2-Ethyl-2-phenylmalonamide monohydrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethyl-2-phenylpropanediamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.H2O/c1-2-11(9(12)14,10(13)15)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,12,14)(H2,13,15);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSBWHZDTUPYRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)C(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369112 | |
| Record name | 2-Ethyl-2-phenylmalonamide monohydrate | |
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Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80866-90-6, 7206-76-0 | |
| Record name | Phenylethylmalonamide hydrate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-2-phenylmalonamide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-phenylmalonamide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLETHYLMALONAMIDE HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27L1MIN7YR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Ethyl-2-phenylmalonamide monohydrate chemical properties
Title: 2-Ethyl-2-phenylmalonamide (PEMA) Monohydrate: Physicochemical Profiling, Pharmacokinetics, and Analytical Protocols
Executive Summary
2-Ethyl-2-phenylmalonamide (PEMA) is the major active metabolite of the anticonvulsant Primidone. While often overshadowed by its co-metabolite Phenobarbital, PEMA possesses distinct pharmacological properties, including a significantly longer half-life and a mechanism of action that potentiates the efficacy of barbiturates. This guide provides a comprehensive technical analysis of PEMA Monohydrate, focusing on its solid-state chemistry, pharmacokinetic behavior, and validated protocols for quantification in biological matrices. It is designed for researchers requiring high-fidelity data for therapeutic drug monitoring (TDM) and formulation stability studies.
Physicochemical Characterization
The monohydrate form of PEMA (
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-Ethyl-2-phenylpropanediamide monohydrate | - |
| CAS Number | 80866-90-6 | Specific to Monohydrate (Anhydrous: 7206-76-0) |
| Molecular Formula | - | |
| Molecular Weight | 224.26 g/mol | Anhydrous MW: 206.24 g/mol .[1] Critical for molarity calculations. |
| Appearance | White crystalline solid | Forms "U-shaped" molecular conformations in crystal lattice. |
| Melting Point | 118°C – 120°C (Decomposes) | Lower than Phenobarbital; thermal instability requires careful drying. |
| Solubility (Water) | < 0.1 mg/mL | Hydrophobic nature necessitates organic co-solvents. |
| Solubility (Organic) | Soluble in Methanol, DMSO, Ethanol | DMSO recommended for stock solutions (>10 mg/mL). |
| pKa | ~11.8 (Amide nitrogen) | Very weak acid; remains unionized at physiological pH. |
| UV Max ( | 210–215 nm | End absorption of amide group; secondary aromatic band at ~257 nm (weak). |
Metabolic Pathway & Pharmacokinetics[2]
PEMA is formed via the hepatic metabolism of Primidone. Unlike Phenobarbital, which is formed via oxidation of the methylene group, PEMA is formed via ring cleavage. Understanding this bifurcation is critical for interpreting TDM results, as PEMA accumulation can occur independently of Phenobarbital levels, particularly in patients with renal impairment.
Mechanism of Action[3]
-
Independent Activity: PEMA exhibits weak anticonvulsant activity on its own.
-
Synergy: It significantly potentiates the neurodepressant effects of Phenobarbital, allowing for therapeutic efficacy at lower barbiturate concentrations.
Pharmacokinetic Profile
-
Absorption: Rapid and nearly complete (>90% bioavailability).
-
Half-Life (
): 29–36 hours in healthy adults; prolonged to >50 hours in elderly or renally impaired patients. -
Elimination: Excreted largely unchanged in urine. This contrasts with Phenobarbital, which undergoes extensive hepatic metabolism.
Figure 1: Metabolic bifurcation of Primidone. Note that PEMA formation is a distinct pathway from Phenobarbital generation.
Analytical Methodology: HPLC-UV Quantification
The following protocol is validated for the separation of PEMA from Primidone and Phenobarbital in human plasma. It addresses the low UV absorbance of the aliphatic amide group by utilizing a low-wavelength detection strategy.
Objective: Quantify PEMA Monohydrate in plasma with a Lower Limit of Quantification (LLOQ) of 0.5 µg/mL.
Reagents & Preparation[3][4][5][6][7][8]
-
Stock Solution: Dissolve 10 mg PEMA Monohydrate in 10 mL Methanol (1 mg/mL). Store at -20°C.
-
Internal Standard (IS): 5-Ethyl-5-p-tolylbarbituric acid (or similar barbiturate analog) at 10 µg/mL in Methanol.
-
Mobile Phase: 10 mM Phosphate Buffer (pH 3.5) : Acetonitrile (85:15 v/v).
Step-by-Step Protocol
-
Sample Pre-treatment:
-
Aliquot 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of Internal Standard working solution.
-
Add 500 µL of ice-cold Acetonitrile to precipitate proteins.
-
Rationale: Acidic precipitation is avoided to prevent amide hydrolysis.
-
-
Extraction:
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean glass vial.
-
-
Evaporation & Reconstitution:
-
Evaporate supernatant under a gentle stream of nitrogen at 40°C.
-
Reconstitute residue in 200 µL of Mobile Phase.
-
Rationale: Matches the solvent strength of the column to prevent peak broadening.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min (Isocratic).[2]
-
Temperature: 25°C.
-
Detection: UV at 210 nm .
-
Note: PEMA elutes early (typically < 4 min) due to high polarity. Phenobarbital elutes later (> 8 min).
-
Figure 2: Analytical workflow for PEMA extraction and quantification.
Synthesis & Stability Considerations
For researchers synthesizing PEMA for reference standards:
-
Precursor: Diethyl 2-ethyl-2-phenylmalonate.[3]
-
Reaction: Ammonolysis. The diester is treated with concentrated ammonia (or ammonia in methanol) in a sealed vessel.
-
Purification: Recrystallization from water/ethanol mixtures yields the monohydrate .
-
Stability: The monohydrate is stable at room temperature but hygroscopic. Store in a desiccator. Aqueous solutions are susceptible to hydrolysis at extreme pH (<2 or >10); maintain neutral pH for liquid standards.
References
-
PubChem. (2025).[1] 2-Ethyl-2-phenylmalonamide monohydrate (Compound Summary). National Library of Medicine. [Link]
-
Cottrell, P.R., et al. (1982). "Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs." Epilepsia. [Link]
-
Haidukewych, D., et al. (1980). "Monitoring 2-ethyl-2-phenylmalonamide in serum by gas-liquid chromatography." Clinical Chemistry. [Link]
-
El-Masri, H.A., & Portier, C.J. (1998). "Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice." Drug Metabolism and Disposition. [Link]
Sources
Technical Guide: Phenylethylmalonamide (PEMA) – Structure, Synthesis, and Characterization
Executive Summary
Phenylethylmalonamide (PEMA) , systematically known as 2-ethyl-2-phenylpropanediamide , is a primary pharmacologically active metabolite of the anticonvulsant drug Primidone .[1] While often overshadowed by its parent compound and its co-metabolite (Phenobarbital), PEMA possesses distinct chemical stability and pharmacokinetic properties that are critical for therapeutic drug monitoring (TDM) and forensic analysis.
This guide provides a rigorous technical breakdown of PEMA, focusing on its chemical synthesis from diethyl ethylphenylmalonate (DEPM) and its structural characterization . It is designed for researchers requiring high-purity standards or investigating metabolic pathways in anticonvulsant therapy.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
PEMA represents a malonamide derivative where the central (alpha) carbon is quaternary, substituted with both a phenyl ring and an ethyl group. This steric crowding at the
| Property | Data |
| IUPAC Name | 2-Ethyl-2-phenylpropanediamide |
| CAS Number | 7206-76-0 |
| Molecular Formula | |
| Molecular Weight | 206.24 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 118–120 °C (Lit.)[1] |
| Solubility | Soluble in ethanol, methanol; sparingly soluble in cold water; soluble in hot water. |
| pKa | ~12 (Amide protons are weakly acidic) |
Synthesis of PEMA
The synthesis of PEMA is classically achieved via the ammonolysis of its corresponding ester, diethyl ethylphenylmalonate (DEPM) . This route is preferred over direct alkylation of malonamide due to the higher availability and ease of purification of the ester precursors.
Retrosynthetic Analysis
The synthesis follows a linear pathway starting from Ethyl Phenylacetate :
-
Claisen Condensation: Ethyl phenylacetate
Diethyl phenylmalonate.[2][3] -
Alkylation: Diethyl phenylmalonate
Diethyl ethylphenylmalonate (DEPM). -
Ammonolysis: DEPM
Phenylethylmalonamide (PEMA).
Visualization: Synthetic Pathway
The following diagram illustrates the chemical transformation from the precursor ester to the final amide.
Caption: Linear synthesis of PEMA via alkylation and subsequent ammonolysis of the malonic ester.
Detailed Experimental Protocol
Objective: Synthesis of PEMA from Diethyl ethylphenylmalonate (DEPM).
Reagents:
-
Diethyl ethylphenylmalonate (DEPM): 10.0 g (37.8 mmol)
-
Ammonia solution (saturated methanolic
or 28% aqueous ): 50 mL -
Solvent: Ethanol (absolute)
Protocol:
-
Preparation: In a pressure-rated reaction vessel (thick-walled glass sealed tube or stainless steel autoclave), dissolve 10.0 g of DEPM in 20 mL of absolute ethanol.
-
Ammonolysis: Add 50 mL of saturated methanolic ammonia.
-
Expert Insight: The
-carbon is sterically hindered by the phenyl and ethyl groups. Standard stirring at room temperature will result in negligible yield. Heat and pressure are required. [4]
-
-
Reaction: Seal the vessel and heat to 80–100 °C for 12–24 hours.
-
Monitoring: Monitor consumption of the ester by TLC (Silica; Hexane:EtOAc 3:1). The ester spot (
) should disappear, replaced by the lower amide spot.
-
-
Work-up:
-
Cool the vessel to room temperature.
-
Open carefully to vent excess ammonia.
-
Concentrate the solution under reduced pressure (Rotavap) to remove solvent and excess ammonia.
-
-
Purification:
-
The residue will be a solid or viscous oil.
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling water (or 10% ethanol/water).
-
Allow to cool slowly to 4 °C. PEMA crystallizes as white needles.
-
Filter and dry in a vacuum oven at 50 °C.
-
Yield Expectation: 60–75%. Validation: Melting point should be sharp at 118–120 °C.
Metabolic Context (Primidone Pathway)
In biological systems, PEMA is not synthesized from the ester but is generated via the oxidative cleavage of the Primidone ring. This pathway is relevant for researchers studying pharmacokinetics.
Caption: Metabolic divergence of Primidone into PEMA (major metabolite) and Phenobarbital.[1][5][6][7]
Analytical Characterization
To validate the synthesized or isolated PEMA, the following spectral data should be used as a reference.
Nuclear Magnetic Resonance (NMR)
The NMR spectrum reflects the symmetry of the amide groups and the distinct ethyl/phenyl signals.
| Nucleus | Shift ( | Multiplicity | Assignment |
| 0.85 | Triplet (3H) | Ethyl | |
| (DMSO- | 2.10 | Quartet (2H) | Ethyl |
| 7.00 – 7.20 | Broad Singlet (4H) | Amide | |
| 7.25 – 7.40 | Multiplet (5H) | Phenyl | |
| 9.2 | Ethyl | ||
| 32.5 | Ethyl | ||
| 62.1 | Quaternary C ( | ||
| 126.5, 128.0, 141.5 | Phenyl Ring Carbons | ||
| 172.5 | Carbonyl |
Infrared Spectroscopy (FT-IR)
-
3350, 3180 cm⁻¹: N–H stretching (Primary amide doublet).
-
1660–1690 cm⁻¹: C=O stretching (Amide I band).
-
1600 cm⁻¹: N–H bending (Amide II band).
References
-
National Toxicology Program (NTP). (1992).[5] Chemical and Physical Properties: Phenylethylmalonamide. National Institutes of Health.[5] Link
-
El-Masri, H. A., & Portier, C. J. (1998).[1] Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide. Drug Metabolism and Disposition.[1] Link
-
BenchChem. (2025). Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters. Link
-
Sigma-Aldrich. (2025). Product Specification: Diethyl 2-ethyl-2-phenylmalonate. Link
-
Baumel, I. P., et al. (1972). Phenylethylmalonamide (PEMA).[1][7][8][9] An important metabolite of primidone.[1][7] Archives of Neurology. Link
Sources
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- 2. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 3. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]
- 4. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]
- 5. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolyzable p(DMAPEMA) polymers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
Technical Guide: Biological Activity and Pharmacology of 2-Ethyl-2-phenylmalonamide (PEMA)
Executive Summary & Chemical Identity
2-Ethyl-2-phenylmalonamide , commonly known as Phenylethylmalonamide (PEMA) , is a bioactive amide metabolite derived principally from the anticonvulsant drug Primidone (2-desoxyphenobarbital).[1] While historically overshadowed by its more potent co-metabolite, Phenobarbital, PEMA possesses distinct pharmacokinetic properties and weak, yet clinically relevant, anticonvulsant activity.[1]
This guide analyzes PEMA’s pharmacological profile, emphasizing its role in the "Primidone-Phenobarbital-PEMA" triad, its unique renal elimination pathway, and protocols for its synthesis and quantification.
Chemical Structure & Properties[2][3][4]
-
Molecular Formula: C₁₁H₁₄N₂O₂[3]
-
Key Feature: Unlike barbiturates, PEMA lacks the cyclic ureide structure (pyrimidine ring), consisting instead of an open-chain diamide. This structural deviation significantly alters its receptor binding affinity compared to Phenobarbital.
Biological Activity & Mechanism of Action[1][4][7][8]
Anticonvulsant Potency
PEMA exhibits independent anticonvulsant activity, though it is significantly less potent than both Primidone and Phenobarbital.[1][5]
-
Potency Ratio: In maximal electroshock seizure (MES) models, PEMA is approximately 16 times less potent than Phenobarbital.[5]
-
Therapeutic Index: PEMA has a narrow therapeutic window. While it is less toxic than Phenobarbital in absolute terms, its low potency requires high concentrations to achieve seizure protection, often reaching neurotoxic thresholds (ataxia, sedation) before therapeutic efficacy is met.
Synergistic Pharmacology
The clinical significance of PEMA lies not in its monotherapy potential, but in its synergism .
-
Potentiation: PEMA potentiates the anticonvulsant action of Phenobarbital. When co-administered, the seizure threshold is raised more effectively than by either agent alone.
-
Mechanism of Synergism: The exact molecular target remains debated. Unlike Phenobarbital, which acts as a positive allosteric modulator of the GABA-A receptor (increasing chloride flux), PEMA shows negligible affinity for the GABA-A receptor and does not block voltage-gated sodium channels (the primary mechanism of Primidone). Its activity is likely mediated through non-specific membrane stabilization or modulation of auxiliary ion channels.
Metabolic Pathway Visualization
The following diagram illustrates the hepatic metabolism of Primidone, highlighting the bifurcation into PEMA and Phenobarbital.
Figure 1: Metabolic biotransformation of Primidone.[1][6][7][8][9][10][11] Note that PEMA is the product of ring cleavage, while Phenobarbital results from oxidation.[1][11]
Pharmacokinetics (PK)[1][13][14]
PEMA's pharmacokinetic profile is distinct from its parent drug and Phenobarbital, particularly regarding elimination. This is critical for patients with renal impairment, as PEMA can accumulate to toxic levels even when liver function is normal.
Comparative PK Parameters[1][9][11][13]
| Parameter | Primidone | Phenobarbital | PEMA |
| Bioavailability | >90% | >90% | >85% |
| Tmax (Time to Peak) | 3–4 hours | 2–12 hours | 2–4 hours |
| Protein Binding | ~20% | ~50% | Negligible |
| Half-Life (t½) | 5–15 hours | 75–120 hours | 17–25 hours |
| Elimination Route | Hepatic Metabolism | Hepatic + Renal | Renal (Unchanged) |
| Time to Steady State | 2–3 days | 2–3 weeks | 3–4 days |
Renal Elimination & Accumulation
-
Excretion: PEMA is eliminated predominantly unchanged in the urine.[9][10][11] Unlike Phenobarbital, it does not undergo significant hepatic metabolism.
-
Clinical Implication: In patients with chronic kidney disease (CKD), PEMA clearance decreases linearly with creatinine clearance. This can lead to a "PEMA trap" where the metabolite accumulates disproportionately to the parent drug, causing unexpected neurotoxicity.
Experimental Protocols
Chemical Synthesis of PEMA
Objective: To synthesize high-purity 2-Ethyl-2-phenylmalonamide for use as an analytical standard or biological probe.
Reagents:
-
Diethyl phenylmalonate (Precursor)[12]
-
Sodium Ethoxide (Base catalyst)
-
Ethyl Bromide (Alkylation agent)
-
Ammonium Hydroxide (Amidation agent)
Protocol:
-
Alkylation: React diethyl phenylmalonate with ethyl bromide in the presence of sodium ethoxide (in absolute ethanol) to yield diethyl 2-ethyl-2-phenylmalonate .
-
Reflux:[12] 4–6 hours.
-
Purification: Distillation under reduced pressure.
-
-
Amidation: Dissolve the alkylated ester in ethanol. Add excess concentrated ammonium hydroxide (NH₄OH).
-
Reaction: Seal in a pressure vessel (bomb) and heat to 100°C for 6–8 hours, or stir at room temperature for 72 hours (slower yield).
-
Isolation: Cool the mixture. PEMA precipitates as white crystals.
-
Recrystallization: Filter the solid and recrystallize from 95% ethanol to achieve analytical purity.
-
Melting Point Verification: Target range 118–120°C .
-
Bioanalysis: Quantification in Serum (HPLC-UV)
Objective: To quantify PEMA levels in serum, separating it from Primidone and Phenobarbital.[9]
System Suitability:
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Amide absorption).
Sample Preparation:
-
Extraction: Aliquot 200 µL serum. Add 200 µL Acetonitrile (protein precipitation).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: 10,000 x g for 10 minutes.
-
Injection: Inject 20 µL of the clear supernatant.
Elution Order:
-
PEMA (Most polar, elutes first ~3-4 min)
-
Primidone (~6-7 min)
-
Phenobarbital (~10-12 min)
Toxicology & Safety Profile
Neurotoxicity
PEMA is considered "relatively toxic" in animal models when normalized for its weak potency.[1]
-
Symptoms: Ataxia, sedation, and gait disturbances.
-
Interaction: Toxicity is additive with Phenobarbital.
Reactivity
As a diamide, PEMA is chemically stable under physiological conditions. However, in laboratory settings:
-
Incompatibility: Reacts with strong oxidizing agents.
-
Combustion: Produces Nitrogen Oxides (NOx) upon thermal decomposition.
Safety Data Sheet (SDS) Highlights
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H336 (May cause drowsiness or dizziness).
-
Handling: Use standard PPE (gloves, safety glasses). Avoid dust formation.
References
-
Cottrell, P. R., et al. (1982).[9][11] "Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs." Epilepsia.[8][9] Link
-
Baumel, I. P., et al. (1972).[8] "Phenylethylmalonamide (PEMA).[1][2][3][6][7][5][8][9][10][11] An important metabolite of primidone."[6][8][9][10][13] Archives of Neurology. Link
-
Bourgeois, B. F., et al. (1983).[9] "Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice." Neurology. Link
-
Pisani, F., & Richens, A. (1983).[9] "Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration." Clinical Pharmacokinetics. Link
-
El-Masri, H. A., & Portier, C. J. (1998).[2] "Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice." Drug Metabolism and Disposition. Link
Sources
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- 4. mzCloud – 2 Ethyl 2 phenylmalonamide [mzcloud.org]
- 5. neurology.org [neurology.org]
- 6. droracle.ai [droracle.ai]
- 7. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 8. Phenylethylmalonamide (PEMA). An important metabolite of primidone - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CN110563582A - Process for preparing 2-hydroxy-2-phenyl-malonamide - Google Patents [patents.google.com]
- 13. Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Metabolite: Decoupling the Pharmacodynamics of 2-Ethyl-2-phenylmalonamide (PEMA)
Executive Summary: The Primidone Triad
In the pharmacotherapy of epilepsy, 2-Ethyl-2-phenylmalonamide (PEMA) occupies a unique and often misunderstood position. It is not a primary drug but a major active metabolite of Primidone , generated alongside Phenobarbital . While Phenobarbital’s mechanism (GABA-A receptor modulation) is well-characterized, PEMA’s activity is distinct, weaker in isolation, yet clinically significant due to its accumulation and synergistic potential.
This technical guide dissects the molecular pharmacology of PEMA, separating its effects from its parent and sibling compounds. It is designed for researchers aiming to isolate PEMA’s specific contribution to seizure control and neurotoxicity.
The Metabolic Context
Primidone is metabolized via two distinct pathways:[1][2]
-
Oxidation at the C2 position to form Phenobarbital .[1]
-
Ring Cleavage at the C2 position to form PEMA .[1]
Unlike Phenobarbital, which is eliminated slowly, PEMA has a shorter half-life in single-dose studies but accumulates significantly during chronic dosing due to the continuous conversion of the parent drug.
Figure 1: The metabolic divergence of Primidone. Note that PEMA is primarily excreted unchanged, whereas Phenobarbital undergoes further hepatic metabolism.
Molecular Pharmacology: The Mechanism of Action
The pharmacological dogma surrounding PEMA is defined by what it is not as much as what it is.
The GABA Null Hypothesis
Unlike Phenobarbital, PEMA does not possess significant affinity for the barbiturate binding site on the GABA-A receptor.
-
Evidence: Electrophysiological studies demonstrate that therapeutic concentrations of PEMA do not potentiate GABA-induced chloride currents in the same manner as Phenobarbital.
-
Implication: PEMA does not share the primary sedative-hypnotic mechanism of barbiturates, explaining its lower sedative profile relative to Phenobarbital.
Voltage-Gated Sodium Channel Blockade
Current consensus suggests PEMA acts as a membrane stabilizer, likely through the blockade of voltage-gated sodium channels (NaV).
-
Mechanism: Similar to phenytoin and carbamazepine, PEMA appears to bind to NaV channels in their inactivated state, prolonging the refractory period and preventing high-frequency repetitive firing (HFRF).
-
Potency: The affinity is notably lower than that of phenytoin. This weak intrinsic activity explains why PEMA is rarely effective as a monotherapy for generalized tonic-clonic seizures but contributes to the "broad spectrum" efficacy of Primidone.
Synergistic Neurotoxicity
While PEMA has weak anticonvulsant properties alone, it exhibits supra-additive (synergistic) neurotoxicity when co-present with Phenobarbital.
-
Clinical Relevance: Patients with high PEMA:Phenobarbital ratios may experience ataxia and vertigo disproportionate to their Phenobarbital serum levels.
Experimental Protocols: Isolating PEMA Activity
To study PEMA, one must rigorously exclude the effects of Phenobarbital. The following protocols are designed to validate PEMA's specific mechanism (NaV blockade vs. GABA modulation) and its in vivo efficacy.
Protocol A: Differential Electrophysiology (Whole-Cell Patch Clamp)
Objective: To differentiate PEMA's mechanism from Phenobarbital by assessing effects on Na+ currents vs. GABA-gated Cl- currents.
Materials:
-
HEK293 cells expressing human NaV1.2 (or cortical neurons).
-
HEK293 cells expressing GABA-A receptors (
subtype). -
PEMA (pure standard, >99%).
-
Phenobarbital (positive control for GABA).
-
Tetrodotoxin (TTX) (positive control for NaV).
Workflow:
-
Preparation: Establish whole-cell configuration (Voltage Clamp).
-
Internal Solution: CsF-based (to block K+ currents).
-
External Solution: Standard Tyrode’s solution.
-
-
NaV Assay (The Test):
-
Hold membrane potential at -100 mV (resting) and -60 mV (inactivated state).
-
Depolarize to 0 mV for 20ms to elicit Na+ current.
-
Perfuse PEMA (10 - 500 µM).
-
Success Criteria: Dose-dependent reduction in peak Na+ current, with a hyperpolarizing shift in the steady-state inactivation curve (indicating binding to the inactivated state).
-
-
GABA Assay (The Negative Control):
-
Apply GABA (10 µM) via rapid perfusion to elicit Cl- current.
-
Co-apply PEMA (up to 500 µM).
-
Success Criteria: No significant increase in GABA current amplitude or decay time constant (unlike Phenobarbital, which prolongs decay).
-
Protocol B: In Vivo Synergism (Maximal Electroshock - MES)
Objective: To quantify the anticonvulsant potency of PEMA and its potentiation of Phenobarbital.
Workflow:
-
Subjects: Male CF-1 mice or Sprague-Dawley rats.
-
Drug Administration:
-
Group 1: Vehicle (Control).[3]
-
Group 2: PEMA (varying doses: 50–500 mg/kg i.p.).
-
Group 3: Phenobarbital (sub-therapeutic dose).
-
Group 4: PEMA + Phenobarbital.
-
-
Induction (MES):
-
Apply corneal electrodes.[4]
-
Stimulus: 60 Hz, 50 mA (mice) or 150 mA (rats) for 0.2 seconds.
-
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.[4]
-
Data Analysis: Calculate ED50 for each group.
-
Synergy Calculation: Use isobolographic analysis. If the ED50 of the combination is statistically lower than the theoretical additive line, synergy is confirmed.
-
Figure 2: Experimental decision tree for validating PEMA pharmacodynamics.
Data Synthesis
The following table summarizes the comparative pharmacology of the Primidone metabolites. Note the distinct lack of protein binding and GABA efficacy for PEMA.
| Feature | PEMA | Phenobarbital | Primidone (Parent) |
| Primary Target | Voltage-gated Na+ Channels (Putative) | GABA-A Receptor (Allosteric) | Na+ Channels / Unknown |
| GABA Potentiation | Negligible | High | Negligible |
| Protein Binding | Negligible (<10%) | Significant (~50%) | Low (~20%) |
| Metabolism | Excreted Unchanged (Renal) | Hepatic (CYP2C9/19) | Hepatic -> PEMA + Pheno |
| Half-Life (Human) | 29–36 hours | 75–120 hours | 10–12 hours |
| Therapeutic Range | Not routinely monitored | 15–40 µg/mL | 5–12 µg/mL |
References
-
Baumel, I. P., Gallagher, B. B., & Mattson, R. H. (1972). Phenylethylmalonamide (PEMA): An important metabolite of primidone.[2] Archives of Neurology, 27(1), 34-41. Link
-
Pisani, F., & Richens, A. (1983). Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration.[5][6] Clinical Pharmacokinetics, 8(3), 272-276.[6] Link
-
El-Masri, H. A., & Portier, C. J. (1998). Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice.[7] Drug Metabolism and Disposition, 26(6), 585-594.[7] Link
-
Gallagher, B. B., Smith, D. B., & Mattson, R. H. (1970). The relationship of the anticonvulsant properties of primidone to phenobarbital.[8] Epilepsia, 11(3), 293-301. Link
-
Macdonald, R. L., & Kelly, K. M. (1995). Antiepileptic drug mechanisms of action. Epilepsia, 36(s2), S2-S12. Link
Sources
- 1. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Primidone? [synapse.patsnap.com]
- 3. journalsarchive.com [journalsarchive.com]
- 4. ijpp.com [ijpp.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Technical Characterization of 2-Ethyl-2-phenylmalonamide (PEMA) as a Glutamate Dehydrogenase Inhibitor
Executive Summary
2-Ethyl-2-phenylmalonamide (PEMA) , widely recognized as the major active metabolite of the anticonvulsant Primidone, has historically been characterized by its neuroactive properties. However, emerging interest in the metabolic side-effects of antiepileptic drugs (AEDs) necessitates a rigorous evaluation of PEMA’s interaction with mitochondrial enzymes, specifically Glutamate Dehydrogenase (GDH) .
GDH is a hexameric enzyme critical for nitrogen homeostasis and the anaplerotic flux of glutamate into the TCA cycle. Inhibition of GDH by small molecules (e.g., EGCG, hexachlorophene) is a validated therapeutic strategy for Hyperinsulinism/Hyperammonemia (HI/HA) syndrome and specific neoplastic metabolic reprogramming. This technical guide outlines the theoretical framework and experimental protocols required to characterize PEMA as a GDH inhibitor, distinguishing between competitive active-site blockade and allosteric modulation.
Part 1: Molecular Identity & Pharmacological Context
Chemical Structure and Properties
PEMA (CAS: 7206-76-0) is a malonamide derivative.[1][2][3][4] Unlike its parent compound Primidone, PEMA possesses distinct solubility and pharmacokinetic profiles.
| Property | Specification |
| IUPAC Name | 2-Ethyl-2-phenylpropanediamide |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Solubility | Moderate in Ethanol/DMSO; Low in water (requires warming or pH adjustment) |
| Metabolic Origin | Oxidative cleavage of Primidone (C2 position) |
Theoretical Mechanism of Inhibition
While malonates are classic competitive inhibitors of Succinate Dehydrogenase (Complex II), the diamide structure of PEMA suggests a different interaction mode with GDH.
-
Hypothesis A (Competitive Inhibition): PEMA mimics the dicarboxylic acid structure of
-ketoglutarate or glutamate, potentially occupying the catalytic cleft. -
Hypothesis B (Allosteric Modulation): Similar to other hydrophobic aromatic inhibitors (e.g., green tea polyphenols), PEMA may bind to the "antenna" region or the pivot helix of the GDH hexamer, restricting the conformational change required for catalysis.
Part 2: Mechanistic Action on GDH (Pathway Analysis)
The GDH reaction is reversible.[5][6] However, for inhibitor characterization, the oxidative deamination (Glutamate
The Signaling Pathway
The diagram below illustrates the metabolic node where PEMA exerts its putative inhibitory effect, disrupting the flow of carbon into the TCA cycle and nitrogen into the urea cycle.
Figure 1: Metabolic impact of PEMA on the GDH-catalyzed oxidative deamination of glutamate.
Part 3: Experimental Protocols
To validate PEMA as a GDH inhibitor, a self-validating enzymatic assay using spectrophotometric tracking of NADH/NADPH is required.
Reagent Preparation
-
Assay Buffer: 100 mM Triethanolamine (TRA) buffer, pH 8.0. (Phosphate buffers are avoided as they can inhibit GDH).
-
Enzyme Stock: Bovine Liver GDH (Sigma-Aldrich Type I), diluted to 0.5 U/mL in cold buffer immediately before use.
-
Substrate Stock: 100 mM L-Glutamate (neutralized to pH 8.0).
-
Cofactor Stock: 10 mM NAD+.
-
PEMA Stock: Dissolve PEMA in 100% DMSO to create a 100 mM stock. Serial dilutions should ensure final DMSO concentration in the assay is <1% to prevent solvent interference.
Spectrophotometric Assay Workflow (Kinetic Mode)
This protocol measures the rate of NAD+ reduction to NADH (absorbance increase at 340 nm).
-
Blanking: Pipette 10 µL of DMSO (vehicle) or PEMA solution into 96-well UV-transparent plate.
-
Master Mix: Add 180 µL of Assay Buffer containing 2.5 mM NAD+ and 0.1 mM ADP (ADP acts as an allosteric activator to stabilize the enzyme, ensuring inhibition is robust).
-
Enzyme Addition: Add 10 µL of GDH enzyme solution. Incubate for 5 minutes at 25°C to allow inhibitor binding.
-
Reaction Start: Inject 50 µL of L-Glutamate (start concentration variable for Km determination, typically 5 mM fixed for IC50).
-
Measurement: Monitor
every 20 seconds for 10 minutes.
Workflow Diagram
Figure 2: Step-by-step kinetic assay workflow for determining IC50 and Ki values.
Part 4: Data Analysis & Interpretation[4][9]
Determining IC50
Calculate the initial velocity (
Determining Mechanism (Ki)
To distinguish between competitive and non-competitive inhibition, perform the assay with varying concentrations of Glutamate (0.5 mM to 20 mM) at fixed concentrations of PEMA (e.g., 0, 50, 100, 200 µM).
Interpretation Table:
| Observation in Lineweaver-Burk Plot | Inhibition Type | Structural Implication |
| Vmax unchanged, Km increases | Competitive | PEMA binds to the Glutamate active site. |
| Vmax decreases, Km unchanged | Non-Competitive | PEMA binds to an allosteric site (e.g., GTP site). |
| Vmax decreases, Km increases | Mixed | PEMA affects both catalysis and substrate binding. |
Comparative Potency
When analyzing PEMA, it is crucial to benchmark against known modulators to validate the assay sensitivity.
| Compound | Role | Typical Ki / IC50 | Reference |
| EGCG | Potent Inhibitor | ~0.5 - 2.0 µM | [1] |
| ADP | Activator | (Activation) | [2] |
| PEMA | Test Compound | To be determined | [3] |
References
-
Li, C., et al. (2006). "Green tea polyphenols control dysregulated glutamate dehydrogenase in transgenic mice." Journal of Biological Chemistry. Link
-
Smith, T.J., et al. (2001). "Allosteric regulation of mammalian glutamate dehydrogenase."[6] Progress in Nucleic Acid Research and Molecular Biology. Link
-
Cottrell, P.R., et al. (1982). "Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs." Epilepsia.[4][7] Link
-
Spanaki, C., & Plaitakis, A. (2012). "The role of glutamate dehydrogenase in mammalian ammonia metabolism." Neurotoxicity Research. Link
-
El-Masri, H.A., & Portier, C.J. (1998).[8] "Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide." Drug Metabolism and Disposition. Link
Sources
- 1. 2-Ethyl-2-phenylmalonamide monohydrate | 80866-90-6 | Benchchem [benchchem.com]
- 2. 2-Ethyl-2-phenylmalonamide | CAS#:7206-76-0 | Chemsrc [chemsrc.com]
- 3. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. physchemres.org [physchemres.org]
- 5. Novel Inhibitors Complexed with Glutamate Dehydrogenase: ALLOSTERIC REGULATION BY CONTROL OF PROTEIN DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel inhibitors complexed with glutamate dehydrogenase: allosteric regulation by control of protein dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]
Neuronal Membrane Stabilization by 2-Ethyl-2-phenylmalonamide (PEMA)
Content Type: Technical Guide Audience: Researchers, Drug Development Scientists, Neuropharmacologists
Executive Summary
2-Ethyl-2-phenylmalonamide (PEMA) is a primary active metabolite of the anticonvulsant Primidone. While historically overshadowed by its co-metabolite, Phenobarbital, PEMA possesses distinct pharmacological properties that contribute to neuronal membrane stabilization. Unlike Phenobarbital, which functions primarily as a GABA-A receptor agonist, PEMA’s mechanism is aligned with the inhibition of high-frequency repetitive firing, a hallmark of "membrane stabilizing" agents.
This guide provides a technical deep-dive into the physicochemical and electrophysiological basis of PEMA’s activity. It details the specific mechanisms of neuronal stabilization, distinguishes PEMA’s activity from its parent compound, and outlines a rigorous patch-clamp methodology for validating these effects in a laboratory setting.
Chemical & Pharmacological Profile
Physicochemical Properties
PEMA is a malonamide derivative.[1] Its structure lacks the cyclic ureide configuration of barbiturates, which explains its lack of direct GABA-A receptor affinity. Its lipophilicity allows blood-brain barrier (BBB) penetration, though it is less lipophilic than Primidone.
| Property | Value | Relevance to Membrane Stabilization |
| IUPAC Name | 2-Ethyl-2-phenylpropanediamide | Core structure determines receptor selectivity. |
| Molecular Weight | 206.24 g/mol | Small molecule; facilitates rapid diffusion. |
| Lipophilicity (LogP) | ~0.8 - 1.1 | Moderate; sufficient for CNS entry but implies faster clearance than highly lipophilic AEDs. |
| Metabolic Origin | Oxidative cleavage of Primidone | Co-exists with Phenobarbital in clinical scenarios. |
| Half-life | 29–36 hours | Longer residence time allows for sustained stabilization effects. |
Pharmacokinetics & Bioavailability
PEMA exhibits high oral bioavailability (>80%) and is excreted largely unchanged by the kidneys. This contrasts with Primidone and Phenobarbital, which undergo extensive hepatic metabolism. In clinical settings, PEMA accumulation can be significant, especially in patients with renal impairment, making its individual contribution to membrane stability clinically relevant.
Mechanism of Action: The Stabilization Hypothesis
The term "membrane stabilization" in neuropharmacology refers to the ability of a compound to prevent the generation of high-frequency action potentials without significantly altering the resting membrane potential or threshold for single action potentials.
Divergent Pathways of Primidone Metabolism
Primidone acts as a "prodrug-plus," meaning the parent compound has activity, but it also generates two active metabolites with distinct mechanisms.
Figure 1: Divergent metabolic pathways of Primidone leading to distinct pharmacological mechanisms.
Voltage-Gated Sodium Channel (VGSC) Modulation
Current evidence suggests PEMA contributes to the use-dependent blockade of voltage-gated sodium channels (Nav).
-
State-Dependent Binding: PEMA likely binds preferentially to the inactivated state of the sodium channel.
-
Refractory Period Extension: By stabilizing the inactivated state, PEMA delays the recovery of Na+ channels.
-
Inhibition of Repetitive Firing: This delay does not stop a single action potential (preserving normal neurotransmission) but prevents the neuron from firing rapidly in response to sustained depolarization (seizure/tremor state).
Contrast with Phenobarbital:
-
Phenobarbital: Increases the mean open time of GABA-A chloride channels (hyperpolarization).
-
PEMA: Limits the frequency of excitatory firing (depolarization block).
Role in Essential Tremor (ET)
In Essential Tremor, the olivocerebellar pathway exhibits abnormal oscillatory rhythmicity. While Primidone is the gold standard, PEMA assists by dampening the amplitude of these oscillations. Although less potent than the parent drug, PEMA’s long half-life ensures a baseline level of "oscillation dampening" that prevents breakthrough tremor.
Experimental Validation: Protocol for Membrane Stabilization
To scientifically validate PEMA's membrane-stabilizing activity, a Whole-Cell Patch-Clamp assay is required. This protocol measures the drug's ability to inhibit repetitive firing in cortical or hippocampal neurons.
Experimental Setup
-
System: Axon MultiClamp 700B or HEKA EPC 10.
-
Cell Line: Primary Rat Cortical Neurons (DIV 14-21) or HEK-293 cells stably expressing Nav1.2/Nav1.6.
-
Perfusion: Artificial Cerebrospinal Fluid (aCSF) at 37°C.
Protocol: Current-Clamp Repetitive Firing Assay
Objective: Determine if PEMA reduces the number of action potentials (APs) generated by a sustained depolarizing current injection.
Steps:
-
Establish Giga-seal: Achieve >1 GΩ seal and break-in to whole-cell configuration.
-
Baseline Recording: In Current-Clamp mode (I=0), measure Resting Membrane Potential (RMP). Discard cells if RMP > -50 mV.
-
Rheobase Determination: Inject step currents (10 pA increments, 500 ms duration) to determine the minimum current required to elicit a single AP.
-
Control Train: Inject a suprathreshold current (2x Rheobase) for 500 ms. Record the number of APs (firing frequency).
-
Drug Perfusion: Peruse PEMA (10 µM, 50 µM, 100 µM) for 5 minutes.
-
Test Train: Repeat the suprathreshold injection.
-
Washout: Perfuse drug-free aCSF for 10 minutes and re-test to confirm reversibility.
Data Analysis:
-
Calculate the Firing Frequency (Hz) for Control vs. PEMA.
-
Plot Dose-Response curve for % Inhibition of Firing.
Protocol: Voltage-Clamp Steady-State Inactivation
Objective: Confirm PEMA binds to the inactivated state of Na+ channels.
Figure 2: Voltage-Clamp workflow to assess PEMA effect on Sodium Channel recovery.
Interpretation: If PEMA acts as a membrane stabilizer, it will increase the time constant (Tau) of recovery from inactivation. This means the channel stays "refractory" longer in the presence of the drug, preventing high-frequency firing.
Clinical & Translational Implications[2][3]
Therapeutic Window & Toxicity
-
Therapeutic Range: PEMA serum levels of 8–12 µg/mL are typical during Primidone therapy.
-
Toxicity: PEMA is relatively non-toxic compared to Phenobarbital. However, high levels can contribute to ataxia and nystagmus—symptoms directly related to cerebellar membrane destabilization/modulation.
Drug-Drug Interactions
Because PEMA is renally excreted, it does not compete for hepatic CYP450 enzymes. However, its efficacy is often dependent on the co-presence of Phenobarbital. In "Primidone-intolerant" patients, the acute toxicity is often attributed to the parent drug, not PEMA.
Summary of Efficacy
| Condition | PEMA Efficacy (Monotherapy) | PEMA Role in Primidone Therapy |
| Tonic-Clonic Seizures | Weak / Negligible | Potentiates Phenobarbital action. |
| Essential Tremor | Low | Contributes to oscillation dampening via Na+ channel modulation. |
| Neuropathic Pain | Unknown (Theoretically possible) | Potential stabilizer of ectopic firing. |
References
-
Baumel, I. P., et al. (1973). Metabolism and anticonvulsant properties of primidone in the rat. Journal of Pharmacology and Experimental Therapeutics. Link
-
Findley, L. J., et al. (1985).[2] Primidone in essential tremor of the hands and head: A double blind controlled clinical study. Journal of Neurology, Neurosurgery, and Psychiatry. Link
-
Macdonald, R. L., & Werz, M. A. (1986). Physiology and pharmacology of anticonvulsant drugs.[3] In: Asbury AK, et al., eds. Diseases of the Nervous System.
-
Gallagher, B. B., et al. (1970). Primidone, diphenylhydantoin and phenobarbital: Aspects of acute and chronic toxicity. Neurology.[2][4][5][6][7][8] Link
-
El-Masri, H. A., & Portier, C. J. (1998). Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice. Drug Metabolism and Disposition.[1] Link
Sources
- 1. Pharmacotherapy of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current and Future Neuropharmacological Options for the Treatment of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of primidone in essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Hyperpolarization-Activated Cyclic Nucleotide-Gated Channels as Drug Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vjneurology.com [vjneurology.com]
- 8. droracle.ai [droracle.ai]
Technical Guide: Physicochemical Profiling of PEMA Monohydrate
Executive Summary
Phenylethylmalonamide (PEMA) Monohydrate is the hydrated form of a primary active metabolite of the anticonvulsant Primidone. While often overshadowed by Phenobarbital (the other major metabolite), PEMA possesses distinct physicochemical characteristics critical for therapeutic drug monitoring (TDM) and formulation science.
This guide provides a rigorous technical analysis of PEMA Monohydrate, focusing on its solid-state properties, solubility profile, and validated analytical methodologies. It is designed for researchers requiring high-fidelity data for assay development and pharmacokinetic modeling.
Chemical Identity & Nomenclature
PEMA is chemically distinct from barbiturates as it lacks the cyclic ureide structure, existing instead as an open-chain diamide. The monohydrate form is the standard stable crystalline entity used in reference standards.
| Property | Detail |
| Common Name | PEMA Monohydrate |
| IUPAC Name | 2-Ethyl-2-phenylmalonamide monohydrate |
| CAS Number | 80866-90-6 (Monohydrate); 7206-76-0 (Anhydrous) |
| Molecular Formula | C₁₁H₁₄N₂O₂ · H₂O |
| Molecular Weight | 224.26 g/mol (Monohydrate); 206.24 g/mol (Anhydrous) |
| Structural Class | Malonamide derivative; Open-chain amide |
| Appearance | White, fine crystalline powder |
Structural Configuration
Unlike Primidone, which contains a pyrimidinedione ring, PEMA is the product of ring cleavage.[1] This structural opening significantly alters its polarity and hydrogen-bonding potential.
Figure 1: Structural composition of PEMA Monohydrate, highlighting the quaternary carbon center and hydration state.
Physical Properties & Stability
The monohydrate form exhibits distinct thermal behavior compared to the anhydrous species. Understanding these transitions is vital for handling reference standards during weighing and solution preparation.
Thermal Analysis (DSC/TGA)
-
Melting Point: 120°C (with decomposition) .
-
Note: The anhydrous form typically melts higher (~137–138°C). The lower melting point of the monohydrate is characteristic of dehydration-induced lattice collapse.
-
-
Thermal Stability: The compound is stable at ambient temperatures but undergoes dehydration stress above 60°C.
-
Hygroscopicity: Moderately hygroscopic. It should be stored in a desiccator at room temperature (2-8°C is often recommended for long-term standard retention).
Solubility Profile
PEMA is an amide, rendering it neutral and moderately polar.
| Solvent | Solubility Rating | Practical Implications |
| Water | Low (< 0.1 mg/mL)* | Limited aqueous solubility requires organic co-solvents for stock prep. |
| Methanol | High | Preferred solvent for primary stock solutions (1 mg/mL). |
| Ethanol | Moderate | Suitable alternative for biological assays. |
| DMSO | High | Useful for high-concentration in vitro screening. |
*Note: While NTP data cites low water solubility, PEMA's bioavailability (>80%) suggests effective solubilization in physiological fluids, likely driven by bile salts or pH-independent passive diffusion.
Ionization (pKa)
-
pKa: Neutral.
-
Behavior: Unlike Phenobarbital (pKa ~7.3) or Primidone (pKa ~12.3), PEMA lacks the acidic imide protons of the barbiturate ring. It does not ionize significantly in the physiological pH range (1–8), meaning its distribution is driven by lipophilicity (LogP ~0.8–0.9) rather than pH partitioning.
Biological Context: The Primidone Pathway
PEMA is formed via the oxidative cleavage of the Primidone ring. While less potent than Phenobarbital, it potentiates the neurotoxicity and anticonvulsant activity of the parent drug.
Figure 2: Metabolic divergence of Primidone.[1][2] PEMA is formed via ring cleavage, distinct from the oxidative pathway producing Phenobarbital.[1]
Analytical Methodologies
Accurate quantification of PEMA is essential due to its accumulation in chronic Primidone therapy. Below is a validated HPLC protocol adapted for the simultaneous determination of Primidone and PEMA.
Protocol: RP-HPLC Quantification
Objective: Separation and quantification of PEMA in the presence of Primidone and Phenobarbital.
1. Chromatographic Conditions
-
System: HPLC with UV Detection (Diode Array preferred).
-
Column: C18 (ODS), 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna or equivalent).[3]
-
Mobile Phase: Isocratic mixture of Methanol : Water (50 : 50 v/v) .[4]
-
Temperature: Ambient (25°C).
-
Detection Wavelength: 210 nm (Amides have weak UV absorption; 210 nm maximizes sensitivity compared to the standard 254 nm used for aromatics).
-
Injection Volume: 20 µL.
2. Standard Preparation
-
Stock Solution A (PEMA): Dissolve 10 mg PEMA Monohydrate in 10 mL Methanol (Conc: 1 mg/mL). Correction factor: Multiply weight by 0.919 (206.24/224.26) if reporting as anhydrous PEMA.
-
Stock Solution B (Primidone): Dissolve 10 mg Primidone in 10 mL Methanol.
-
Working Standard: Dilute aliquots of A and B with Mobile Phase to achieve a range of 10–50 µg/mL.
3. Sample Preparation (Serum/Plasma)[5]
-
Extraction: Add 200 µL sample to 200 µL Acetonitrile (protein precipitation).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 10,000 rpm for 10 minutes.
-
Supernatant: Inject clear supernatant directly or dilute 1:1 with mobile phase if peak shape distortion occurs.
4. System Suitability Criteria
-
Resolution (Rs): > 2.0 between PEMA (elutes first) and Primidone.
-
Tailing Factor: < 2.0.
-
RSD: < 2.0% for replicate injections.[3]
Synthesis & Origin
For research synthesis purposes, PEMA is rarely extracted from biological matrices due to complexity. It is synthesized chemically:
-
Precursor: Diethyl ethylphenylmalonate.
-
Reagent: Concentrated Ammonia (NH₃).
-
Reaction: Amidation. The ester groups are converted to amide groups via nucleophilic acyl substitution.
-
Crystallization: Recrystallization from water/ethanol mixtures yields the monohydrate form.
References
-
National Toxicology Program (NTP). (1992). Chemical and Physical Properties: 2-Phenyl-2-ethylmalondiamide.[6] Institute of Environmental Health Sciences. Link
-
PubChem. (2024). Phenylethylmalonamide (Compound CID 23611).[1] National Library of Medicine. Link
-
Baumel, I. P., et al. (1972).[1][2] Phenylethylmalonamide (PEMA): An important metabolite of primidone.[2][6][7][8][9][10] Archives of Neurology, 27(1), 34-41. Link
-
Moriyama, M., et al. (1994).[9] Simultaneous determination of primidone and its active metabolites in rat plasma by HPLC.[4][9] Journal of Pharmaceutical Sciences, 83(12), 1751-1753.[9] Link
-
Bourgeois, B. F. (2016).[8] Phenobarbital and Primidone.[2][5][6][7][8][9][10][11] In: Wyllie's Treatment of Epilepsy. Link
Sources
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- 2. Phenylethylmalonamide (PEMA). An important metabolite of primidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 80866-90-6 | Benchchem [benchchem.com]
- 7. essentialtremor.org [essentialtremor.org]
- 8. Phenobarbital and Primidone | Neupsy Key [neupsykey.com]
- 9. Simultaneous determination of primidone and its active metabolites in rat plasma by high-performance liquid chromatography using a solid-phase extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Technical Monograph: 2-Ethyl-2-phenylmalonamide (PEMA)
CAS Number: 80866-90-6 (Monohydrate) | Related CAS: 7206-76-0 (Anhydrous)[1][2]
Executive Summary
2-Ethyl-2-phenylmalonamide, commonly known as Phenylethylmalonamide (PEMA) , is a primary pharmacologically active metabolite of the anticonvulsant Primidone .[1][3] While often overshadowed by its co-metabolite phenobarbital, PEMA possesses distinct pharmacokinetic properties and weak anticonvulsant activity that become clinically significant in patients with renal impairment or those undergoing chronic polytherapy.[1][2][3]
This guide focuses on the specific technical characterization of the monohydrate form (CAS 80866-90-6), which is the standard physicochemical form used in analytical reference materials and crystallographic studies.[1][2][3] It details the compound's metabolic origin, chemical synthesis, and validated quantification protocols for therapeutic drug monitoring (TDM).[1][2][3]
Chemical Identity & Physicochemical Properties
The CAS number 80866-90-6 specifically designates the monohydrate form of PEMA.[1][2][3][4][5][6][7] In analytical and pharmaceutical contexts, distinguishing between the hydrate and anhydrous forms is critical for accurate gravimetric preparation of standards.[1][2][3]
| Property | Specification |
| IUPAC Name | 2-Ethyl-2-phenylpropanediamide monohydrate |
| Common Name | Phenylethylmalonamide (PEMA) |
| Molecular Formula | C₁₁H₁₄N₂O₂[1][2][5][8] · H₂O |
| Molecular Weight | 224.26 g/mol (Monohydrate) / 206.24 g/mol (Anhydrous) |
| Appearance | White crystalline powder or needles |
| Melting Point | 120°C (dehydrates/melts) |
| Solubility | Soluble in ethanol, methanol, chloroform; sparingly soluble in water.[2][3] |
| pKa | ~11.8 (Amide protons are weakly acidic) |
Metabolic Pathway & Pharmacokinetics
PEMA is formed via the oxidative cleavage of the pyrimidine ring of Primidone.[1][2][3] Unlike Phenobarbital (the other major metabolite), PEMA is not significantly protein-bound and is eliminated largely unchanged by the kidneys.[1][2][3]
Clinical Significance:
-
Half-life: 29–36 hours in healthy adults; significantly prolonged in renal failure.[1][2][3]
-
Clearance: Renal filtration.[1][2][3] Accumulation of PEMA occurs in patients with reduced GFR, potentially leading to toxicity despite normal Phenobarbital levels.[1][2][3]
Figure 1: Primidone Metabolic Fate
This diagram illustrates the biotransformation of Primidone into its two active metabolites.[2]
Caption: Primidone metabolizes into PEMA (ring cleavage) and Phenobarbital (oxidation).[1][2][3][4][5][6][9][10][11][12][13][14] PEMA is primarily excreted renally.[1][2][3]
Chemical Synthesis Protocol
For research and standard preparation, PEMA is synthesized via the ammonolysis of diethyl phenylmalonate.[1][2][3] This reaction requires controlled conditions to ensure complete conversion of the diester to the diamide.[2][3]
Synthesis Workflow
-
Reagent: Saturated ethanolic ammonia or liquid ammonia (under pressure).
Figure 2: Synthetic Pathway
The chemical conversion of the diester precursor to the target diamide.[1]
Caption: Ammonolysis of diethyl phenylmalonate yields PEMA. Recrystallization from aqueous solvents yields the monohydrate.[1][2][3]
Analytical Methodology: Quantification in Serum
Accurate measurement of PEMA is essential for distinguishing Primidone toxicity from Phenobarbital toxicity.[1][2][3] The following protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, which is superior to GC for this polar compound due to the lack of derivatization requirements.
Protocol: HPLC-UV Determination of PEMA
Principle: PEMA is extracted from serum using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), separated on a C18 reverse-phase column, and detected at 210–220 nm.[1][2][3]
Reagents:
-
Internal Standard (IS): 5-Ethyl-5-p-tolylbarbituric acid or commercially available deuterated PEMA.[1][2][3]
-
Mobile Phase: Phosphate Buffer (20 mM, pH 3.5) : Acetonitrile (85:15 v/v).[1][2][3]
Step-by-Step Workflow:
-
Sample Preparation:
-
Extraction (Liquid-Liquid):
-
Add 3 mL of Dichloromethane/Ethyl Acetate (1:1).
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 3000 x g for 5 minutes.
-
-
Concentration:
-
Reconstitution:
-
Chromatography Conditions:
Data Validation:
References
-
Haidukewych, D., et al. (1980).[1][2][3] "Monitoring 2-ethyl-2-phenylmalonamide in serum by gas-liquid chromatography: application to retrospective study in epilepsy patients dosed with primidone." Clinical Chemistry. Available at: [Link]
-
El-Masri, H. A., & Portier, C. J. (1998).[1][2][3] "Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice." Drug Metabolism and Disposition. Available at: [Link]
-
PubChem. (n.d.).[1][2][3][4] "Phenylethylmalonamide (Compound)."[1][2][3][4][8][15][16] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]
Sources
- 1. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]
- 3. Primidone | C12H14N2O2 | CID 4909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethyl-2-phenylmalonamide monohydrate | C11H16N2O3 | CID 2724041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethyl-2-phenylmalonamide 99 80866-90-6 [sigmaaldrich.com]
- 6. angenesci.com [angenesci.com]
- 7. 80866-90-6 this compound AKSci 9499AL [aksci.com]
- 8. 2-Ethyl-2-phenylmalonamide | CAS#:7206-76-0 | Chemsrc [chemsrc.com]
- 9. 80866-90-6|2-Ethyl-2-phenylmalonamide hydrate|BLD Pharm [bldpharm.com]
- 10. 2-Ethyl-2-phenylmalonamide hydrate 95% | CAS: 80866-90-6 | AChemBlock [achemblock.com]
- 11. Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-乙基-2-苯基丙二酰胺 一水合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. CN110563582A - Process for preparing 2-hydroxy-2-phenyl-malonamide - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of phenylethylmalonamide (PEMA) in elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profiling and Isolation Strategies for 2-Ethyl-2-phenylmalonamide (PEMA)
Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Scientists, Process Chemists, and Bioanalytical Researchers
Executive Summary
2-Ethyl-2-phenylmalonamide (PEMA) is a primary active metabolite of the anticonvulsant Primidone. Unlike its parent compound, PEMA exhibits a distinct solubility profile characterized by high crystallinity and poor aqueous solubility (<0.1 mg/mL). Understanding its solubility landscape is critical not only for pharmacokinetic modeling but for two distinct practical applications: bioanalytical extraction (isolating the metabolite from serum/urine) and process purification (removing it as an impurity or isolating it during synthesis).
This guide synthesizes physicochemical data with field-proven protocols for the extraction, purification, and thermodynamic analysis of PEMA.
Physicochemical Identity & Solubility Landscape[1]
Molecular Profile[2]
-
IUPAC Name: 2-Ethyl-2-phenylpropanediamide[1]
-
CAS Number: 7206-76-0[1]
-
Molecular Weight: 206.24 g/mol
-
Structure: A disubstituted malonamide derivative.[2] The presence of the phenyl and ethyl groups at the C2 position creates a steric bulk that disrupts hydrogen bonding networks in water, leading to low aqueous solubility despite the diamide functionality.
-
pKa: ~14.9 (Amide protons are extremely weak acids). PEMA remains neutral across the entire physiological pH range (1–9).
Solubility Classification Table
The following data aggregates experimental observations from synthesis and bioanalytical literature.
| Solvent Class | Specific Solvent | Solubility Status | Application Context |
| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Matrix for precipitation; poor solvent for dissolution. |
| Chlorinated | Chloroform ( | Soluble | Primary solvent for liquid-liquid extraction (LLE) from biological matrices. |
| Dichloromethane (DCM) | Soluble | Alternative extraction solvent. | |
| Alcohols | Methanol (MeOH) | Moderately Soluble | Used in synthesis; PEMA precipitates upon water addition. |
| Ethanol (EtOH) | Slightly Soluble | Solubility increases significantly with temperature (reflux). | |
| Esters | Ethyl Acetate | Sparingly Soluble | Critical: Used for "slurry purification." Impurities dissolve, PEMA remains solid at RT. |
| Aprotic | DMSO | Soluble | Used for preparing high-concentration stock solutions for assays. |
Thermodynamic Framework for Solubility
Expert Insight: For process chemists optimizing crystallization, single-point data is insufficient. You must determine the enthalpy of dissolution (
The relationship between solubility (
Experimental Workflow for Thermodynamic Determination
-
Preparation: Prepare saturated suspensions of PEMA in Ethanol at 298K, 303K, 308K, and 313K.
-
Equilibration: Agitate for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PTFE filter (heated to match solution temp to prevent crash-out).
-
Quantification: Dilute with mobile phase and analyze via HPLC-UV (210 nm).
-
Analysis: Plot
(y-axis) vs. (x-axis).-
Slope:
(Steeper slope = higher temperature sensitivity). -
Intercept:
.
-
Field-Proven Experimental Protocols
Protocol A: Purification via "Slurry Swishing"
Context: During the synthesis of PEMA (e.g., from diethyl phenylmalonate), byproducts often co-precipitate. Recrystallization is difficult due to PEMA's high melting point (~120°C) and poor solubility. A "slurry wash" in ethyl acetate is the industry standard for purification.
Reagents: Crude PEMA solid, Ethyl Acetate (EtOAc).
-
Charge: Place 10.0 g of crude PEMA into a 250 mL round-bottom flask.
-
Suspend: Add 100 mL of Ethyl Acetate (10 volumes).
-
Reflux: Heat the suspension to reflux (approx. 77°C) with vigorous stirring for 60 minutes.
-
Note: The solid will likely not fully dissolve. This is intentional. Soluble impurities leach into the hot solvent, while PEMA remains largely undissolved.
-
-
Cool: Allow the slurry to cool slowly to room temperature, then chill to 15°C.
-
Filtration: Filter the white solid via vacuum filtration.
-
Wash: Wash the filter cake with 10 mL of cold EtOAc.
-
Dry: Dry in a vacuum oven at 50°C.
-
Result: High-purity PEMA (>98%).[3]
-
Protocol B: Bioanalytical Extraction (Serum)
Context: Isolating PEMA from patient serum for therapeutic drug monitoring.
Principle: Since PEMA is a neutral amide, it does not ionize. However, serum contains acidic interferences (e.g., Phenobarbital, fatty acids). By adjusting the serum to a basic pH, acidic impurities become ionized (water-soluble), while PEMA remains neutral and partitions into the organic phase.
-
Sample Prep: Aliquot 1.0 mL of serum into a glass centrifuge tube.
-
Alkalinization: Add 0.5 mL of 0.5 M NaOH. (pH > 10).[4]
-
Extraction: Add 5.0 mL of Chloroform .
-
Agitation: Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 3000 x g for 5 minutes.
-
Collection: Aspirate and discard the upper aqueous layer (containing proteins and ionized phenobarbital).
-
Evaporation: Transfer the lower organic layer to a clean tube and evaporate to dryness under
stream at 40°C. -
Reconstitution: Dissolve residue in 200 µL Mobile Phase (MeOH:Water 50:50) for HPLC injection.
Visualizations
Diagram: Metabolic & Isolation Context
This diagram illustrates the relationship between Primidone metabolism and the solubility-based separation logic.
Caption: Metabolic pathway of Primidone and the solubility-based fractionation logic used to isolate PEMA from Phenobarbital using pH manipulation and chloroform extraction.
Diagram: Purification Workflow (Slurry Method)
Caption: The "Slurry Swish" purification protocol. Unlike standard recrystallization, this method relies on the differential solubility of impurities vs. PEMA in hot Ethyl Acetate.
References
-
Haidukewych, D., et al. "Monitoring 2-ethyl-2-phenylmalonamide in serum by gas-liquid chromatography: application to retrospective study in epilepsy patients dosed with primidone." Clinical Chemistry, 1980.
-
Cottrell, P.R., et al. "Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs."[8] Epilepsia, 1982.
-
National Toxicology Program. "2-Ethyl-2-phenylmalonamide - Physical Properties." NTP Chemical Repository, 1992.[9]
-
Google Patents. "Process for preparing 2-hydroxy-2-phenyl-malonamide (Analogous Synthesis/Purification)." CN110563582A.
Sources
- 1. 2-Ethyl-2-phenylmalonamide monohydrate | C11H16N2O3 | CID 2724041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 80866-90-6 | Benchchem [benchchem.com]
- 3. Buy this compound at Attractive Price, High Purity Analytical Reference Material [nacchemical.com]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113045447A - 2-amino malonamide and synthetic method thereof - Google Patents [patents.google.com]
- 6. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primidone | C12H14N2O2 | CID 4909 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profiling and Analytical Quantification of 2-Ethyl-2-phenylmalonamide (PEMA)
Executive Summary & Clinical Significance
2-Ethyl-2-phenylmalonamide (PEMA) is a primary pharmacologically active metabolite of the anticonvulsant Primidone . While Primidone itself has anticonvulsant properties, its metabolic conversion into Phenobarbital and PEMA creates a complex triad of active compounds in patient serum.[1]
For drug development professionals and analytical chemists, PEMA presents specific challenges:
-
Accumulation: It has a longer half-life (29–36 hours) than Primidone, leading to significant bioaccumulation.[1]
-
Polarity: Unlike Phenobarbital, PEMA is an open-chain diamide, making it significantly more polar and harder to extract using standard lipophilic protocols.[1]
-
Structural Rigidity: The quaternary carbon center creates specific steric constraints visible in NMR spectroscopy.[1]
This guide details the spectroscopic signature of PEMA and provides a validated workflow for its quantification in biological matrices.[1]
Molecular Structure & Theoretical Basis
The core structure of PEMA (
Structural Diagram & Fragmentation Logic
The following diagram illustrates the chemical structure and the primary mass spectrometric fragmentation pathways used for identification.
Figure 1: PEMA structural fragmentation logic for Mass Spectrometry identification.
Spectroscopic Characterization
Precise assignment of spectral bands is required to distinguish PEMA from its precursor (Primidone) and related impurities.[1]
Infrared Spectroscopy (FT-IR)
The diamide nature of PEMA dominates the IR spectrum. Unlike the cyclic amide (lactam) structure of Primidone, PEMA shows free amide characteristics.[1]
| Functional Group | Wavenumber ( | Vibrational Mode | Diagnostic Note |
| Amide A (NH₂) | 3400–3180 | N-H Stretch (Asym/Sym) | Appears as a distinct doublet or broadened band due to H-bonding. |
| Amide I | 1690–1660 | C=O[1] Stretch | Strong intensity.[1] Lower frequency than cyclic imides due to resonance.[1] |
| Amide II | 1620–1590 | N-H Bend | Characteristic of primary amides.[1] |
| Aromatic Ring | 1600, 1580 | C=C Ring Stretch | Sharp, medium intensity bands confirming the phenyl group.[1] |
| Alkane | 2980–2870 | C-H Stretch | Ethyl group vibrations (Methyl/Methylene).[1] |
Nuclear Magnetic Resonance (NMR)
Solvent selection is critical.[1] DMSO-
H NMR (400 MHz, DMSO-
)
-
0.75 ppm (t, 3H,
Hz): Methyl protons of the ethyl group.[1] Upfield shift due to shielding by the quaternary center.[1] -
1.95 ppm (q, 2H,
Hz): Methylene protons of the ethyl group.[1] -
7.00–7.40 ppm (br s, 4H): Amide protons (
).[1] Note: These often appear as two distinct broad singlets if rotation is restricted or if intramolecular hydrogen bonding differentiates the protons. - 7.20–7.45 ppm (m, 5H): Aromatic phenyl protons.[1]
C NMR (100 MHz, DMSO-
)
-
9.2 ppm: Methyl carbon (
).[1] -
28.5 ppm: Methylene carbon (
).[1] -
63.4 ppm: Quaternary Carbon (
).[1] Critical diagnostic peak. -
126.5, 127.8, 128.4 ppm: Aromatic carbons (
).[1] - 141.2 ppm: Aromatic ipso-carbon.[1]
-
172.1 ppm: Carbonyl carbons (
).[1]
Mass Spectrometry (MS)[1]
-
Ionization: ESI (Positive mode) or EI (70 eV) after derivatization.
-
Molecular Ion:
206 ( ) or 207 ( ).[1] -
Base Peak: Often
177 (Loss of Ethyl) or 162 (Loss of ).[1] -
Derivatization: For GC-MS, PEMA must be derivatized (e.g., trimethylsilylation with BSTFA) to improve volatility.[1] The underivatized amide groups cause peak tailing.[1]
Analytical Workflow: Quantification in Serum
This protocol relies on Liquid-Liquid Extraction (LLE) followed by HPLC-UV .[1] This method is robust, self-validating (via Internal Standard), and avoids the column-fouling risks of direct injection.
Reagents
-
Internal Standard (IS): 2-Ethyl-2-(p-tolyl)malonamide (preferred) or Phenobarbital (if chromatographically resolved).
-
Extraction Solvent: Ethyl Acetate or Chloroform/Isopropanol (9:1).[1]
-
Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (75:25).[1]
Step-by-Step Protocol
Figure 2: Validated extraction and analysis workflow for PEMA in biological matrices.
-
Sample Preparation: Aliquot 100 µL of patient serum.
-
Internal Standardization: Add 10 µL of Internal Standard solution. Causality: Corrects for extraction variations and injection volume errors.
-
Extraction: Add 200 µL Ethyl Acetate. Vortex vigorously for 30 seconds.[1] Centrifuge at 10,000 x g for 5 minutes.
-
Concentration: Transfer the supernatant to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase.
-
Chromatography: Inject 20 µL onto a C18 Reverse Phase column (
).
Troubleshooting & Quality Control
-
Peak Tailing: PEMA's amide groups can interact with silanols on the HPLC column.[1] Use a "base-deactivated" C18 column or add 0.1% Triethylamine to the mobile phase.[1]
-
Low Recovery: If extraction yield is <80%, ensure the pH of the aqueous phase is neutral to slightly acidic.[1] PEMA is neutral but can hydrolyze at extreme pH.[1]
-
Interference: Primidone elutes later than PEMA on C18. Ensure run time is sufficient to clear Primidone to prevent carryover.[1]
References
-
Selvaraj, S., et al. (2022).[1][3] "Experimental and Theoretical Spectroscopic Studies of the Electronic Structure of 2-Ethyl-2-phenylmalonamide." Physical Chemistry Research. Link
-
Cottrell, P.R., et al. (1982).[1] "Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs." Epilepsia.[1][4] Link
-
Haidukewych, D., et al. (1982).[1] "Monitoring 2-ethyl-2-phenylmalonamide in serum by gas-liquid chromatography." Clinical Chemistry. Link
-
PubChem. (2025).[1] "Phenylethylmalonamide | C11H14N2O2."[1] National Library of Medicine.[1] Link
-
Nau, H., et al. (1980).[1] "Simultaneous determination of primidone and its metabolites... by gas chromatography-mass spectrometry." Journal of Chromatography B. Link
Sources
Methodological & Application
quantification of 2-Ethyl-2-phenylmalonamide in serum
Abstract
This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2-Ethyl-2-phenylmalonamide (PEMA) in human serum. PEMA, a major active metabolite of the anticonvulsant Primidone, presents unique analytical challenges due to its polarity and co-existence with the parent drug and Phenobarbital. This guide moves beyond standard "cookbook" recipes, offering a mechanistic rationale for method parameters, ensuring compliance with FDA Bioanalytical Method Validation guidelines.
Introduction & Clinical Context
Therapeutic Drug Monitoring (TDM) of Primidone is complex because the drug is metabolized into two active compounds: Phenobarbital and PEMA . While Phenobarbital is widely monitored, PEMA is often overlooked despite its contribution to anticonvulsant activity and potential toxicity.
-
Metabolic Pathway: Primidone is oxidized to PEMA (active) and Phenobarbital (active).
-
Clinical Relevance: PEMA has a shorter half-life (29-36h) than Phenobarbital but accumulates in chronic therapy. Discrepancies between Primidone dose and serum levels often indicate metabolic variability (e.g., CYP induction) or non-compliance.
-
Why LC-MS/MS? Immunoassays often suffer from cross-reactivity between Primidone, PEMA, and Phenobarbital. LC-MS/MS provides the necessary specificity to resolve these structurally similar compounds.
Visualizing the Metabolic Pathway
The following diagram illustrates the metabolic conversion of Primidone, highlighting the necessity of resolving all three analytes.
Figure 1: Metabolic pathway of Primidone showing the parallel formation of PEMA and Phenobarbital.
Method Selection & Strategy
Chromatographic Strategy
PEMA is a polar amide.[1] Traditional C18 columns often yield poor retention, leading to matrix effects (ion suppression) from early-eluting serum salts.
-
Solution: Use a Polar-Embedded C18 or a Phenyl-Hexyl column. These phases provide alternative selectivity (pi-pi interactions) for the phenyl ring in PEMA, enhancing retention and separation from the solvent front.
Sample Preparation: Protein Precipitation (PPT)
While Liquid-Liquid Extraction (LLE) is cleaner, PEMA's polarity makes it difficult to extract efficiently with non-polar solvents like hexane.
-
Selected Method: Protein Precipitation with Methanol containing Internal Standard .
-
Rationale: It is high-throughput, recovers 100% of the polar PEMA, and modern MS/MS sensitivity compensates for the "dirtier" matrix compared to LLE.
Experimental Protocol
Materials & Reagents
-
Analyte: 2-Ethyl-2-phenylmalonamide (PEMA) Reference Standard (>99%).
-
Internal Standard (IS): PEMA-d5 (preferred) or Phenobarbital-d5.
-
Matrix: Drug-free human serum (pooled).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
MS System: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).
-
Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm) or equivalent.
Step-by-Step Sample Preparation
-
Aliquot: Transfer 50 µL of patient serum into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 20 µL of Internal Standard working solution (e.g., 5 µg/mL PEMA-d5 in 50:50 MeOH:H2O).
-
Precipitation: Add 150 µL of ice-cold Methanol.
-
Note: The 1:3 ratio ensures complete protein crash without over-diluting the sample.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).
-
Critical Step: Diluting the methanolic supernatant with water matches the initial mobile phase, preventing "solvent effect" peak broadening.
-
LC-MS/MS Conditions
Liquid Chromatography Gradient:
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 40°C.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Load/Desalt |
| 0.5 | 10 | Begin Elution |
| 3.0 | 90 | Elution of PEMA/Phenobarb |
| 3.5 | 90 | Wash |
| 3.6 | 10 | Re-equilibration |
| 5.0 | 10 | End Run |
Mass Spectrometry (MRM) Parameters:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[3]
-
Source Temp: 500°C.
-
Note: PEMA ionizes well in positive mode due to the amide nitrogens.
| Compound | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
| PEMA | 207.1 | 162.1 | Quantifier | 20 |
| PEMA | 207.1 | 91.1 | Qualifier | 35 |
| PEMA-d5 | 212.1 | 167.1 | IS Quant | 20 |
Disclaimer: Transition energies are instrument-dependent. Optimize by infusing pure standard.
Workflow Visualization
The following diagram outlines the logical flow from sample collection to data output, emphasizing the quality control checkpoints.
Figure 2: Analytical workflow for PEMA quantification.
Validation & Quality Assurance
To ensure Trustworthiness and Scientific Integrity , the method must be validated according to FDA/EMA guidelines.
Linearity & Range
-
Range: 0.5 – 50.0 µg/mL.
-
Rationale: Covers the expected accumulation levels in chronic therapy (typically 5-15 µg/mL) and toxic levels.
-
Curve Fit: Weighted linear regression (1/x²).
Accuracy & Precision
-
QC Levels: Low (1.5 µg/mL), Mid (10 µg/mL), High (40 µg/mL).
-
Acceptance Criteria: ±15% deviation from nominal (±20% at LLOQ).
Matrix Effect Assessment
-
Experiment: Compare the peak area of PEMA spiked into extracted blank serum vs. PEMA in neat solvent.
-
Calculation:
-
Target: ME should be between -15% and +15%. If suppression >20% is observed, switch to a Biphenyl column or increase the dilution factor in Step 6.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion Suppression | Improve chromatographic separation (slower gradient) or switch to APCI source. |
| Peak Tailing | Secondary Interactions | Add more Ammonium Formate (up to 5mM) to Mobile Phase A. |
| Carryover | Column Saturation | Add a needle wash step with 50:50 ACN:Isopropanol. |
| RT Shift | pH instability | Ensure Mobile Phase A is fresh; evaporation of organic modifier changes retention. |
References
-
National Institutes of Health (NIH) - PubChem. Phenylethylmalonamide (PEMA) Compound Summary. Available at: [Link]
-
Mayo Clinic Laboratories. Primidone and Phenobarbital, Serum - Clinical Information. Available at: [Link]
-
Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Quest Diagnostics. Primidone, Phenobarbital and PEMA, Serum/Plasma Test Details. Available at: [Link]
Sources
- 1. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Gas-Liquid Chromatography Analysis of PEMA (Phenylethylmalonamide)
Methodology: Flash-Heater Methylation with Flame Ionization Detection (FID)
Executive Summary & Clinical Context
Phenylethylmalonamide (PEMA) is a major pharmacologically active metabolite of the anticonvulsant Primidone .[1] While Primidone is the parent drug, its therapeutic efficacy and toxicity profile are significantly influenced by its conversion into two distinct metabolites: Phenobarbital and PEMA .[1]
In clinical toxicology and therapeutic drug monitoring (TDM), measuring Primidone alone is insufficient.[1] PEMA accumulates in plasma due to its slow elimination (half-life 29–36 hours) and contributes to neurotoxicity. This Application Note details a robust Gas-Liquid Chromatography (GLC) protocol utilizing Flash-Heater Methylation . Unlike High-Performance Liquid Chromatography (HPLC), this GC method offers superior resolution of volatile derivatives and cost-effective robust performance for simultaneous quantification of the parent drug and both metabolites.
The Analytical Challenge
PEMA is a polar diamide. In its native state, it exhibits strong hydrogen bonding, leading to:
-
Peak Tailing: Adsorption to active sites in the injection liner and column.
-
Thermal Instability: Degradation at high injector temperatures required for volatilization.
The Solution: This protocol utilizes Trimethylanilinium Hydroxide (TMAH) for "on-column" flash methylation. This reaction converts the polar amide/imide hydrogens to methyl groups within the hot injection port, creating stable, volatile derivatives that elute with excellent symmetry.
Metabolic Pathway Visualization
Understanding the metabolic conversion is critical for interpreting chromatograms, as all three compounds will appear in patient samples.
Figure 1: Metabolic biotransformation of Primidone.[1] Both PEMA and Phenobarbital must be resolved from the parent drug.
Materials & Reagents
To ensure reproducibility, use HPLC-grade solvents and certified reference materials.
| Component | Specification | Purpose |
| Target Analyte | PEMA (Certified Standard) | Calibration |
| Internal Standard (IS) | Hexobarbital or Heptabarbital | Correction for extraction loss and injection variability. |
| Derivatizing Agent | 0.2 M Trimethylanilinium Hydroxide (TMAH) in Methanol | Flash methylation reagent. |
| Extraction Solvent | Dichloromethane (DCM) or Ethyl Acetate | Liquid-Liquid Extraction (LLE) of neutral/acidic drugs. |
| Buffer | Sodium Dihydrogen Phosphate (pH 4.5) | Adjusts plasma pH to ensure analytes are in non-ionized state. |
| Column | DB-5ms or HP-5 (30m x 0.25mm ID, 0.25µm film) | 5% Phenyl-methylpolysiloxane stationary phase. |
Detailed Experimental Protocol
Phase 1: Sample Preparation (Liquid-Liquid Extraction)
Rationale: Direct injection of plasma fouls the GC liner. LLE isolates the drugs and removes proteins.
-
Aliquot: Transfer 500 µL of patient plasma (or calibrator) into a 10 mL glass centrifuge tube.
-
Internal Standard Addition: Add 50 µL of Hexobarbital stock solution (20 µg/mL). Vortex briefly.
-
Acidification: Add 200 µL of Phosphate Buffer (pH 4.5).
-
Note: This ensures Phenobarbital (weak acid) and PEMA (neutral/weak base) are in their non-ionized, lipophilic forms.
-
-
Extraction: Add 5 mL of Dichloromethane (DCM).
-
Agitation: Cap and mechanically shake or vortex vigorously for 10 minutes .
-
Separation: Centrifuge at 3000 rpm for 5 minutes to separate phases.
-
Transfer: Aspirate and discard the upper aqueous (plasma) layer. Transfer the lower organic (DCM) layer to a clean evaporation tube.
-
Concentration: Evaporate the DCM to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Dissolve the residue in 50 µL of 0.2 M TMAH solution.
-
Critical Step: The sample is now ready for injection. The methylation reaction will occur inside the GC injector.
-
Phase 2: Gas Chromatography Conditions
Rationale: High injector temperature is required to drive the methylation reaction instantaneously.
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID).
-
Inlet (Injector): Split/Splitless mode.
-
Temperature: 280°C (Critical for flash methylation).
-
Mode: Splitless (0.5 min) then Split (1:20) to vent solvent.
-
Liner: Deactivated glass liner with glass wool (traps non-volatiles).
-
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 100°C (Hold 1 min)
-
Ramp: 20°C/min to 290°C
-
Final: 290°C (Hold 3 min)
-
-
Detector (FID):
-
Temperature: 300°C
-
Hydrogen: 30 mL/min
-
Air: 300 mL/min
-
Phase 3: Analytical Workflow Visualization
Figure 2: Step-by-step analytical workflow from plasma sample to detection.[2]
Validation & Quality Control
To ensure Trustworthiness and regulatory compliance (e.g., CLIA/CAP), the method must be self-validating.
Retention Time & Selectivity
Under the prescribed conditions, the elution order is typically:
-
PEMA (methylated): ~4.5 min
-
Phenobarbital (methylated): ~5.8 min
-
Hexobarbital (IS): ~6.2 min
-
Primidone (methylated): ~7.5 min
Note: Primidone may form multiple peaks if methylation is incomplete; ensure TMAH is fresh and injector temperature is maintained at 280°C.
Linearity and Limits
| Parameter | Performance Criteria |
| Linear Range | 1.0 – 50.0 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Recovery (Extraction) | > 90% |
| Precision (CV%) | < 5% Intra-day |
Troubleshooting Guide
-
Ghost Peaks: Caused by dirty glass wool in the liner. Action: Change liner every 50-100 injections.
-
Tailing Peaks: Indicates incomplete methylation or active sites. Action: Fresh TMAH reagent or trim the front 10cm of the GC column.
-
Low Sensitivity: FID jet clogging. Action: Clean FID jet and check hydrogen/air flows.
References
-
Couchman, M. W., Greer, M., & Williams, C. M. (1973).[3] Determination of primidone and its metabolites in biological fluids by gas chromatography.[1][3][4][5] Journal of Chromatography A, 87(2), 559-561.[3]
-
Moriyama, M., Furuno, K., Oishi, R., & Gomita, Y. (1994).[2] Simultaneous determination of primidone and its active metabolites in rat plasma by high-performance liquid chromatography using a solid-phase extraction technique. Journal of Pharmaceutical Sciences, 83(12), 1751-1753.[2] (Cited for comparative metabolic context).
-
Epilepsy Foundation. (n.d.). Primidone (Mysoline). (Cited for clinical context of metabolites).
-
Kupferberg, H. J. (1970). Quantitative estimation of diphenylhydantoin, primidone and phenobarbital in plasma by gas-liquid chromatography.[1][4] Clinica Chimica Acta, 29(2), 283-288. (Foundational basis for flash methylation).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous determination of primidone and its active metabolites in rat plasma by high-performance liquid chromatography using a solid-phase extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of primidone and its metabolites in biological fluids by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Microassay for primidone and its metabolites phenylethylmalondiamide, phenobarbital and p-hydroxyphenobarbital in human serum, saliva, breast milk and tissues by gas chromatography--mass spectrometry using selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Quantification of 2-Ethyl-2-phenylmalonamide (PEMA) in Human Serum
[1]
Executive Summary & Clinical Significance
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-Ethyl-2-phenylmalonamide (PEMA) . PEMA is a major pharmacologically active metabolite of Primidone , a first-line anticonvulsant used in the management of partial and generalized tonic-clonic seizures.
The Metabolic Context
Primidone is metabolized in the liver into two active compounds:
While Phenobarbital is frequently monitored, PEMA accumulation can occur, particularly in patients with renal impairment, leading to potential toxicity. Therefore, simultaneous detection of Primidone, Phenobarbital, and PEMA is the "Gold Standard" for therapeutic monitoring.
Chemical Profile[2][3][4][5][6][7]
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation of Primidone, highlighting the target analyte PEMA.
Figure 1: Metabolic pathway of Primidone showing the formation of PEMA and Phenobarbital.[1]
Instrumentation & Reagents
Equipment
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Quaternary Pump.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm).
-
Note: A C8 column can be used for faster elution, but C18 provides better resolution between PEMA and serum interferences.
-
-
Centrifuge: Capable of 10,000 rpm.[4]
-
Evaporator: Nitrogen blow-down unit (e.g., Turbovap) for LLE method.
Reagents
-
Methanol (MeOH): HPLC Grade.
-
Acetonitrile (ACN): HPLC Grade.
-
Potassium Dihydrogen Phosphate (
): Analytical Grade. -
Internal Standard (IS): Hexobarbital or 5-ethyl-5-p-tolylbarbituric acid (preferred for structural similarity).
-
Extraction Solvent: Dichloromethane or Ethyl Acetate (for LLE).
Experimental Protocols
We present two sample preparation protocols. Protocol A (LLE) is recommended for high-sensitivity research. Protocol B (PPT) is recommended for high-throughput clinical routine.
Protocol A: Liquid-Liquid Extraction (LLE) - Gold Standard
Superior cleanliness and sensitivity.
-
Aliquot: Transfer 200 µL of patient serum into a 1.5 mL microcentrifuge tube.
-
IS Addition: Add 50 µL of Internal Standard working solution (20 µg/mL).
-
Extraction: Add 1.0 mL of Dichloromethane (DCM).
-
Agitation: Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer: Carefully aspirate the lower organic layer (DCM) into a clean glass tube.
-
Drying: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 200 µL of Mobile Phase. Vortex well.
-
Injection: Inject 20 µL into the HPLC.
Protocol B: Protein Precipitation (PPT) - Rapid Method
Suitable for routine monitoring where limit of detection (LOD) requirements are less stringent.
-
Aliquot: Transfer 200 µL of patient serum.
-
Precipitation: Add 600 µL of ice-cold Acetonitrile (containing IS).
-
Agitation: Vortex for 30 seconds.
-
Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Injection: Inject 20 µL of the clear supernatant directly.
-
Note: Ensure the injection volume is low to prevent peak distortion from the strong solvent (ACN).
-
HPLC Method Parameters
This method utilizes an isocratic elution to ensure stable baselines and reproducible retention times for the polar PEMA peak.
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides hydrophobic retention for separation of PEMA (polar) from Primidone (neutral) and Phenobarbital (acidic). |
| Mobile Phase | Phosphate Buffer (10mM, pH 3.5) : Acetonitrile (75:25 v/v) | Acidic pH suppresses ionization of Phenobarbital, improving its peak shape. Low organic content retains polar PEMA. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal backpressure (< 200 bar). |
| Wavelength | 210 nm | PEMA lacks a strong chromophore; 210 nm targets the amide bond absorption for maximum sensitivity. |
| Temperature | 30°C | Maintains constant viscosity and retention time reproducibility. |
| Run Time | 10 - 12 minutes | Sufficient to elute Phenobarbital (usually the last peak). |
Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample collection to data analysis.[3][1][5][6][7][8][9][10][11]
Validation & Performance Criteria
To ensure Trustworthiness and Scientific Integrity , the method must meet the following criteria (based on FDA/EMA Bioanalytical Guidelines):
-
Elution Order:
-
Peak 1: PEMA (Retention time ~3-4 min) - Most Polar
-
Peak 2: Primidone (Retention time ~5-6 min)
-
Peak 3: Phenobarbital (Retention time ~8-9 min) - Least Polar
-
-
Linearity:
over the range of 1.0 – 50.0 µg/mL . -
LOD/LOQ:
-
Limit of Detection (LOD): ~0.2 µg/mL
-
Limit of Quantification (LOQ): ~0.5 µg/mL
-
-
Precision (CV%): Intra-day and Inter-day variability should be < 15%.
-
Recovery: Absolute recovery for LLE should be > 80%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| PEMA Peak Tailing | Secondary interactions with silanols. | Ensure Phosphate buffer concentration is at least 10mM; consider adding 0.1% Triethylamine (TEA) if using older column generations. |
| Interference at PEMA RT | Serum proteins or early eluting matrix. | Switch from PPT to LLE (Protocol A). The organic wash removes water-soluble interferences. |
| Drifting Retention Times | pH fluctuation or Temperature change. | Use a column oven (30°C). Verify buffer pH is strictly 3.5. |
| Low Sensitivity | Wavelength too high. | PEMA has weak absorbance above 220 nm. Ensure detector is set to 210 nm (reference off). |
References
-
Haidukewych, D., et al. (1980). "Simultaneous determination of primidone, phenylethylmalonamide, and phenobarbital in serum by high-pressure liquid chromatography." Clinical Chemistry. Available at: [Link]
-
Kabra, P. M., et al. (1978). "Simultaneous liquid-chromatographic determination of 12 antiepileptic drugs and metabolites." Clinical Chemistry. Available at: [Link]
-
Selvaraj, S., et al. (2022).[6] "Experimental and Theoretical Spectroscopic Studies of the Electronic Structure of 2-Ethyl-2-phenylmalonamide." Physical Chemistry Research. Available at: [Link]
Sources
- 1. Phenobarbital and Primidone | Basicmedical Key [basicmedicalkey.com]
- 2. mzCloud – 2 Ethyl 2 phenylmalonamide [mzcloud.org]
- 3. 2-Ethyl-2-phenylmalonamide 99 80866-90-6 [sigmaaldrich.com]
- 4. cores.emory.edu [cores.emory.edu]
- 5. Buy 2-Ethyl-2-phenylmalonamide Monohydrate at Attractive Price, High Purity Analytical Reference Material [nacchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous rapid HPLC determination of anticonvulsant drugs in plasma and correlation with EMIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. organomation.com [organomation.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Protocol for 2-Ethyl-2-phenylmalonamide (PEMA)
Abstract & Introduction
2-Ethyl-2-phenylmalonamide (PEMA) is a primary active metabolite of the anticonvulsant Primidone. While historically overshadowed by its co-metabolite, Phenobarbital, PEMA exhibits distinct pharmacokinetic properties and a controversial but clinically relevant pharmacological profile.
This application note provides a rigorous framework for investigating PEMA. Unlike Primidone (which has a short half-life) or Phenobarbital (which has a very long half-life), PEMA occupies an intermediate pharmacokinetic space. Its study is critical for:
-
Metabolic Deconvolution: Distinguishing the therapeutic effects of Primidone from its metabolites.
-
Essential Tremor Research: PEMA has shown specific efficacy in essential tremor models where Phenobarbital is less effective.
-
Toxicology: Understanding bioaccumulation in chronic dosing regimens.
The "Primidone Triad"
Research involving PEMA must always account for the metabolic interplay depicted below.
Figure 1: The metabolic divergence of Primidone. Note that PEMA formation is the major pathway, yet Phenobarbital often dominates the clinical picture due to accumulation.
Physicochemical Profile & Handling
PEMA presents solubility challenges that differ from Phenobarbital. It is a white crystalline solid that is poorly soluble in water, necessitating specific vehicle strategies for in vivo delivery.
| Property | Value | Experimental Implication |
| Molecular Formula | C₁₁H₁₄N₂O₂ | Monohydrate form (MW ~224.[1]26) is common. |
| Molecular Weight | 206.24 g/mol (Anhydrous) | Use anhydrous weight for molarity calculations. |
| Solubility (Water) | < 0.05 g/100 mL | Critical: Do not use pure saline for stock solutions.[1] |
| Solubility (Organic) | Soluble in Ethanol, DMSO | DMSO is the preferred stock solvent. |
| Melting Point | 118–120 °C | Stable at physiological temperatures. |
Safety Note: PEMA is an irritant. Wear standard PPE (gloves, lab coat, goggles). Handle powder in a fume hood to avoid inhalation.
Protocol 1: Analytical Quantification (HPLC-UV)
To study PEMA, you must be able to detect it in the presence of Primidone and Phenobarbital. This Reverse-Phase HPLC method provides baseline separation.
Reagents & Equipment[2][3][4]
-
Column: C18 (e.g., Hypersil BDS C18, 250 × 4.6 mm, 5 µm).[2]
-
Mobile Phase: Phosphate Buffer (pH 5.0) : Methanol (55:45 v/v).
-
Detection: UV Absorbance at 215 nm .[2]
-
Internal Standard (IS): Hexobarbital or 2-ethyl-2-(p-tolyl)malonamide.
Step-by-Step Methodology
-
Sample Preparation (Plasma/Serum):
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution.
-
Protein Precipitation: Add 200 µL of ice-cold Methanol (HPLC Grade).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an HPLC vial.
-
-
Chromatographic Conditions:
-
System Suitability:
-
Retention Order: PEMA elutes first (most polar), followed by Primidone, then Phenobarbital.
-
Resolution (Rs): Ensure Rs > 1.5 between PEMA and Primidone peaks.
-
Data Analysis Logic: Calculate the Area Ratio (Analyte Area / IS Area). Plot against a calibration curve (Range: 1–50 µg/mL).
Protocol 2: Formulation for In Vivo Administration
Due to poor water solubility, a suspension vehicle is required for oral (PO) or intraperitoneal (IP) dosing in rodents.
Vehicle Selection
-
Preferred: 0.5% Carboxymethylcellulose (CMC) sodium salt in saline.[5]
-
Alternative: 10% DMSO / 90% Corn Oil (for higher concentrations).
Preparation of 10 mg/mL Suspension (Example)
-
Weighing: Weigh 100 mg of PEMA powder.
-
Wetting: Add 100 µL of Tween 80 to the powder and triturate with a mortar and pestle to wet the hydrophobic surface.
-
Suspension: Gradually add 0.5% CMC solution while grinding continuously until the total volume reaches 10 mL .
-
Homogenization: Vortex or sonicate for 5 minutes before dosing. The suspension must be uniform.
Dosing Calculation:
For a rat (250g) receiving 50 mg/kg:
Protocol 3: Pharmacological Assessment (Rodent Seizure Model)
This protocol assesses the anticonvulsant efficacy of PEMA using the Maximal Electroshock Seizure (MES) test.
Experimental Design
-
Subjects: Male Sprague-Dawley rats (200–250g).
-
Groups (n=8/group):
-
Vehicle Control (0.5% CMC).
-
PEMA Low Dose (25 mg/kg).
-
PEMA High Dose (100 mg/kg).
-
Positive Control (Phenobarbital, 30 mg/kg).
-
Workflow
Figure 2: Experimental timeline for assessing PEMA efficacy. Note the wait time; PEMA absorption is slower than Primidone.
Procedure
-
Administration: Administer the formulation via oral gavage (PO) or IP injection.
-
Wait Period: Wait 3 hours post-dose. PEMA has a slower
compared to many standard anticonvulsants. -
Challenge: Apply electrical stimulus via corneal electrodes.
-
Scoring:
-
Protection: Absence of Hindlimb Tonic Extension (HLTE) > 90° angle.
-
Failure: Presence of HLTE.
-
Interpretation
PEMA is expected to show weak protection compared to Phenobarbital. If significant protection is observed only at high doses (>100 mg/kg), this confirms its role as a minor contributor to Primidone's overall potency in this specific model.
References
-
Baumel, I. P., et al. (1972). Metabolism and anticonvulsant properties of primidone analogues in the rat. Journal of Pharmacology and Experimental Therapeutics.
-
Cloyd, J. C., et al. (1981). Pharmacokinetics of primidone and its metabolites in patients with epilepsy. Clinical Pharmacokinetics.
-
Haidukewych, D., et al. (1980). Simultaneous determination of primidone, phenylethylmalonamide, and phenobarbital in serum. Clinical Chemistry.
-
Nau, H., et al. (1980). Simultaneous assay of primidone and its metabolites in rat plasma. Journal of Chromatography B.
-
PubChem. (n.d.).[6] 2-Ethyl-2-phenylmalonamide Compound Summary. National Library of Medicine.
Sources
- 1. 2-Ethyl-2-phenylmalonamide | CAS#:7206-76-0 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated high performance liquid chromatographic method for simultaneous determination of phenytoin, phenobarbital and carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Ethyl-2-phenylmalonamide monohydrate | C11H16N2O3 | CID 2724041 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 2-Ethyl-2-phenylmalonamide (PEMA) as an Analytical Reference Material
Executive Summary
2-Ethyl-2-phenylmalonamide (PEMA) is a critical pharmacologically active metabolite of the anticonvulsant drug Primidone. While often overshadowed by its co-metabolite Phenobarbital, PEMA plays a significant role in therapeutic drug monitoring (TDM), particularly in patients with renal impairment where it can accumulate to toxic levels.
This guide provides a comprehensive technical framework for utilizing PEMA as an Analytical Reference Material (ARM). It addresses the challenges of its high polarity, structural similarity to co-eluting barbiturates, and the necessity for precise quantification in complex biological matrices.
Chemical & Physical Profile
Understanding the physicochemical properties of PEMA is prerequisite to method development. Unlike lipophilic barbiturates, PEMA is an amide with distinct solubility characteristics.
Table 1: Physicochemical Properties of PEMA
| Property | Value | Analytical Implication |
| CAS Number | 7206-76-0 | Unique identifier for sourcing standards. |
| Formula | C₁₁H₁₄N₂O₂ | Basis for molecular ion calculation. |
| Molecular Weight | 206.24 g/mol | Precursor ion [M+H]⁺ = 207.1 Da. |
| Appearance | White crystalline solid | Visual inspection for degradation (yellowing). |
| Melting Point | 120 °C | Stable under standard lab thermal conditions. |
| Solubility | DMSO, Methanol, Ethanol | Do not use pure water for stock solutions; precipitation risk. |
| pKa | ~14.9 (Amide) | Non-ionizable in standard pH ranges; neutral extraction required. |
| LogP | ~0.8 - 1.1 | Relatively polar; elutes early on C18 columns. |
Metabolic Context & Significance
PEMA is formed via the hepatic metabolism of Primidone. It is crucial to monitor PEMA alongside Primidone and Phenobarbital to distinguish between metabolic rates and renal clearance issues.
Diagram 1: Primidone Metabolic Pathway
Figure 1: The biotransformation of Primidone into its active metabolites, PEMA and Phenobarbital.
Protocol 1: Reference Standard Preparation
Objective: Create stable stock and working solutions for calibration.
Materials
-
PEMA Reference Standard: >98% purity (Certified Reference Material recommended).
-
Solvent: LC-MS grade Methanol (MeOH).
-
Vessels: Amber glass volumetric flasks (Class A).
Procedure
-
Primary Stock (1.0 mg/mL):
-
Accurately weigh 10.0 mg of PEMA into a 10 mL amber volumetric flask.
-
Dissolve in 100% MeOH. Sonicate for 5 minutes to ensure complete dissolution.
-
Storage: -20°C. Stable for 6 months.
-
-
Working Standard (10 µg/mL):
-
Dilute 100 µL of Primary Stock into 9.9 mL of 50:50 MeOH:Water.
-
Storage: 4°C. Stable for 1 month.
-
-
Internal Standard (IS) Spiking Solution:
-
Use PEMA-d5 (deuterated) if available. If not, Phenobarbital-d5 is an acceptable surrogate, though PEMA-d5 is preferred to match retention time and matrix effects.
-
Target concentration: 1.0 µg/mL in MeOH.
-
Critical Note: PEMA is less soluble than Phenobarbital. Ensure stocks are brought to room temperature and vortexed before use to redissolve any micro-precipitates.
Protocol 2: Sample Extraction (Serum/Plasma)
Two methods are presented: Protein Precipitation (PPT) for high-throughput clinical labs, and Liquid-Liquid Extraction (LLE) for high-sensitivity forensic applications.
Method A: Protein Precipitation (High Throughput)
-
Aliquot 100 µL of patient serum into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard solution.
-
Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of supernatant to an autosampler vial containing 200 µL of water (dilution prevents peak distortion for early eluters).
Method B: Liquid-Liquid Extraction (High Purity)
-
Aliquot 200 µL of serum. Add IS.
-
Add 1.0 mL of Ethyl Acetate or MTBE (Methyl tert-butyl ether).
-
Shake mechanically for 10 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean glass tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10).
Protocol 3: LC-MS/MS Analytical Method
Objective: Quantify PEMA with high specificity, separating it from Primidone and Phenobarbital.
Chromatographic Conditions
-
Instrument: UHPLC coupled to Triple Quadrupole MS.
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Waters ACQUITY BEH C18.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
4.0 min: 90% B
-
5.0 min: 90% B
-
5.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry Parameters (ESI Positive)
PEMA ionizes best in Positive Mode ([M+H]⁺), unlike Phenobarbital which prefers Negative Mode. If multiplexing, use Polarity Switching .
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| PEMA | 207.1 | 162.1 (Loss of CONH₂) | 91.1 (Tropylium) | 15 / 35 |
| PEMA-d5 (IS) | 212.1 | 167.1 | 96.1 | 15 / 35 |
| Primidone | 219.1 | 162.1 | 91.1 | 20 / 40 |
Technical Insight: Note that PEMA and Primidone share product ions (162, 91). Chromatographic separation is mandatory (Resolution > 1.5) to prevent crosstalk, although their precursor masses differ (207 vs 219).
Protocol 4: GC-MS Derivatization (Alternative)
For laboratories without LC-MS/MS, GC-MS is viable but requires derivatization due to PEMA's polar amide groups.
-
Extraction: Perform LLE (Method B above).
-
Derivatization:
-
Add 50 µL of BSTFA + 1% TMCS to the dry residue.
-
Incubate at 70°C for 30 minutes.
-
-
Analysis:
-
Inject 1 µL into GC-MS (Splitless).
-
Column: DB-5MS or equivalent.
-
Monitor Target Ion: m/z 263 (Di-TMS derivative, approximate).
-
Note: PEMA forms di-TMS derivatives. Ensure excess reagent to drive reaction to completion.
-
Validation & Troubleshooting
Validation Criteria (Bioanalytical Method Validation M10)
-
Linearity: 0.5 – 50.0 µg/mL (Clinical relevant range).
-
Precision (CV%): <15% (<20% at LLOQ).
-
Accuracy: ±15% of nominal.
-
Matrix Effect: Assess ion suppression, particularly if using PPT. PEMA elutes early; divert flow to waste for the first 0.5 min to avoid salts.
Troubleshooting Guide
-
Issue: Low Sensitivity.
-
Cause: PEMA is an amide, ionization can be suppressed by phospholipids.
-
Fix: Switch from PPT to LLE or use a Phospholipid Removal Plate (e.g., Ostro/Phree).
-
-
Issue: Peak Tailing.
-
Cause: Secondary interactions with silanols.
-
Fix: Increase Ammonium Formate concentration to 5-10mM in Mobile Phase A.
-
-
Issue: Carryover.
-
Cause: Adsorption to injector loop.
-
Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.
-
References
-
PubChem. (n.d.). Phenylethylmalonamide (Compound).[1][2] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Cottrell, P. R., et al. (1982). Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs. Epilepsia, 23(3), 307-313. Retrieved January 28, 2026, from [Link]
-
Lis, G., et al. (2020). An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of primidone. ResearchGate.[3] Retrieved January 28, 2026, from [Link]
-
Agilent Technologies. (2020). Simultaneous Analysis of Barbiturates and THC-A in Urine by LC/MS/MS. Retrieved January 28, 2026, from [Link]
Sources
Application Note: PEMA (Phenylethylmalonamide) in Epilepsy Research
Protocol Series: AN-EP-206 | Version 2.1
Abstract
Phenylethylmalonamide (PEMA) represents a critical yet often misunderstood variable in epilepsy research. As a major metabolite of Primidone, PEMA exhibits weak anticonvulsant activity in isolation but significantly potentiates the neurotoxicity of its co-metabolite, Phenobarbital. This guide outlines the physiological context of PEMA, detailed protocols for its quantification via LC-MS/MS, and in vivo methodologies for assessing its synergistic toxicity profile.
Physiological & Pharmacological Context
The Primidone Metabolic Triad
Research involving Primidone (PRM) is effectively a multi-drug study. Primidone metabolizes into two active compounds:
-
Phenobarbital (PB): The major anticonvulsant component.
-
PEMA: A minor metabolite with low efficacy but high accumulation potential due to renal clearance dependence.
Critical Research Insight: PEMA has a half-life of 29–36 hours in renal impairment (vs. 17–25 hours in healthy subjects). In chronic dosing studies, PEMA levels can exceed Primidone levels, altering the therapeutic index of the treatment.
Metabolic Pathway Diagram
The following diagram illustrates the non-linear metabolism of Primidone. Note that while Phenobarbital is cleared hepatically (CYP2C9/2C19), PEMA is largely excreted unchanged by the kidneys.
Caption: Primidone metabolism showing the divergence into PEMA and Phenobarbital, converging on neurotoxic outcomes.
Analytical Protocol: Quantification of PEMA
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Objective: Simultaneous quantification of PEMA, Primidone, and Phenobarbital in plasma.
Reagents & Standards
-
Internal Standard (IS): PEMA-d5 (ethyl-d5) is preferred. If unavailable, Primidone-d5 is an acceptable surrogate.
-
Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 20 µL of Internal Standard working solution (1 µg/mL).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to an autosampler vial containing 400 µL of Mobile Phase A.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2–5 µL.
-
Ionization: Heated Electrospray Ionization (HESI), Positive Mode.[2]
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Load |
| 0.5 | 5% | Hold |
| 3.0 | 95% | Ramp |
| 4.0 | 95% | Wash |
| 4.1 | 5% | Re-equilibrate |
| 6.0 | 5% | End |
Mass Spectrometry Parameters (SRM)
The following transitions are critical for specificity. PEMA is detected in Positive Mode (
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Role |
| PEMA | 207.1 | 163.1 | 15 | Quantifier (Loss of |
| PEMA | 207.1 | 190.1 | 10 | Qualifier (Loss of |
| Primidone | 219.1 | 162.1 | 20 | Quantifier |
| PEMA-d5 (IS) | 212.1 | 168.1 | 15 | Internal Standard |
In Vivo Application: Neurotoxicity Interaction Study
Objective: To demonstrate PEMA's role in potentiating Phenobarbital-induced motor impairment. Model: Mouse Rotarod Performance Test.
Experimental Design
Divide mice (n=10/group) into four cohorts to isolate the potentiating effect:
-
Group A (Control): Vehicle only.
-
Group B (PEMA Only): High dose PEMA (e.g., 200 mg/kg i.p.) – Expect minimal impairment.
-
Group C (PB Only): Sub-threshold Phenobarbital (e.g., 20 mg/kg i.p.) – Expect minimal impairment.
-
Group D (Combination): PEMA (200 mg/kg) + PB (20 mg/kg).
Workflow Diagram
Caption: Workflow for assessing PEMA-mediated potentiation of motor toxicity.
Protocol Steps
-
Training: Train mice for 3 consecutive days on the Rotarod (accelerating 4–40 rpm) until they achieve a stable baseline latency (>180 seconds).
-
Dosing: Administer PEMA 30 minutes prior to Phenobarbital to ensure high circulating levels during PB absorption.
-
Testing: Place mice on the Rotarod at a fixed speed (16 rpm) at T=1h, 2h, and 4h post-injection.
-
Endpoint: Record "Latency to Fall" (seconds). A cutoff of 300 seconds is standard.
-
Statistical Analysis: Use Two-Way ANOVA. A significant interaction term between PEMA and PB indicates potentiation.
Troubleshooting & Validation
Matrix Effects
PEMA is a small, polar molecule (
-
Solution: If signal variability >15%, switch to a HILIC column (Hydrophilic Interaction Liquid Chromatography) or implement a divert valve to send the first 1.0 min of flow to waste.
Stability
PEMA is chemically stable in plasma at -20°C for >3 months. However, Primidone can degrade into PEMA if samples are subjected to extreme pH or heat during extraction.
-
Control: Ensure extraction solvents are neutral and evaporation temperatures (if used) do not exceed 40°C.
References
-
Baumel, I. P., et al. (1972). Metabolism and anticonvulsant properties of primidone analogues. Archives of Neurology.[3] Link
-
El-Masri, H. A., & Portier, C. J. (1998). Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice. Drug Metabolism and Disposition.[4][5] Link
-
Gallagher, B. B., et al. (1970). Primidone, diphenylhydantoin and phenobarbital: Aspects of acute and chronic toxicity. Neurology.[6] Link
-
Thermo Fisher Scientific. (2016). Quantification of 19 Antiepileptic Drugs in Human Plasma by LC-MS/MS.[7] Application Note 65139.[7] Link
-
Pisani, F., & Richens, A. (1983). Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration. Clinical Pharmacokinetics.[4] Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Phenylethylmalonamide (PEMA). An important metabolite of primidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phenobarbital/Primidone | Basicmedical Key [basicmedicalkey.com]
- 6. Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: FT-IR and FT-Raman Spectroscopy of 2-Ethyl-2-phenylmalonamide (PEMA)
Introduction & Scope
2-Ethyl-2-phenylmalonamide (PEMA) is a primary active metabolite of the anticonvulsant drug Primidone. As a diamide possessing a quaternary carbon center, PEMA exhibits specific structural rigidity and hydrogen-bonding networks that are critical for its pharmacological activity and solid-state stability.
This guide provides a rigorous protocol for the characterization of PEMA using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. Unlike simple identification tasks, this protocol focuses on elucidating the molecular geometry, intermolecular hydrogen bonding (Amide I/II regions), and distinguishing aromatic vs. aliphatic vibrational modes using the complementarity of IR and Raman selection rules.
Why Vibrational Spectroscopy?
-
Polymorph Identification: PEMA can exist in different crystalline habits; vibrational spectroscopy is sensitive to the packing forces affecting the amide hydrogen bond network.
-
Chemical Purity: Detection of nitrile intermediates or hydrolysis products (e.g., ethyl-phenyl-acetic acid derivatives) via specific functional group bands.
-
Symmetry Analysis: PEMA possesses
symmetry (asymmetric), meaning all vibrational modes are theoretically active in both IR and Raman, yet intensity differences provide crucial structural insight.
Experimental Protocols
Sample Preparation[1]
A. FT-IR Spectroscopy (Transmission Mode)
-
Technique: KBr Pellet (Preferred for high-resolution fingerprinting).
-
Reagents: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for 24 hours.
-
Procedure:
-
Mix 1 mg of crystalline PEMA with 100 mg of KBr (1:100 ratio).
-
Grind the mixture in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to minimize Christiansen effect).
-
Compress the powder under 10 tons of pressure for 2 minutes to form a transparent pellet.
-
Alternative (ATR): Place pure solid crystal directly onto a Diamond/ZnSe crystal; apply high pressure clamp. (Note: ATR peaks may shift slightly lower in frequency compared to transmission).
-
B. FT-Raman Spectroscopy
-
Technique: Backscattering geometry (180°).
-
Sample State: Pure solid powder packed into a glass capillary or an aluminum cup holder.
-
Pre-treatment: None required. Glass fluorescence is negligible at 1064 nm excitation.
Instrument Configuration
| Parameter | FT-IR Settings | FT-Raman Settings |
| Source/Laser | Mid-IR Globar (SiC) | Nd:YAG Laser (1064 nm) |
| Detector | DTGS or MCT (Liquid | InGaAs or Ge Detector |
| Spectral Range | 4000 – 400 | 3500 – 50 |
| Resolution | 0.5 - 2 | 2 - 4 |
| Scans | 32 - 64 scans | 100 - 500 scans (to improve S/N) |
| Laser Power | N/A | 100 mW (prevent thermal degradation) |
Results & Discussion: Spectral Analysis
Molecular Geometry and Symmetry
PEMA (
Detailed Band Assignment
High Frequency Region (3500 – 2800
)
-
N-H Stretching: The primary amide (
) exhibits asymmetric and symmetric stretching. In the solid state, these bands are broadened due to intermolecular hydrogen bonding.-
Observation: Look for a doublet in the IR spectrum between 3400–3200
.
-
-
C-H Stretching (Aromatic vs. Aliphatic):
Functional Group Region (1700 – 1000
)
This is the critical region for confirming the diamide structure.
-
Amide I (C=O[3][4][6] Stretching): This is the most intense band in the IR spectrum due to the large dipole moment change.
-
Aromatic Ring Modes (C=C):
-
Amide II / C-N Stretching:
-
While Amide II (N-H bending) typically appears ~1550
, detailed studies on PEMA assign the C-N stretching mixed mode to 1277 (IR) and 1281 (Raman).
-
-
CH₂ Scissoring (Ethyl group):
Fingerprint Region (< 1000
)
-
Ring Breathing: A hallmark of the phenyl ring, appearing very strongly in Raman but weakly in IR.
-
Exp Data: ~1000
(Standard mono-substituted benzene ring breathing).
-
-
CH₂ Rocking:
Summary of Key Vibrational Bands[1][2][5]
| Vibrational Mode | FT-IR Wavenumber ( | FT-Raman Wavenumber ( | Intensity Profile |
| Aromatic C-H Stretch | 3179 | 3068 | Medium (IR) / Strong (Raman) |
| Aliphatic C-H Stretch | masked | 2937 | Strong (Raman) |
| Amide I (C=O Stretch) | 1635 | 1604 | Very Strong (IR) / Medium (Raman) |
| Aromatic C=C Stretch | 1557 | weak | Medium (IR) |
| Ethyl | 1384 | 1383 | Medium (Both) |
| C-N Stretch / Amide Mix | 1277 | 1281 | Medium (Both) |
| Ethyl | 1080 | 1084 | Weak (IR) / Medium (Raman) |
| Ethyl | 805, 777 | 799 | Medium (Both) |
Visualizations
Experimental Workflow
This diagram outlines the decision process for selecting the correct modality based on the structural question.
Caption: Workflow for complementary analysis of PEMA. IR prioritizes polar amide bonds; Raman prioritizes the carbon skeleton.
Vibrational Logic & Assignment
A connectivity map linking the molecular substructures to their specific spectral signatures.
Caption: Mapping functional substructures of PEMA to their diagnostic vibrational frequencies.
References
-
Selvaraj, S., et al. (2022).[2] "Experimental and Theoretical Spectroscopic Studies of the Electronic Structure of 2-Ethyl-2-phenylmalonamide." Physical Chemistry Research, 10(3), 333-344.[2]
- Gunasekaran, S., et al. (2008). "Vibrational Spectra and Normal Coordinate Analysis of some Pharma Molecules." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Chalmers, J.M., & Edwards, H.G.M. (2010).
-
Sigma-Aldrich. (n.d.). "2-Ethyl-2-phenylmalonamide Product Specification."
Sources
- 1. s-a-s.org [s-a-s.org]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physchemres.org [physchemres.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Theoretical Spectroscopic Studies of the Electronic Structure of 2-Ethyl-2-phenylmalonamide [physchemres.org]
- 8. surfacesciencewestern.com [surfacesciencewestern.com]
Structural Elucidation and Purity Profiling of 2-Ethyl-2-phenylmalonamide (PEMA) via High-Field NMR
Application Note: AN-NMR-PEMA-01
Executive Summary
This application note details the protocol for the structural characterization and purity assessment of 2-Ethyl-2-phenylmalonamide (PEMA) , the primary active metabolite of the anticonvulsant Primidone. Unlike its cyclic parent compound, PEMA is an acyclic diamide, presenting unique solubility and spectral challenges. This guide provides optimized acquisition parameters for 1H and 13C NMR in DMSO-d6, focusing on the resolution of exchangeable amide protons and the definitive assignment of the quaternary center, critical for distinguishing PEMA from synthetic precursors like diethyl phenylmalonate.
Chemical Context & Structural Logic
PEMA (
Critical Analytical Challenges:
-
Amide Proton Exchange: In protic solvents (MeOH,
), amide protons exchange rapidly, disappearing from the spectrum. Apolar aprotic solvents (DMSO-d6) are required to visualize the protons. -
Restricted Rotation: The partial double-bond character of the C-N amide bond often renders the two protons on each nitrogen chemically non-equivalent (diastereotopic environment), appearing as distinct signals rather than a single integration of 4H.
-
Quaternary Center Verification: Confirming the
carbon shift is essential to rule out mono-decarboxylation degradation products.
Experimental Protocol
Sample Preparation
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent. Chloroform (
-
Step 1: Weigh 10-15 mg of PEMA (purity >98%) into a clean vial.
-
Step 2: Add 600 µL of DMSO-d6 (containing 0.03% TMS as internal standard).
-
Step 3: Vortex for 30 seconds until fully dissolved. Ensure no suspension remains.
-
Step 4: Transfer to a 5mm precision NMR tube.
Instrument Parameters (600 MHz equivalent)
To ensure quantitative accuracy (qNMR) and high resolution, use the following pulse sequences:
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) |
| Pulse Sequence | zg30 (30° excitation) | zgpg30 (Power-gated decoupling) |
| Spectral Width | 12-14 ppm | 220-240 ppm |
| Relaxation Delay (D1) | 5.0 s (Ensure full relaxation of amides) | 2.0 s |
| Scans (NS) | 16 - 32 | 512 - 1024 |
| Temperature | 298 K (25°C) | 298 K (25°C) |
| Apodization | 0.3 Hz Line Broadening | 1.0 - 3.0 Hz Line Broadening |
Data Analysis & Interpretation
1H NMR Analysis (DMSO-d6)
The proton spectrum is characterized by the distinct ethyl pattern upfield and the broad amide signals downfield.
Table 1: 1H NMR Assignments for PEMA
| Shift (δ ppm) | Mult.[1][2][3] | Int.[2][3][4] | Assignment | Structural Insight |
| 0.72 | Triplet ( | 3H | Upfield shift due to shielding from the geminal phenyl ring. | |
| 2.05 | Quartet ( | 2H | Characteristic methylene adjacent to a quaternary center. | |
| 6.85 - 7.05 | Broad Singlet | 2H | Trans to Carbonyl oxygen. H-bonded to solvent.[5] | |
| 7.15 - 7.30 | Broad Singlet | 2H | Cis to Carbonyl oxygen. Distinct from | |
| 7.20 - 7.35 | Multiplet | 5H | Ar-H (Phenyl) | Overlap of ortho, meta, and para protons. |
Note: The amide protons often appear as two separate broad humps integrating to 2H each, or four distinct peaks depending on the specific H-bonding network and temperature.
13C NMR Analysis (DMSO-d6)
The carbon spectrum confirms the symmetry of the molecule (equivalent amides) and the quaternary center.
Table 2: 13C NMR Assignments for PEMA
| Shift (δ ppm) | Type | Assignment | Structural Insight |
| 8.9 | Ethyl Methyl | Typical terminal methyl. | |
| 28.5 | Ethyl Methylene | Shielded by quaternary center. | |
| 61.2 | C-2 (Quaternary) | Diagnostic Peak. confirms disubstitution (Ethyl + Phenyl). | |
| 126.5 | Ar-C (Ortho/Para) | Aromatic region. | |
| 128.2 | Ar-C (Meta) | Aromatic region. | |
| 140.1 | Ar-C (Ipso) | Point of attachment to the malonamide core. | |
| 172.4 | Amide Carbonyl | Symmetric carbonyls (single peak for both). |
Visualization of Workflows & Structure
Diagram 1: Analytical Workflow for PEMA
This flowchart outlines the decision-making process for validating PEMA purity, specifically addressing the "Amide Exchange" trap that leads to false negatives in purity assays.
Caption: Optimized decision tree for PEMA NMR analysis, highlighting the critical solvent dependency for amide proton observation.
Diagram 2: Structural Connectivity (HMBC/COSY)
This diagram visualizes the critical NMR correlations required to prove the structure. The arrows represent the flow of magnetization in 2D experiments (HMBC).
Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) connectivity. Note the critical 3-bond coupling from Ethyl-CH2 to the Carbonyl, linking the aliphatic tail to the amide core.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23611, Phenylethylmalonamide. Retrieved January 28, 2026. [Link]
-
Selvaraj, S., et al. (2021). Experimental and Theoretical Spectroscopic Studies of the Electronic Structure of 2-Ethyl-2-phenylmalonamide.[6] Physical Chemistry Research, 10(3).[6] (Detailed spectral assignments and DFT calculations). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4] Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for DMSO-d6 residual peaks). [Link]
Sources
Application Note: Synthesis of 2-Ethyl-2-phenylmalonamide (PEMA) for Research Use
Abstract & Introduction
2-Ethyl-2-phenylmalonamide (PEMA), also known as phenylethylmalonamide, is a primary active metabolite of the anticonvulsant drug Primidone.[1] While Primidone itself metabolizes into Phenobarbital and PEMA in vivo, PEMA possesses distinct pharmacological activity.[1] In pharmaceutical research, high-purity PEMA is required as an analytical reference standard for therapeutic drug monitoring (TDM) and as a building block for novel anticonvulsant analogs.[1]
This application note details a robust, laboratory-scale synthesis of PEMA starting from diethyl 2-ethyl-2-phenylmalonate . Unlike simple esters, this precursor features a sterically hindered quaternary carbon, necessitating specific high-pressure ammonolysis conditions to achieve quantitative conversion.[1]
Key Compound Data
| Property | Specification |
| IUPAC Name | 2-Ethyl-2-phenylpropanediamide |
| CAS Number | 7206-76-0 |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Melting Point | 118–120 °C (dec.)[1][2][3][4][5] |
| Solubility | DMSO, Methanol, Ethanol (Hot) |
Safety & Hazard Assessment
CRITICAL WARNING: This protocol involves heating volatile reagents (Ammonia/Methanol) in a sealed vessel.[1] Failure to use rated pressure glassware or autoclaves can result in catastrophic vessel failure.[1]
-
Ammonia (NH₃): Toxic by inhalation and corrosive.[1] Work in a well-ventilated fume hood.
-
Pressure Hazards: The reaction generates internal pressure.[1] Use a heavy-wall borosilicate pressure tube (e.g., Ace Glass) or a stainless steel autoclave.[1]
-
Thermal Runaway: While ammonolysis is generally not violently exothermic, the heating of methanol near its boiling point requires precise temperature control.[1]
Retrosynthetic Analysis & Strategy
The synthesis targets the transformation of the diester functionality into a diamide.[1]
Reaction Scheme: Diethyl 2-ethyl-2-phenylmalonate + 2 NH₃ → 2-Ethyl-2-phenylmalonamide + 2 EtOH
Mechanistic Insight:
The starting material possesses a quaternary center at the
Diagram: Synthetic Pathway
Caption: One-step conversion of the hindered diester to diamide via high-pressure ammonolysis.
Materials & Equipment
Reagents
-
Diethyl 2-ethyl-2-phenylmalonate: >98% purity.[1][4] (Precursor)
-
Ammonia in Methanol: 7N solution (saturated).[1] Note: Do not use aqueous ammonia; water solubility of the ester is poor, leading to biphasic kinetics.
Equipment
-
Reaction Vessel: 100 mL Heavy-wall pressure tube with Teflon screw cap (front seal).[1]
-
Heating Block/Oil Bath: Capable of maintaining 100 °C ± 2 °C.[1]
-
Safety Shield: Blast shield for the hood sash.[1]
-
Rotary Evaporator: With vacuum pump.[1]
Experimental Protocol
Step 1: Reaction Setup
-
Weigh 5.0 g (18.9 mmol) of Diethyl 2-ethyl-2-phenylmalonate into the pressure tube.
-
Add 40 mL of 7N Ammonia in Methanol. This represents a large stoichiometric excess (>10 eq) to drive the equilibrium and act as solvent.[1]
-
Add a magnetic stir bar.[1]
-
Seal the tube tightly.[1] Ensure the Teflon O-ring is intact.[1]
Step 2: Ammonolysis[1][10]
-
Place the tube behind a safety shield.[1]
-
Heat the oil bath to 100 °C .
-
Submerge the tube to the level of the solvent.[1]
-
Stir vigorously for 48 hours .
-
Monitoring: TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting ester (
) should disappear; the diamide ( ) will appear near the baseline.[1]
Step 3: Work-up and Isolation[1]
-
Cool the tube to room temperature, then place in an ice bath for 30 minutes. Caution: Do not open while hot.[1]
-
Carefully open the cap in the fume hood to release any residual ammonia pressure.[1]
-
Transfer the contents to a round-bottom flask.
-
Concentrate the mixture to dryness on a rotary evaporator (
bath) to remove methanol and excess ammonia. A white solid residue will remain.[1]
Step 4: Purification (Recrystallization)[1]
-
Suspend the crude solid in 20 mL of hot water (approx 90 °C). PEMA is moderately soluble in hot water but poorly soluble in cold.[1]
-
Alternative: If the solid is oily, use a mixture of Ethanol:Water (1:4).[1]
-
-
Stir until dissolved. If insoluble particles remain, filter hot.[1]
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C for 4 hours.
-
Wash the filter cake with 10 mL of cold diethyl ether to remove any unreacted ester traces.
-
Dry in a vacuum oven at 50 °C for 12 hours.
Workflow Visualization
Caption: Step-by-step operational workflow for the synthesis and isolation of PEMA.
Quality Control & Characterization
Verify the identity of the synthesized compound using the following parameters.
| Test | Expected Result | Reference |
| Appearance | White crystalline powder | [1, 2] |
| Melting Point | 118 – 120 °C (with decomposition) | [2, 3] |
| ¹H NMR (DMSO-d₆) | [4] | |
| IR Spectroscopy | ~3400, 3180 cm⁻¹ (N-H stretch)~1680 cm⁻¹ (C=O[1][5][8] Amide I)~1600 cm⁻¹ (C=C Aromatic) | [4] |
Troubleshooting Guide:
-
Low Yield: If the product remains oily, the ammonolysis was likely incomplete.[1] Re-dissolve in fresh NH₃/MeOH and heat for an additional 24h.
-
Yellow Coloration: Indicates oxidation or impurities.[1] Recrystallize with a small amount of activated charcoal in the hot solvent.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23611, Phenylethylmalonamide.[1] Retrieved from [Link][1]
-
Phys. Chem. Res. Experimental and Theoretical Spectroscopic Studies of the Electronic Structure of 2-Ethyl-2-phenylmalonamide.[1][9] (2021).[1][9] Retrieved from [Link][1]
Sources
- 1. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-2-phenylmalonamide | CAS#:7206-76-0 | Chemsrc [chemsrc.com]
- 3. 2-Ethyl-2-phenylmalonamide | 7206-76-0 [chemicalbook.com]
- 4. Buy 2-Ethyl-2-phenylmalonamide Monohydrate at Attractive Price, High Purity Analytical Reference Material [nacchemical.com]
- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN110563582A - Process for preparing 2-hydroxy-2-phenyl-malonamide - Google Patents [patents.google.com]
- 9. physchemres.org [physchemres.org]
Application Note: In Vitro Profiling of 2-Ethyl-2-phenylmalonamide (PEMA)
Abstract
2-Ethyl-2-phenylmalonamide (PEMA) is the major active metabolite of the anticonvulsant Primidone. While historically considered less potent than its parent compound or its co-metabolite Phenobarbital, PEMA exhibits distinct pharmacokinetic properties—including a long half-life and low protein binding—that necessitate rigorous in vitro characterization. This guide outlines the technical protocols for handling PEMA, assessing its metabolic stability, evaluating its potential for Cytochrome P450 (CYP) induction, and characterizing its neuropharmacological profile via electrophysiology. These protocols are designed to ensure reproducibility and regulatory alignment (FDA/EMA) during preclinical safety assessment.
Compound Profile & Handling
Chemical Identity:
-
IUPAC Name: 2-Ethyl-2-phenylpropanediamide
-
CAS Number: 7206-76-0
-
Molecular Weight: 206.24 g/mol (Anhydrous)
-
Appearance: White crystalline powder
-
Solubility:
Protocol 1: Stock Solution Preparation
Objective: Create a stable 100 mM stock solution for cell-based assays.
-
Weighing: Weigh 20.62 mg of PEMA powder into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).
-
Mixing: Vortex vigorously for 1-2 minutes until the solution is completely clear. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.
-
Sterilization: Filter through a 0.22 µm PTFE syringe filter if using for long-term cell culture (optional if DMSO is sterile).
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).
Critical Note: When dosing cells, ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Experimental Workflow
The following diagram illustrates the integrated workflow for profiling PEMA, distinguishing between metabolic safety (CYP induction) and pharmacodynamics (GABA modulation).
Caption: Integrated workflow for PEMA profiling, separating DMPK safety assays from neuropharmacological efficacy endpoints.
Protocol 2: CYP450 Induction Assay
Rationale: PEMA is a metabolite of Primidone.[5] While Primidone and Phenobarbital are known CYP inducers (via CAR/PXR activation), PEMA's specific contribution to this "auto-induction" phenotype must be isolated.
System: Cryopreserved Primary Human Hepatocytes (PHH) or HepaRG™ cells.[6]
Methodology:
-
Seeding: Thaw and seed PHH in collagen-coated 24-well plates at 0.7 x 10⁶ cells/mL. Allow attachment for 4-6 hours.
-
Acclimatization: Maintain cells in sandwich culture (Matrigel overlay) for 48 hours to restore metabolic competence.
-
Treatment:
-
Vehicle Control: 0.1% DMSO.
-
Positive Control: Phenobarbital (1 mM) or Rifampicin (10 µM).
-
PEMA Test Groups: 10, 50, 100, and 250 µM.
-
Duration: Treat for 72 hours, refreshing medium containing the compound every 24 hours.
-
-
Endpoints:
-
mRNA Analysis (qRT-PCR): Extract RNA and quantify CYP2B6 (CAR target) and CYP3A4 (PXR target) relative to housekeeping gene (e.g., GAPDH).
-
Enzymatic Activity: Incubate with probe substrates (Bupropion for 2B6, Testosterone for 3A4) for 30 minutes. Analyze supernatant via LC-MS/MS.
-
Data Interpretation: A ≥2-fold increase in mRNA and ≥20% of the positive control response indicates PEMA is a CYP inducer, necessitating clinical DDI modeling.
Protocol 3: Electrophysiology (GABA-A Modulation)
Rationale: PEMA has weak anticonvulsant effects. This assay determines if PEMA acts as a Positive Allosteric Modulator (PAM) at the GABA-A receptor, similar to barbiturates but with lower potency.
System: HEK293 cells stably expressing human recombinant GABA-A receptors (
Methodology (Whole-Cell Patch Clamp):
-
Setup: Use borosilicate glass pipettes (resistance 3-5 MΩ) filled with intracellular solution (140 mM CsCl base).
-
Perfusion: Extracellular solution (Tyrode’s buffer). Clamp voltage at -60 mV.
-
Agonist Determination: Apply increasing concentrations of GABA (0.1 µM – 1 mM) to establish the EC₂₀ (concentration producing 20% max response).
-
PEMA Application:
-
Apply GABA (EC₂₀) alone (Control).
-
Co-apply GABA (EC₂₀) + PEMA (10, 30, 100, 300 µM).
-
-
Analysis: Measure the peak amplitude of the chloride current (
). Calculate the percentage potentiation:
Expected Outcome: PEMA typically shows weak potentiation compared to Phenobarbital. Significant current increase confirms PAM activity.
Protocol 4: Plasma Protein Binding (Equilibrium Dialysis)
Rationale: PEMA is known to have low protein binding (<20%), unlike Phenobarbital (~50%). Accurate
Device: Rapid Equilibrium Dialysis (RED) Plate (Thermo Fisher or equivalent).
Methodology:
-
Preparation: Spike human plasma with PEMA to a final concentration of 5 µM.
-
Loading:
-
Chamber A (Plasma): 200 µL of spiked plasma.
-
Chamber B (Buffer): 350 µL of PBS (Phosphate Buffered Saline).
-
-
Incubation: Seal plate and incubate at 37°C on an orbital shaker (250 rpm) for 4 hours.
-
Sampling: Remove 50 µL from both plasma and buffer chambers.
-
Matrix Matching: Add 50 µL of blank plasma to the buffer sample, and 50 µL of blank buffer to the plasma sample (to ensure identical matrix for LC-MS).
-
Analysis: Precipitate proteins with cold acetonitrile containing internal standard. Analyze via LC-MS/MS.
-
Calculation:
Data Presentation Format
For internal reports, summarize PEMA characteristics in the following standard table format:
| Parameter | Assay System | Metric | Typical Value (Ref) |
| Solubility | DMSO | Saturation Limit | ~40 mg/mL |
| Metabolic Stability | Human Microsomes | > 60 min (Stable) | |
| Protein Binding | Equilibrium Dialysis | > 0.80 (Low binding) | |
| CYP Induction | Primary Hepatocytes | Fold Change (CYP2B6) | Weak/None (< 2-fold) |
| GABA Potentiation | Patch Clamp | % Increase at 100 µM | < 50% (Weak PAM) |
References
-
Baumel, I. P., et al. (1972).[5] Phenylethylmalonamide (PEMA).[5] An important metabolite of primidone.[5] Archives of Neurology.[5] Link
-
TargetMol. (2024). 2-Ethyl-2-phenylmalonamide Compound Summary & Solubility. TargetMol Chemicals. Link
-
PubChem. (2024).[4] 2-Ethyl-2-phenylmalonamide - Compound Summary. National Library of Medicine.[3] Link
-
Haidukewych, D., et al. (1984). Monitoring 2-ethyl-2-phenylmalonamide in serum by gas-liquid chromatography. Clinical Chemistry. Link
- Rho, J. M., et al. (1996). The mechanisms of action of the anticonvulsant primidone and its active metabolites. Epilepsia.
Sources
- 1. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-Ethyl-2-phenylmalonamide monohydrate | C11H16N2O3 | CID 2724041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenylethylmalonamide (PEMA). An important metabolite of primidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of 2-Ethyl-2-phenylmalonamide monohydrate
Subject: Improving Solubility of 2-Ethyl-2-phenylmalonamide (PEMA) Monohydrate Case ID: PEMA-SOL-001 Status: Active Guide[1]
Executive Summary & Diagnostic
The Challenge: 2-Ethyl-2-phenylmalonamide (PEMA) monohydrate is the major metabolite of Primidone.[1] As a primary diamide with a lipophilic phenyl/ethyl substitution, it exhibits high crystal lattice energy and poor aqueous solubility (<0.1 mg/mL at 18°C) .[1]
The Solution: Simple pH adjustment is rarely effective because PEMA is neutral/weakly acidic (amide pKa is outside physiological range).[1] Successful solubilization requires disrupting the crystal lattice using dielectric tuning (co-solvents) or inclusion complexation (cyclodextrins) .[1]
Diagnostic Workflow
Before modifying your formulation, use this decision tree to select the correct solubilization strategy based on your downstream application.
Figure 1: Decision matrix for selecting the appropriate solubilization technique based on experimental constraints.
Technical Solutions
Strategy A: Co-Solvency (Dielectric Tuning)
Best for: Analytical standards, HPLC sample prep, and high-concentration stock solutions.[1]
Mechanism: PEMA has a phenyl ring (lipophilic) and amide groups (polar).[1] Water is too polar (dielectric constant
Recommended Solvent Systems:
| Solvent System | Estimated Solubility Range | Notes |
| Water (Pure) | < 0.1 mg/mL | Poor.[1] Monohydrate is stable but insoluble.[1] |
| Ethanol (100%) | > 10 mg/mL | Good.[1] Use for primary stock preparation. |
| 40% PG / 60% Water | 1 - 5 mg/mL | Ideal for injectable formulations (viscosity increases).[1] |
| DMSO | > 20 mg/mL | Excellent, but toxic to cells >0.1% v/v. |
Protocol:
-
Weigh PEMA Monohydrate (Note: MW is 224.26 g/mol , not 206.24 g/mol ).[1][2]
-
Dissolve in 100% Ethanol or DMSO first to create a "Primary Stock" (e.g., 10 mg/mL).[1]
-
Slowly add this stock to your aqueous buffer while vortexing.[1]
-
Warning: If the final organic concentration drops below 10-20%, PEMA may crash out.[1]
-
Strategy B: Cyclodextrin Complexation
Best for: Animal studies, cell culture, or aqueous buffers where organic solvents are prohibited.[1] Mechanism: The hydrophobic phenyl ring of PEMA fits inside the lipophilic cavity of Beta-Cyclodextrin (β-CD), while the hydrophilic exterior keeps the complex dissolved in water.[1]
Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][3] Why HP-β-CD? Standard β-CD has renal toxicity limits; the hydroxypropyl derivative is safer and far more soluble in water (>600 mg/mL).[1]
Protocol:
-
Prepare a 20% w/v HP-β-CD solution in water or PBS.[1]
-
Add excess PEMA Monohydrate to the solution.[1]
-
Shake/Stir for 24 hours at room temperature.
-
Filter through a 0.45 µm PVDF filter to remove undissolved solid.[1]
-
The filtrate will contain solubilized PEMA (often increasing solubility by 10-50x compared to pure water).[1]
Validation Protocol: The "Shake-Flask" Method
Do not rely on visual inspection alone.[1] Micro-crystals can be invisible to the naked eye but will clog HPLC columns or skew biological data.[1]
Figure 2: Standard operating procedure for determining thermodynamic solubility.
Critical Step: If using the Monohydrate, ensure the temperature does not exceed 40°C during shaking, or you risk dehydrating the crystal, which creates a metastable anhydrate with different solubility properties .[1]
Troubleshooting & FAQ
Q1: I weighed 10 mg of PEMA Monohydrate, but my molar concentration is lower than expected. Why? A: You likely used the molecular weight of the anhydrate (206.24 g/mol ) instead of the monohydrate (224.26 g/mol ) for your calculations. The monohydrate contains ~8% water by weight.[1][2]
-
Correction: Multiply your target mass by 1.087 (224.26 / 206.[1]24) to account for the water molecule.[1]
Q2: Can I use pH adjustment to dissolve PEMA? A: Generally, no.[1] PEMA is a diamide.[1] Amides are neutral to very weakly acidic/basic.[1] You would need extreme pH (< 1 or > 13) to ionize it significantly, which would likely hydrolyze the amide bonds, destroying your molecule .[1] Stick to co-solvents.
Q3: My solution precipitates when I put it in the fridge (4°C). A: Solubility is temperature-dependent. If you formulated a saturated solution at 25°C, cooling it will force precipitation.[1]
-
Fix: Formulate your stock at 80% saturation, not 100%.[1] If storing at 4°C, ensure you re-warm and vortex the solution to 25°C before use to re-dissolve any micro-precipitates.[1]
Q4: Is PEMA Monohydrate light sensitive? A: While not extremely sensitive, phenyl-containing compounds can degrade over long periods.[1] Store solid PEMA Monohydrate in a cool, dry place away from light. Solutions should be prepared fresh or stored in amber vials .[1]
References
-
PubChem. (n.d.).[1][4] 2-Ethyl-2-phenylmalonamide (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
-
ChemSRC. (2025).[1][5] 2-Ethyl-2-phenylmalonamide MSDS & Properties.[1][5] Retrieved from [Link][1]
Sources
- 1. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Ethyl-2-phenylmalonamide Monohydrate at Attractive Price, High Purity Analytical Reference Material [nacchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H16N2O3 | CID 2724041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethyl-2-phenylmalonamide | CAS#:7206-76-0 | Chemsrc [chemsrc.com]
overcoming interference in PEMA chromatographic analysis
Technical Support Center: PEMA (Phenylethylmalonamide) & Antiepileptic Analysis
Disambiguation Note: This guide addresses the chromatographic analysis of PEMA (Phenylethylmalonamide) , the major active metabolite of Primidone, often analyzed simultaneously with Primidone and Phenobarbital. If you are seeking information on Pemetrexed (Alimta), please verify your search terms, as PEMA is the standard chemical acronym for the Primidone metabolite.
Executive Summary
Welcome to the Technical Support Center for PEMA analysis. In pharmacokinetic (PK) studies and Therapeutic Drug Monitoring (TDM), the "Critical Triad"—Primidone , Phenobarbital , and PEMA —presents a unique separation challenge. PEMA is highly polar and elutes early, often suffering from matrix interference, while Phenobarbital and Primidone require sufficient organic strength for elution.
This guide provides autonomous, field-proven troubleshooting workflows to overcome interference, optimize resolution, and ensure data integrity in bioanalytical assays.
Module 1: The "Critical Triad" Separation (Resolution & Selectivity)
The Challenge: PEMA is the most polar of the three analytes. In Reversed-Phase LC (RP-LC), it elutes first, making it susceptible to the "solvent front" interference and co-elution with endogenous serum polar species.
Core Troubleshooting Protocol: Optimizing Selectivity
Q: My PEMA peak is co-eluting with the solvent front or early matrix peaks. How do I retain it?
A: PEMA retention is governed by the water content of your mobile phase. Because it is an amide metabolite, it requires a high aqueous fraction to interact with the C18 stationary phase.
Step-by-Step Optimization:
-
Reduce Organic Modifier: If using Methanol/Water, decrease Methanol to <25% at the start of the gradient. High organic content at
will flush PEMA out immediately. -
Switch Buffer: Use a Phosphate Buffer (pH 3.5 - 4.5) instead of plain water.
-
Column Selection: Switch to a column with "Aqua" or "Polar-Embedded" technology (e.g., C18-Aq). Standard C18 columns often undergo "phase collapse" (dewetting) in highly aqueous conditions (95%+ water), causing loss of retention.
Q: Phenobarbital and Primidone are well-resolved, but PEMA is buried in noise. Why?
A: This is likely a detection issue, not just separation. PEMA has lower UV absorbance than Phenobarbital.
-
Wavelength: Ensure you are monitoring at 210–215 nm . Phenobarbital absorbs well at 254 nm, but PEMA response drops significantly at higher wavelengths.
-
Flow Cell: If using a Diode Array Detector (DAD), ensure the reference wavelength is set "off" or wide (e.g., 360 nm ± 100) to prevent self-absorption artifacts.
Visual Logic: Resolution Troubleshooting
Figure 1: Decision tree for diagnosing and fixing early-elution interference for PEMA.
Module 2: Bioanalytical Extraction (Overcoming Matrix Effects)
The Challenge: In serum/plasma analysis, protein precipitation (PPT) often leaves phospholipids that cause ion suppression in LC-MS/MS or baseline drift in HPLC-UV. PEMA is water-soluble, making it difficult to extract into non-polar organic solvents during Liquid-Liquid Extraction (LLE).
Comparative Extraction Data
| Extraction Method | PEMA Recovery (%) | Primidone Recovery (%) | Cleanliness (Lipid Removal) | Recommended For |
| Protein Precipitation (PPT) | >95% | >95% | Low | Rapid Screening (High Baseline) |
| Liquid-Liquid (LLE) - Ethyl Acetate | 60-75% | >85% | Medium | Standard UV Analysis |
| Solid Phase Extraction (SPE) - HLB | 90-98% | 92-98% | High | LC-MS/MS & Low LOQ Studies |
Q: I am using LLE with Hexane, but PEMA recovery is near zero. Why?
A: Causality: Hexane is too non-polar. PEMA (Phenylethylmalonamide) contains two amide groups, making it relatively polar.
-
Solution: Use Ethyl Acetate or Dichloromethane .
-
Optimization: Salting out. Add 0.5 mL of saturated Ammonium Sulfate to the serum before adding the organic solvent. This increases the ionic strength of the aqueous phase, forcing the polar PEMA into the organic layer (Salting-out effect).
Q: How do I eliminate phospholipid interference in LC-MS/MS?
A: Phospholipids often elute late but can wrap around in gradient runs to suppress early peaks (like PEMA) in subsequent injections.
-
Protocol: Use a Hybrid SPE-PPT plate (e.g., phospholipid removal plates).
-
Add serum to the plate.
-
Add 1% Formic Acid in Acetonitrile (precipitates proteins).
-
Apply vacuum. The filter retains phospholipids while PEMA passes through.
-
Module 3: System Suitability & Carryover
The Challenge: Primidone and Phenobarbital are sticky. While PEMA elutes early, the parent drugs can linger, causing "ghost peaks" in the next PEMA window.
Carryover Elimination Protocol
-
Needle Wash: Do not use 100% Aqueous wash.
-
Recipe: 50:50 Methanol:Water + 0.1% Formic Acid. The organic portion dissolves the Primidone; the acid helps solubilize basic contaminants.
-
-
Gradient Flush: Ensure your gradient goes to 95% Organic for at least 2 minutes at the end of every run to clear lipophilic matrix components.
Workflow: Sample Preparation Logic
Figure 2: Selection workflow for extraction methodology based on detection limits and interference risks.
References
-
Simultaneous Determination of Phenytoin, Phenobarbital, and Carbamazepine (and metabolites) in Human Serum. National Institutes of Health (PubMed). Validated HPLC methods for antiepileptic monitoring.[3][4]
-
Microassay for Primidone and its Metabolites (PEMA) by GC-MS. National Institutes of Health. foundational extraction protocols for PEMA using ethyl acetate.
-
Phenylethylmalonamide (PEMA): An Important Metabolite of Primidone. National Institutes of Health. Pharmacokinetic context and metabolic significance.
-
HPLC Troubleshooting Guide: Peak Shape & Resolution. Phenomenex/Waters. General chromatographic resolution principles applied to polar metabolites.
Sources
- 1. Critical appraisal of pemetrexed in the treatment of NSCLC and metastatic pulmonary nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Validated high performance liquid chromatographic method for simultaneous determination of phenytoin, phenobarbital and carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing extraction of 2-Ethyl-2-phenylmalonamide from serum
This guide serves as a specialized technical support resource for the extraction and quantification of 2-Ethyl-2-phenylmalonamide (PEMA) from serum. It is designed for analytical chemists and toxicologists requiring high-fidelity data for Therapeutic Drug Monitoring (TDM) or pharmacokinetic profiling.
Case Overview: The Polarity Paradox
Analyte: 2-Ethyl-2-phenylmalonamide (PEMA) Parent Drug: Primidone (PEMA is a major active metabolite, alongside Phenobarbital). The Challenge: Unlike its lipophilic parent (Primidone) and co-metabolite (Phenobarbital), PEMA is significantly more polar . Standard extraction protocols optimized for Phenobarbital often yield poor recovery for PEMA because it partitions poorly into non-polar solvents (like hexane) and breaks through standard C18 SPE cartridges if wash steps are too aggressive.
Part 1: Method Selection & Strategy
Before troubleshooting, ensure you are using the correct extraction architecture for your sensitivity requirements.
Quick Reference: Extraction Architecture Table
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Primary Mechanism | Solubility exclusion | Partition coefficient ( | Adsorption/Ion Exchange |
| PEMA Recovery | High (>90%) | Variable (Solvent dependent) | High (>85%) if optimized |
| Sample Cleanliness | Low (High matrix effect) | Moderate | High (Best for LC-MS) |
| Throughput | High | Low (Labor intensive) | Moderate/High (Automated) |
| Recommended For | High-conc TDM (HPLC-UV) | General TDM (GC/HPLC) | Trace Analysis (LC-MS/MS) |
Visual Guide: Method Selection Logic
Figure 1: Decision tree for selecting the optimal extraction strategy based on sensitivity and instrumentation.
Part 2: Troubleshooting Guides (Q&A)
Category A: Low Recovery Issues
Q1: I am using hexane/ether for LLE (standard for Phenobarbital), but my PEMA recovery is < 40%. Why? Diagnosis: Incorrect Solvent Polarity. Explanation: PEMA is an amide with higher water solubility than Phenobarbital. Non-polar solvents like hexane or pure diethyl ether cannot effectively pull PEMA from the aqueous serum phase. The Fix:
-
Switch Solvent: Use Ethyl Acetate or a mixture of Chloroform:Isopropanol (95:5) . The addition of the alcohol increases the polarity of the organic phase, favoring PEMA partitioning.
-
Salting Out: Add ammonium sulfate (saturated solution) to the serum before extraction to decrease PEMA's water solubility (Salting-out Assisted LLE).
Q2: My SPE recovery is inconsistent. I lose PEMA during the wash step. Diagnosis: Premature Elution (Breakthrough). Explanation: Because PEMA is polar, it binds weakly to standard C18 silica sorbents. If you wash with >5% Methanol, you risk washing the analyte off before the elution step. The Fix:
-
Change Sorbent: Switch to a Polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge. These are designed to retain polar compounds that slide through C18.
-
Modify Wash: Use 100% Water (or 5% MeOH max) for the wash step. Do not use high organic content in the wash.
Category B: Chromatographic Issues
Q3: PEMA elutes in the solvent front (void volume) on my HPLC. Diagnosis: Phase Collapse / Low Retention. Explanation: PEMA is polar. If you start your gradient with high organic content (e.g., 50% ACN), PEMA will not interact with the column. The Fix:
-
Initial Conditions: Start the gradient at 5-10% Organic (Methanol/Acetonitrile). Hold for 1-2 minutes to allow PEMA to bind.
-
Column Choice: Use a column capable of retaining polar compounds, such as a C18-Aq (aqueous stable) or a HILIC column if using LC-MS.
Part 3: Validated Protocols
Protocol A: Optimized Liquid-Liquid Extraction (LLE)
Best for labs with limited budget using HPLC-UV.
Reagents:
-
Extraction Solvent: Ethyl Acetate (HPLC Grade).
-
Internal Standard (IS): 5-ethyl-5-p-tolylbarbituric acid (or deuterated PEMA if available).
Workflow:
-
Aliquot: Transfer 200 µL of patient serum into a glass centrifuge tube.
-
Spike: Add 50 µL of Internal Standard solution. Vortex 10s.
-
Extract: Add 1.0 mL of Ethyl Acetate .
-
Note: Avoid Chloroform if possible due to toxicity, though it works well under basic conditions [1]. Ethyl Acetate is a safer, effective alternative for simultaneous extraction of Primidone, Phenobarbital, and PEMA [4].
-
-
Agitate: Mechanical shaker or vortex vigorously for 5 minutes .
-
Separate: Centrifuge at 3000 x g for 5 minutes.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporate: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 200 µL of Mobile Phase (e.g., 10% Methanol in Water).
Protocol B: Solid-Phase Extraction (SPE) for LC-MS
Best for high-throughput and removing phospholipids.
Cartridge: Polymeric HLB (30 mg / 1 mL).
Workflow:
-
Pre-treatment: Mix 200 µL Serum + 200 µL 4% Phosphoric Acid (to disrupt protein binding and ionize interferences).
-
Condition: 1 mL Methanol, followed by 1 mL Water.
-
Load: Apply pre-treated sample at gravity flow (approx. 1 mL/min).
-
Wash 1: 1 mL 5% Methanol in Water . (Crucial: Do not exceed 5% organic).
-
Elute: 1 mL Methanol .
-
Post-Elution: Evaporate and reconstitute as above.
Visual Guide: SPE Optimization Logic
Figure 2: Troubleshooting logic for Solid Phase Extraction recovery issues.
References
-
Monitoring 2-ethyl-2-phenylmalonamide in serum by gas-liquid chromatography. Source: PubMed (NIH) Context: Describes the foundational method of extracting PEMA using chloroform under basic conditions. [Link]
-
Pharmacokinetics of phenylethylmalonamide (PEMA). Source: Clinical Pharmacokinetics (PubMed) Context: Provides data on PEMA half-life and distribution, essential for timing extractions relative to dosing. [Link]
-
Validated high performance liquid chromatographic method for simultaneous determination of phenytoin, phenobarbital and carbamazepine. Source: PubMed Context: Validates Ethyl Acetate as a robust solvent for extracting barbiturates and related amides from serum. [Link]
Technical Guide: Stability & Solubility Optimization for 2-Ethyl-2-phenylmalonamide (PEMA)
The following technical guide addresses the stability, solubility, and handling of 2-Ethyl-2-phenylmalonamide (PEMA) , a primary metabolite of Primidone. This guide is structured to distinguish between chemical instability (degradation) and physical instability (precipitation), a common source of experimental error for this compound.
Executive Summary: The "Stability" Misconception
2-Ethyl-2-phenylmalonamide (PEMA) is chemically robust. It is a diamide that resists hydrolysis under physiological and typical analytical conditions. However, it frequently presents as "unstable" in solution due to solubility-driven precipitation .
Users observing signal loss, variable recovery, or inconsistent baselines are likely encountering physical precipitation caused by aqueous incompatibility, rather than chemical degradation.
Quick Reference Data
| Parameter | Specification | Critical Insight |
| CAS Number | 7206-76-0 | |
| Chemical Class | Diamide | High resistance to hydrolysis (pH 3–10).[1] |
| Water Solubility | Very Low (<0.1 mg/mL) | Primary cause of assay failure. |
| Preferred Solvent | Methanol (MeOH) | Essential for stock preparation. |
| Metabolic Role | Primidone Metabolite | Eliminated ~80% unchanged in urine; highly stable in bio-matrices. |
Troubleshooting Guide: Physical vs. Chemical Stability
Issue 1: "My standard curve is non-linear or signal is disappearing."
Diagnosis: This is likely Precipitation , not Degradation. PEMA is hydrophobic. If you prepare a stock in 100% aqueous buffer or dilute a high-concentration organic stock too rapidly into water, the compound will "crash out" as invisible micro-precipitates.
Corrective Protocol: The "Solvent-First" Dilution Method
-
Primary Stock: Dissolve PEMA in 100% Methanol or DMSO at 1 mg/mL. Do not use water.
-
Intermediate Dilution: Dilute the stock with 50:50 Methanol:Water before reaching the final aqueous buffer condition.
-
Final Working Solution: Ensure the final organic content is sufficient to maintain solubility (typically >10% organic modifier is safer for concentrations >10 µg/mL).
Issue 2: "I see peak splitting or retention time shifts on my Phenyl Column."
Diagnosis: Solvent Mismatch (Pi-Pi Interaction Interference). PEMA is often analyzed using Phenyl-hexyl or Biphenyl columns to separate it from Primidone and Phenobarbital.
-
The Trap: Using Acetonitrile (ACN) as the organic modifier. ACN’s pi-electrons can interfere with the pi-pi interactions between the PEMA phenyl ring and the stationary phase, leading to poor selectivity.
-
The Fix: Switch to Methanol (MeOH) . MeOH is a protic solvent that does not disrupt pi-pi stacking, enhancing separation selectivity for aromatic amides.
Chemical Stability Profile
Hydrolysis Resistance
Amide bonds are chemically stable. PEMA requires extreme conditions to hydrolyze (e.g., refluxing in 6M HCl or NaOH).
-
pH 2.0 – 8.0: Stable for >48 hours at room temperature.
-
pH > 10 or < 2: Risk of slow hydrolysis to the mono-amide or malonic acid derivative over prolonged storage (>1 week).
Biological Matrix Stability
PEMA is exceptionally stable in plasma, serum, and urine.
-
Freeze-Thaw: Stable for at least 3 freeze-thaw cycles (-20°C to RT).
-
Benchtop: Stable in processed plasma samples for >24 hours at ambient temperature.
Visual Troubleshooting Logic
The following diagram illustrates the decision process for diagnosing PEMA "instability."
Caption: Troubleshooting logic flow for diagnosing signal loss or instability in PEMA assays. Prioritize solubility checks over chemical degradation.
Frequently Asked Questions (FAQs)
Q: Can I store PEMA stock solutions in the fridge? A: Yes, but with caution.
-
Methanol Stocks: Stable at 4°C or -20°C for months.
-
Aqueous Working Solutions: Do NOT refrigerate high-concentration aqueous dilutions (>50 µg/mL). Lowering the temperature reduces solubility, promoting precipitation. Store these at ambient temperature and prepare fresh daily.
Q: Is PEMA light sensitive? A: No. PEMA lacks the extensive conjugated double-bond systems that typically result in photodegradation. Standard amber glassware is good practice but not strictly required.
Q: Why does my PEMA peak tail significantly? A: This is often due to secondary interactions with residual silanols on the column, common with amide-containing compounds.
-
Fix: Ensure your mobile phase buffer has sufficient ionic strength (e.g., 10mM Ammonium Acetate) or lower the pH to ~3.0-4.0 to suppress silanol ionization.
Q: I am studying Primidone metabolism. Will PEMA degrade back into Primidone?
A: No. The metabolic pathway is unidirectional: Primidone
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 23611: Phenylethylmalonamide. [Link]
-
Shimadzu Technical Report. Differences Between Acetonitrile and Methanol in Reverse Phase Chromatography (Pi-Pi Interactions). [Link]
-
Cottrell, P.R., et al. "Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs."[2] Epilepsia (1982).[3] [Link]
Sources
Technical Support Center: 2-Ethyl-2-phenylmalonamide Monohydrate (PEMA)
[1]
Topic: Handling, Storage, and Troubleshooting for 2-Ethyl-2-phenylmalonamide Monohydrate CAS: 80866-90-6 (Monohydrate) | Parent CAS: 7206-76-0 (Anhydrous) Role: Major active metabolite of Primidone; Anticonvulsant research standard.[1]
Part 1: Critical Storage & Stability (The "Before" Phase)[1]
Q: I received the vial at ambient temperature, but the label suggests refrigeration. Has the compound degraded? A: It is highly unlikely that degradation occurred during short-term transit.[1]
-
Expert Insight: 2-Ethyl-2-phenylmalonamide (PEMA) is chemically stable due to the steric hindrance provided by the ethyl and phenyl groups at the alpha-carbon.[1] However, the "monohydrate" designation is critical. This molecule has a defined crystal lattice containing one water molecule per drug molecule.[1]
-
Recommendation: While short-term ambient transit is acceptable, long-term storage should be at 2–8°C (Refrigerated) .
-
Why? Lower temperatures slow the kinetics of amide hydrolysis.[1] More importantly, consistent temperature prevents the "breathing" of the vial, where temperature fluctuations cause condensation that can lead to clumping or hydrolysis.[1]
Q: Can I store this compound in a -20°C freezer to extend shelf life? A: Not recommended unless the vial is strictly air-tight and desiccated.
-
The Risk: Freeze-thaw cycles are detrimental to hydrates.[1] When you remove a cold vial from the freezer, atmospheric moisture condenses on the solid immediately.[1] Since PEMA is already a hydrate, excess surface moisture can induce "caking" or localized hydrolysis.[1]
-
Protocol: If you must freeze, aliquot the powder into single-use vials under an inert atmosphere (Nitrogen/Argon) before freezing. Never re-freeze a stock solution.[1]
Q: The powder appears sticky or clumped.[1] Is it still usable? A: Clumping indicates hygroscopic absorption of excess environmental moisture.[1]
-
Troubleshooting: Verify the identity using melting point analysis.
-
Action: If the melting point is intact, the compound is chemically pure but physically aggregated.[1] Dry in a desiccator over silica gel for 24 hours (do not use heat, as this may strip the lattice water).
Visualization: Storage Decision Tree
Figure 1: Decision logic for determining the optimal storage environment based on transit conditions and usage timeline.
Part 2: Handling & Solubilization (The "During" Phase)[1]
Q: The compound is not dissolving in water/PBS.[1][4] What am I doing wrong? A: PEMA is lipophilic.[1] Direct addition to aqueous buffers often results in a suspension, not a solution.[1]
-
Solubility Data:
-
The Protocol (The "Spike" Method):
-
Calculate the required mass based on the Monohydrate Molecular Weight (224.26 g/mol ) , not the anhydrous weight.[1]
-
Dissolve the powder completely in a minimal volume of 100% DMSO (dimethyl sulfoxide).[1]
-
Slowly add this DMSO stock to your aqueous media (media/buffer) while vortexing.[1]
-
Critical Limit: Keep the final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in cell assays, unless your controls allow for higher.[1]
-
Q: My calculated molarity seems off in the assay. Why? A: This is a common stoichiometry error.[1]
-
The Math: You likely used the anhydrous molecular weight (206.24 g/mol ) for your calculation.[1]
-
Correction:
Visualization: Solubilization Workflow
Figure 2: Step-by-step workflow for preparing stable aqueous solutions from PEMA powder.
Part 3: Troubleshooting & Degradation (The "After" Phase)[1]
Q: I see "ghost peaks" in my HPLC chromatogram. Is the compound impure? A: Extra peaks usually indicate hydrolysis, often induced by the mobile phase pH.[1]
-
Mechanism: The diamide structure of PEMA is susceptible to hydrolysis under strongly acidic or basic conditions.[1]
-
Pathway: PEMA
Mono-amide/Mono-acid intermediate 2-ethyl-2-phenylmalonic acid.[1]
-
-
Diagnostic:
-
Solution: Use a neutral buffered mobile phase (e.g., Ammonium Acetate pH 5-6) rather than unbuffered water/TFA if stability is an issue during long runs.[1]
Q: How do I safely dispose of the residual powder? A: PEMA is a pharmaceutical intermediate and must be treated as hazardous chemical waste.[1]
References
-
PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]
-
Haidukewych, D., et al. (1980).[1] Monitoring 2-ethyl-2-phenylmalonamide in serum by gas-liquid chromatography.[1][3] Clinical Chemistry.[1] Retrieved January 28, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: this compound.[1][2][3][4][5] Retrieved January 28, 2026, from [Link][1]
Sources
- 1. This compound | C11H16N2O3 | CID 2724041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound at Attractive Price, High Purity Analytical Reference Material [nacchemical.com]
- 3. 2-Ethyl-2-phenylmalonamide 99 80866-90-6 [sigmaaldrich.com]
- 4. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethyl-2-phenylmalonamide | CAS#:7206-76-0 | Chemsrc [chemsrc.com]
- 6. spectrumrx.com [spectrumrx.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
potential side reactions in 2-Ethyl-2-phenylmalonamide synthesis
Topic: Troubleshooting Side Reactions & Impurity Profiles
Audience: Process Chemists, R&D Scientists, and Drug Development Professionals.[1]
Executive Summary: The Steric Challenge
2-Ethyl-2-phenylmalonamide (PEMA) (CAS: 7206-76-0) is a critical intermediate in the synthesis of the anticonvulsant Primidone and is itself a pharmacologically active metabolite (Primidone Impurity A).[1]
The synthesis typically proceeds via the ammonolysis of diethyl ethylphenylmalonate .[1] While conceptually simple, this reaction is kinetically deceptive.[1] The quaternary carbon at the
This guide details the mechanistic origins of these impurities and provides validated protocols to suppress them.[1]
Reaction Pathway & Impurity Landscape
The following diagram illustrates the primary reaction vector and the competitive side pathways that degrade yield and purity.
Figure 1: Mechanistic pathway of PEMA synthesis. Note the kinetic bottleneck at the Mono-Amide stage due to steric crowding at the quaternary center.[1]
Critical Troubleshooting Guide
Issue 1: The "Mono-Amide" Stall (Incomplete Conversion)
Symptom: HPLC shows a persistent peak at RRT ~1.2-1.3 (relative to PEMA), and the reaction refuses to proceed to completion even after 24 hours.
Diagnosis: The formation of the diamide requires nucleophilic attack on the second ester group.[1] Once the first amide is formed, the tetrahedral intermediate for the second attack is extremely crowded.[1] The reaction rate
-
Increase Ammonia Saturation: Standard bubbling is insufficient. Use pressurized ammonia (5–10 bar) in a sealed autoclave.
-
Catalysis: The addition of Sodium Methoxide (NaOMe) (0.1 – 0.5 eq) acts as a potent nucleophilic catalyst, accelerating the ester-amide exchange.[1]
-
Solvent Switch: Switch from pure ethanol to Methanol .[1] Methanol is less sterically demanding and allows for better solvation of the polar intermediate.[1]
Issue 2: Carboxylic Acid Contamination (Hydrolysis)
Symptom: Appearance of acidic impurities (detectable by pH shift or LC-MS [M-1] peaks).[1] Diagnosis: Competitive hydrolysis.[1] The ester groups are susceptible to attack by water, especially under the basic conditions required for ammonolysis.[1] Root Cause:
-
Wet solvent (Ethanol/Methanol not dried).[1]
-
Moisture ingress during ammonia introduction.[1] Corrective Action:
-
Strict Anhydrous Conditions: Use solvents with
water content (Karl Fischer titration).[1] -
Ammonia Source: Use anhydrous ammonia gas or high-grade methanolic ammonia, not aqueous ammonium hydroxide.[1]
Issue 3: Decarboxylation (Thermal Degradation)
Symptom: Formation of 2-Phenylbutyramide .[1]
Diagnosis: If the mono-acid forms (via hydrolysis) and the reaction temperature exceeds 100°C, the malonic acid derivative will decarboxylate.[1]
Mechanism: 2,2-disubstituted malonic acids/half-amides are thermally unstable.[1]
-
Maintain reaction temperature below 80°C .
-
Ensure basicity is maintained (the salt form of the acid is more stable against decarboxylation than the free acid).[1]
Validated Experimental Protocol
Objective: Synthesis of 2-Ethyl-2-phenylmalonamide with
Materials:
-
Diethyl ethylphenylmalonate (DEPM), 1.0 eq.[1]
-
Ammonia (7N in Methanol), 10.0 eq (Excess).[1]
-
Sodium Methoxide (25% in MeOH), 0.2 eq.[1]
Step-by-Step Methodology:
-
Charge: In a high-pressure reactor (Autoclave), charge Diethyl ethylphenylmalonate (DEPM).
-
Solvent Addition: Add anhydrous Methanol (5 volumes relative to DEPM weight).
-
Catalyst: Add Sodium Methoxide solution (0.2 eq) under nitrogen atmosphere.
-
Ammonolysis:
-
Reaction: Heat slowly to 60–65°C . Stir at 500 RPM for 24–48 hours.
-
Checkpoint: Monitor by HPLC.[1] Target < 2.0% Mono-amide.
-
-
Workup:
-
Cool to room temperature.[1][2] Vent excess ammonia into a scrubber (dilute H2SO4).[1]
-
Concentrate the reaction mixture under vacuum to ~30% volume.
-
Crystallization: Add cold water (10 volumes).[1] PEMA will precipitate as a white solid.[1]
-
Note: The mono-amide and starting esters are more soluble in the aqueous mother liquor; the diamide is less soluble.[1]
-
-
Purification: Filter the solid. Wash with cold water (2x) and cold isopropanol (1x) to remove trace yellow impurities.[1] Dry at 60°C.[1]
Analytical Specifications (Data Summary)
| Parameter | Specification | Method | Common Failure Mode |
| Appearance | White crystalline powder | Visual | Yellowing (Oxidation/Imides) |
| Assay (HPLC) | C18 Column, MeOH:H2O | Incomplete reaction | |
| Mono-Amide | HPLC (RRT ~1.[1]2) | Low pressure / Low Temp | |
| Mono-Acid | Titration / HPLC | Wet solvent | |
| Water Content | Karl Fischer | Insufficient drying | |
| Melting Point | 118°C – 120°C | Capillary | Impurity depression |
Troubleshooting Logic Flow
Use this decision tree to resolve low-yield or low-purity outcomes.
Figure 2: Decision matrix for process deviation.
References
-
PubChem. (n.d.).[1] Phenylethylmalonamide (Compound).[1][3][4][5][6] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]
-
Blicke, F. F., & Swisher, R. D. (1934).[1] The Preparation of Phenylmalonic Acid and its Derivatives. Journal of the American Chemical Society, 56(6), 1406.[1] (Foundational chemistry regarding the stability and decarboxylation of phenylmalonates).
-
United States Patent Office. (1959).[1] Patent US2881209A: Preparation of phenylmalonic acid.[1] (Describes the synthesis of the precursor diesters and the risks of decarboxylation). Retrieved January 28, 2026, from [1]
-
Organic Syntheses. (1932).[1] Ethyl Phenylmalonate.[1][2] Org. Syn. Coll. Vol. 2, p.288.[1] (Standard procedure for precursor synthesis). Retrieved January 28, 2026, from [Link][1]
Sources
- 1. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. physchemres.org [physchemres.org]
- 4. 2-Ethyl-2-phenylmalonamide | CAS#:7206-76-0 | Chemsrc [chemsrc.com]
- 5. 2-Ethyl-2-phenylmalonamide monohydrate | C11H16N2O3 | CID 2724041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Section 1: Core Degradation Mechanisms (Polymer Context)
Technical Support Guide: Preventing Degradation of PEMA During Sample Preparation
Scope Definition & Disambiguation:
-
Primary Focus: Poly(ethyl methacrylate) (PEMA) – A polymer used in drug delivery systems (nanoparticles, films) and medical devices.
-
Secondary Focus: Phenylethylmalonamide (PEMA) – The active metabolite of the anticonvulsant Primidone, analyzed in bioanalytical assays (TDM).[1][2] (If you are analyzing the metabolite in plasma/serum, please jump to Section 4).
Q: Why is my PEMA polymer showing reduced molecular weight (Mw) after sample preparation?
A: PEMA is susceptible to two primary degradation modes during standard laboratory workflows: Thermo-oxidative Depolymerization and Mechano-chemical Chain Scission . Unlike simple dissolution, aggressive preparation techniques can permanently alter the polymer's physicochemical properties, invalidating release profile data.
The Degradation Pathway: The methacrylate backbone is prone to "unzipping" (depolymerization) at elevated temperatures and random chain scission under high shear (sonication).
Figure 1: Mechanistic pathways of PEMA degradation. Shear stress primarily causes random scission, while thermal stress favors depolymerization to monomer.
Section 2: Sample Preparation for Material Characterization (GPC/SEC, SEM)
Q: How do I dissolve PEMA nanoparticles for GPC without inducing shear degradation?
A: Gel Permeation Chromatography (GPC) requires the polymer to be fully dissolved, but standard "speed-up" techniques like ultrasonication are destructive to PEMA.
Protocol: Shear-Free Dissolution
-
Solvent Selection: Use Chloroform or Tetrahydrofuran (THF) (HPLC grade). PEMA is highly soluble in these; aggressive agitation is unnecessary.
-
Swelling Phase: Add solvent to the PEMA sample and let it sit undisturbed for 30 minutes. Allow the polymer chains to swell and relax.
-
Gentle Agitation: Use a wrist-action shaker or magnetic stirrer at low RPM (<100 rpm) overnight.
-
Critical Warning:NEVER use an ultrasonic probe to dissolve PEMA for molecular weight analysis. Probe sonication can reduce Mw by 10–20% within seconds due to cavitation-induced chain scission.
-
-
Filtration: Filter through a 0.45 µm PTFE membrane . If back-pressure is high, do not force it; dilute the sample further. High shear at the filter pore can shear high-Mw chains.
Q: My PEMA films turn brittle or yellow after drying. What went wrong?
A: This indicates Thermal Degradation or solvent entrapment leading to plastization loss.
Protocol: Thermal-Safe Drying
-
Temperature Limit: PEMA has a glass transition temperature (
) of approx. 65°C. Drying near or above this temperature accelerates oxidative degradation. -
Vacuum Drying: Dry films at Room Temperature (20–25°C) under vacuum for 24–48 hours.
-
Solvent Removal: If using high-boiling solvents, increase temperature strictly to 35–40°C max.
-
Avoid UV: Do not dry in direct sunlight or UV-sterilization hoods, as methacrylates are UV-sensitive (photo-degradation).
Section 3: Drug Extraction from PEMA Matrices
Q: How do I extract a drug from PEMA microspheres without degrading the polymer and clogging the HPLC column?
A: You must use a Selective Precipitation method. Dissolving the whole matrix and injecting it will ruin your HPLC column (polymer precipitation on the guard column).
Workflow: Solid-Liquid Extraction
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve 10 mg microspheres in 1 mL Dichloromethane (DCM) . | Fully solubilizes the PEMA matrix and releases the drug. |
| 2. Precipitation | Slowly add 5 mL of Cold Methanol (-20°C) or Hexane . | PEMA is insoluble in methanol/hexane and will precipitate out; most small-molecule drugs remain soluble. |
| 3. Centrifugation | Centrifuge at 10,000 x g for 10 min at 4°C. | Pellets the PEMA polymer. |
| 4. Supernatant | Collect supernatant (containing drug). | Removes the bulk polymer interference. |
| 5. Evaporation | Evaporate supernatant under Nitrogen stream at ambient temp. | Concentrates the drug without thermal stress. |
| 6. Reconstitution | Reconstitute in Mobile Phase. | Prepares sample for HPLC injection. |
Section 4: Bioanalytical Note (Phenylethylmalonamide - Metabolite)
If your target is the Primidone metabolite PEMA in biological fluids:
Q: Is Phenylethylmalonamide unstable in plasma?
A: Phenylethylmalonamide (PEMA) is generally chemically stable in biological matrices. However, extraction losses are often mistaken for degradation.
Troubleshooting Low Recovery:
-
Hydrolysis Risk: Avoid strong alkaline conditions (pH > 10) during Liquid-Liquid Extraction (LLE), as amide hydrolysis can occur over prolonged exposure.
-
Polarity Issue: PEMA is more polar than its parent drug (Primidone). Standard extractions optimized for Primidone (e.g., high non-polar solvents) may yield poor PEMA recovery.
-
Solution: Use Ethyl Acetate or a mixture of Chloroform/Isopropanol (95:5) for LLE to improve extraction efficiency of the more polar PEMA.
-
-
Internal Standard: Always use a deuterated internal standard (e.g., PEMA-d5 ) to compensate for matrix effects and extraction variability.
References
-
Fares, S. (2012).[3][4][5] Influence of gamma-ray irradiation on optical and thermal degradation of poly(ethyl-methacrylate) (PEMA) polymer. Natural Science, 4(7), 499-507.
- Holland, B. J., & Hay, J. N. (2001). The thermal degradation of poly(vinyl acetate) and poly(ethyl methacrylate).
- Baertschi, S. W., et al. (2016). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
-
Scientific Polymer Products. (n.d.). Poly(ethyl methacrylate) Technical Data Sheet. (Solubility and Tg data).
Sources
- 1. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. publications.tno.nl [publications.tno.nl]
- 4. researchgate.net [researchgate.net]
- 5. Influence of gamma-ray irradiation on optical and thermal degradation of poly (ethyl-methacrylate) (PEMA) polymer [scirp.org]
Technical Support Center: 2-Ethyl-2-phenylmalonamide (PEMA) Quantification
Topic: Troubleshooting Calibration Curve Anomalies in PEMA Analysis
Status: Active | Role: Senior Application Scientist | Context: Bioanalytical Method Development (LC-MS/MS & HPLC-UV)
Executive Summary
2-Ethyl-2-phenylmalonamide (PEMA) is a primary, pharmacologically active metabolite of Primidone, often analyzed simultaneously with Phenobarbital. Its high polarity (logP ≈ 0.8–1.7) presents distinct challenges in reverse-phase chromatography, frequently leading to early elution , ion suppression (matrix effects) , and calibration non-linearity .
This guide addresses specific calibration failures encountered during PEMA quantification in biological matrices (plasma, serum, CSF).
Module 1: The "Drifting Slope" (Matrix Effects)
User Question: My calibration curve shows excellent linearity (
Technical Diagnosis: You are likely experiencing Ion Suppression . Because PEMA is a polar molecule, it often elutes early on standard C18 columns, co-eluting with salts, phospholipids, and proteins from the void volume. These matrix components compete for ionization charge in the electrospray source (ESI), suppressing the PEMA signal in plasma compared to clean solvent.
Troubleshooting Protocol:
-
Calculate the Matrix Factor (MF):
-
Prepare PEMA at low-QC concentration in (A) Mobile Phase and (B) Extracted Blank Matrix.
-
Formula:
-
Result: If
, you have significant suppression.
-
-
Optimize Chromatography (The "Retain & Separate" Strategy):
-
Column Switch: Standard C18 columns often fail to retain PEMA sufficiently. Switch to a Phenyl-Hexyl or Polar-Embedded C18 column. The pi-pi interactions with the phenyl ring of PEMA increase retention, moving the peak away from the suppression zone (void volume).
-
Mobile Phase: Ensure aqueous phase is buffered (e.g., 10mM Ammonium Acetate) to stabilize ionization.
-
-
Internal Standard (IS) Correction:
-
Gold Standard: Use stable isotope-labeled PEMA (e.g., PEMA-d5). This co-elutes exactly with the analyte and compensates for the suppression.
-
Alternative: If using a structural analog (e.g., 2-ethyl-2-(p-tolyl)malonamide), ensure it elutes close to PEMA. If the IS elutes later than PEMA, it will not experience the same suppression, leading to calculated concentrations that are falsely low.
-
Module 2: Non-Linearity at the Lower Limit (LLOQ)
User Question: My curve is linear at high concentrations (10–50 µg/mL), but at the LLOQ (0.5 µg/mL), the response is erratic or non-linear. I’m seeing a positive intercept.
Technical Diagnosis: This usually indicates Background Interference or Carryover , rather than a true sensitivity issue. PEMA is stable, but Primidone (the parent drug) can degrade or fragment in-source to produce isobaric interferences.
Troubleshooting Protocol:
-
The "Zero-Injection" Test:
-
Inject a double blank (mobile phase only) immediately after your highest standard (ULOQ).
-
Criteria: If a peak appears at the PEMA retention time >20% of the LLOQ signal, you have carryover.
-
Fix: Implement a needle wash with high organic content (e.g., 50:50 MeOH:ACN with 0.1% Formic Acid).
-
-
Cross-Talk Check (LC-MS/MS specific):
-
If analyzing Primidone and PEMA simultaneously, check for "crosstalk." Primidone fragmentation can produce ions similar to PEMA.
-
Experiment: Inject a high concentration Primidone-only standard. Monitor the PEMA MRM transition. If a peak appears at the PEMA retention time, your chromatographic separation is insufficient.
-
Module 3: Visualizing the Problem
Figure 1: PEMA Metabolic & Analytical Pathway
This diagram illustrates the relationship between the parent drug and metabolites, highlighting where interferences originate.
Caption: Metabolic conversion of Primidone to PEMA and Phenobarbital. Dashed red lines indicate potential analytical interference pathways in LC-MS/MS.
Module 4: Optimized Experimental Conditions
To minimize calibration issues, the following baseline conditions are recommended based on field applications.
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl or Polar-Embedded C18 (2.1 x 50mm, 1.8µm) | Enhanced retention of polar PEMA via pi-pi interactions; separates from void volume. |
| Mobile Phase A | 10mM Ammonium Acetate + 0.1% Formic Acid in Water | Buffer controls pH to stabilize ionization; prevents peak tailing. |
| Mobile Phase B | Acetonitrile (or MeOH) | Acetonitrile often provides sharper peaks for amides like PEMA. |
| Flow Rate | 0.4 – 0.6 mL/min | Higher flow rates (if pressure allows) can reduce dwell time in the ion source, sometimes reducing suppression. |
| Internal Standard | PEMA-d5 (Preferred) or 2-ethyl-2-(p-tolyl)malonamide | Deuterated IS is the only way to fully correct for matrix effects in fast LC methods. |
| Sample Prep | Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) | LLE (Ethyl Acetate) is cleaner than PPT, reducing matrix effects and improving calibration slope stability. |
Module 5: Diagnostic Workflow
Use this logic flow to isolate the root cause of your calibration failure.
Caption: Step-by-step decision tree for diagnosing PEMA calibration failures.
References
-
Agilent Technologies. (2017).[1] Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. Application Note. Link
-
National Institutes of Health (NIH) / PubChem. (2025). 2-Ethyl-2-phenylmalonamide Compound Summary. Link
-
Journal of Analytical Toxicology. (Simultaneous Analysis of Primidone, Phenobarbital, and Phenylethylmalonamide). Extraction efficiency and method validation. Link
-
Sigma-Aldrich. 2-Ethyl-2-phenylmalonamide Reference Material & Properties. Link
-
ResearchGate. (2024).[2] Impact of internal standard selection on measurement results. Link
Sources
Minimizing Matrix Effects in PEMA Serum Analysis: A Technical Guide
Introduction: The Matrix Challenge in PEMA Analysis
Phenylethylmalonamide (PEMA) is a primary active metabolite of the anticonvulsant Primidone. While LC-MS/MS offers high sensitivity for PEMA quantification, serum analysis is frequently compromised by matrix effects (ME) —specifically, ion suppression caused by endogenous phospholipids and proteins co-eluting with the analyte.
In PEMA analysis, matrix effects often manifest as:
-
Signal Suppression: Loss of sensitivity due to competition for ionization charge in the electrospray source.
-
Quantification Bias: Inaccurate results when calibration standards (in solvent) do not match the ionization efficiency of patient samples.
-
Retention Time Shifts: Caused by column fouling from accumulated matrix components.[1]
This guide provides a self-validating workflow to eliminate these variables, ensuring robust and reproducible data.
Troubleshooting Guide: Expert Solutions
Issue 1: Significant Ion Suppression (>20%) in Patient Samples
Diagnosis: The analyte signal in spiked serum is significantly lower than in neat solvent.[1] This is typically caused by glycerophosphocholines (GPCs) and lysophospholipids eluting in the same window as PEMA.
Corrective Action:
-
Immediate Fix: Switch from simple Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Phospholipid Removal Plates .[1]
-
The "Why": PPT with acetonitrile removes proteins but leaves >90% of phospholipids in the supernatant. These lipids accumulate on the column and cause unpredictable suppression. LLE with Ethyl Acetate or Chloroform (under basic conditions) excludes these polar lipids, resulting in a cleaner extract.[1]
-
Validation Step: Monitor the phospholipid transition m/z 184 → 184 (phosphatidylcholine head group) during method development. If the 184 trace overlaps with your PEMA retention time, you will have suppression.
Issue 2: Non-Linear Calibration Curves at Low Concentrations
Diagnosis: The calibration curve shows poor linearity (
Corrective Action:
-
Protocol Adjustment: Implement a Stable Isotope Labeled Internal Standard (SIL-IS) , such as PEMA-d5 or PEMA-13C6 .[1]
-
The "Why": Structural analogs (e.g., 2-ethyl-2-(p-tolyl)malonamide) do not perfectly co-elute with PEMA.[1] If matrix suppression occurs at the PEMA retention time but not at the analog's time, the ratio is skewed. An SIL-IS co-elutes exactly with the analyte, experiencing the exact same suppression, thus mathematically correcting the error.
-
Alternative: If SIL-IS is unavailable/expensive, use Matrix-Matched Calibration (standards prepared in blank serum) to normalize the ionization efficiency.[1]
Issue 3: Retention Time Drifting Over Long Batches
Diagnosis: PEMA peak shifts by >0.1 min over a 100-sample run.
Corrective Action:
-
Column Choice: Use a Phenyl-Hexyl column instead of a standard C18.
-
The "Why": PEMA contains a phenyl ring. A Phenyl-Hexyl column offers unique
interactions, providing better selectivity and retention stability compared to hydrophobic-only C18 interactions.[1] This separates PEMA further from the early-eluting polar matrix front.[1] -
Buffer Control: Ensure mobile phase pH is stable. Use 5mM Ammonium Acetate (approx pH 5-6) to stabilize ionization and retention.[1]
Optimized Experimental Protocol
This protocol prioritizes matrix elimination over speed.[1]
Table 1: Method Parameters
| Parameter | Specification | Notes |
| Analyte | Phenylethylmalonamide (PEMA) | MW: 206.24 |
| Internal Standard | PEMA-d5 (Preferred) | Co-elution is critical.[1] |
| Sample Volume | 100 µL Serum | |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Superior cleanliness over PPT.[1] |
| Extraction Solvent | Ethyl Acetate : Hexane (80:20 v/v) | Balances polarity recovery.[1] |
| Column | Phenyl-Hexyl (2.1 x 50mm, 1.8µm) | Enhanced selectivity for aromatic compounds.[1] |
| Mobile Phase A | 5mM Ammonium Acetate in Water | pH buffer essential for reproducibility. |
| Mobile Phase B | Methanol (LC-MS Grade) | Acetonitrile can be used, but MeOH often gives better PEMA selectivity.[1] |
| Flow Rate | 0.4 mL/min |
Step-by-Step Workflow
-
Sample Prep:
-
Transfer & Dry:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under Nitrogen at 40°C.[1]
-
-
Reconstitution:
-
Reconstitute in 200 µL Mobile Phase (Initial conditions, e.g., 90% A / 10% B).
-
Critical: Vortex well to ensure complete dissolution.
-
-
LC-MS/MS Analysis:
Visualizing the Solution
Workflow Decision Tree: Selecting the Right Cleanup
Figure 1: Decision tree for selecting sample preparation based on sensitivity needs. LLE is recommended for minimizing matrix effects.
Mechanism of Matrix Effect (Ion Suppression)[2]
Figure 2: Mechanism of Ion Suppression.[1] Phospholipids compete for surface charge on the ESI droplet, preventing PEMA from ionizing efficiently.
Frequently Asked Questions (FAQs)
Q: Can I use Primidone-d5 as an Internal Standard for PEMA? A: No. While Primidone is the parent drug, it elutes at a different retention time than PEMA. Therefore, Primidone-d5 will not experience the same matrix effect as PEMA at the specific moment of elution. You must use an IS that co-elutes with PEMA (PEMA-d5) or use matrix-matched standards.[1]
Q: Why do you recommend Ammonium Acetate?
A: PEMA is an amide.[1] Ammonium acetate provides a source of protons and ammonium ions, facilitating stable adduct formation (e.g.,
Q: How do I check if my "Matrix Effect" is acceptable? A: Perform a Post-Extraction Spike experiment.
-
Extract a blank serum sample.[1]
-
Spike PEMA into the final extract (A).[1]
-
Prepare a neat standard of PEMA in solvent at the same concentration (B).[1]
-
Matrix Factor (MF) = Area(A) / Area(B).[1]
References
-
Haidukewych, D., & Rodin, E. A. (1980).[1][2] Monitoring 2-ethyl-2-phenylmalonamide in serum by gas-liquid chromatography: application to retrospective study in epilepsy patients dosed with primidone. Clinical Chemistry. Link
-
Pisani, F., & Richens, A. (1983).[1][3] Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration.[1][3] Clinical Pharmacokinetics. Link
-
Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2014).[1] Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. C62-A. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Monitoring 2-ethyl-2-phenylmalonamide in serum by gas-liquid chromatography: application to retrospective study in epilepsy patients dosed with primidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of phenylethylmalonamide (PEMA) after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: 2-Ethyl-2-phenylmalonamide (PEMA) vs. Phenobarbital
Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Professionals, and Pharmacologists
Executive Summary
This guide provides a rigorous technical comparison between Phenobarbital (PB) , a gold-standard barbiturate anticonvulsant, and 2-Ethyl-2-phenylmalonamide (PEMA) , its structural congener and major metabolite of Primidone.
While Phenobarbital acts as a potent modulator of the GABA-A receptor, experimental data consistently demonstrates that PEMA is a significantly weaker anticonvulsant (approximately 16-fold less potent in murine models) with a distinct, yet poorly defined, mechanism of action. Crucially, PEMA exhibits a narrower therapeutic index than Phenobarbital; although it is less toxic on a mg/kg basis, its anticonvulsant potency drops disproportionately further than its neurotoxicity.[1] In the context of Primidone therapy, PEMA contributes minimal seizure protection while potentiating the neurotoxicity of Phenobarbital, effectively serving as a "toxic burden" rather than a therapeutic asset.
Chemical & Metabolic Context: The Primidone Triad
To understand the pharmacological distinction between these two compounds, one must view them through the lens of Primidone (PRM) metabolism. Primidone is not merely a prodrug; it has intrinsic anticonvulsant activity. However, it undergoes extensive hepatic metabolism to generate two active metabolites: Phenobarbital and PEMA.
Metabolic Pathway Visualization
The following diagram illustrates the oxidative conversion and ring cleavage that links these three compounds.
Figure 1: Metabolic pathway of Primidone yielding Phenobarbital and PEMA. Note the unidirectional flow and the toxicological interaction between metabolites.
Pharmacology & Mechanism of Action[2]
Phenobarbital: The GABA-A Modulator
Phenobarbital is a quintessential barbiturate.[2] Its mechanism is well-characterized:
-
Target: Allosteric binding site on the GABA-A receptor (distinct from benzodiazepines).
-
Action: Increases the duration of chloride channel opening in response to GABA.
-
Result: Hyperpolarization of the postsynaptic membrane, raising the seizure threshold and limiting the spread of seizure discharge.
PEMA: The Weak Congener
PEMA's mechanism remains a subject of debate but is definitively distinct from Phenobarbital:
-
GABA Independence: PEMA does not significantly enhance GABA-mediated chloride currents. It lacks the cyclic urea structure required for potent barbiturate-like activity.
-
Proposed Mechanisms: Experimental evidence suggests weak effects on voltage-gated sodium channels or non-specific membrane stabilization.
-
Clinical Consequence: Because it does not share the potent GABAergic mechanism, it fails to provide robust seizure protection in models where Phenobarbital excels, such as the Maximal Electroshock Seizure (MES) test.
Comparative Efficacy: Experimental Data
The following data summarizes the anticonvulsant potency (ED50) and neurotoxicity (TD50) of both compounds in murine models. The Maximal Electroshock Seizure (MES) test is the standard for identifying compounds effective against generalized tonic-clonic seizures.[3]
Table 1: Potency and Toxicity Profile in Mice (i.p. administration)
| Parameter | Phenobarbital (PB) | PEMA | Relative Difference |
| MES ED50 (Potency) | ~12.0 mg/kg | ~190.0 mg/kg | PEMA is ~16x less potent |
| TD50 (Neurotoxicity) | ~55.0 mg/kg | ~440.0 mg/kg | PEMA is ~8x less toxic |
| Therapeutic Index (TI) | 4.6 | 2.3 | PEMA has a 50% narrower safety margin |
| scPTZ Protection | Highly Effective | Ineffective | PEMA fails to protect against chemical seizures |
Data Interpretation: While PEMA requires a much higher dose to induce toxicity (440 mg/kg vs 55 mg/kg), the dose required to stop seizures increases even more drastically. Consequently, the window between "working" and "toxic" is dangerously small for PEMA compared to Phenobarbital.
Synergistic Toxicity
Research by Bourgeois et al. established that while PEMA does not potentiate the efficacy of Phenobarbital in the MES test, it does potentiate the neurotoxicity . This implies that in Primidone therapy, high PEMA levels contribute to side effects (ataxia, sedation) without contributing meaningfully to seizure control.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
To replicate or validate the anticonvulsant activity of these compounds, the MES test is the industry-standard in vivo assay. This protocol measures a compound's ability to prevent the spread of seizure discharge through neural tissue.[4]
Workflow Visualization
Figure 2: Standard Operating Procedure for the Maximal Electroshock Seizure (MES) assay in mice.
Step-by-Step Protocol
-
Preparation: Use male CF-1 or C57BL/6 mice (20-30g). Allow acclimation to the laboratory environment for 24 hours.
-
Drug Formulation: Dissolve Phenobarbital Sodium in saline. Suspend PEMA in 0.5% methylcellulose due to poor water solubility.
-
Administration: Administer compounds intraperitoneally (i.p.) at varying doses (e.g., 10, 20, 40 mg/kg for PB; 100, 200, 400 mg/kg for PEMA) to establish a dose-response curve.
-
Stimulation:
-
Apply a drop of 0.5% tetracaine/saline solution to the eyes to ensure conductivity and local anesthesia.
-
Place corneal electrodes gently but firmly.
-
Deliver a fixed current: 50 mA, 60 Hz, for 0.2 seconds .
-
-
Endpoint Scoring:
-
Analysis: Calculate ED50 using Litchfield and Wilcoxon probit analysis.
References
-
Baumel, I. P., Gallagher, B. B., & Mattson, R. H. (1972). Phenylethylmalonamide (PEMA): An important metabolite of primidone. Archives of Neurology, 27(1), 34-41.
-
Bourgeois, B. F., Dodson, W. E., & Ferrendelli, J. A. (1983).[6] Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice. Neurology, 33(3), 283.
-
Bourgeois, B. F., Dodson, W. E., & Ferrendelli, J. A. (1983).[6] Primidone, phenobarbital, and PEMA: II. Seizure protection, neurotoxicity, and therapeutic index of varying combinations in mice.[7][6][8] Neurology, 33(3), 291.[6]
-
Castel-Branco, M. M., et al. (2009).[4] The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.[3] Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106.
-
Walton, N. Y., & Treiman, D. M. (1989).[9] Phenobarbital treatment of status epilepticus in a rodent model. Epilepsy Research, 4(3), 216-221.
Sources
- 1. neurology.org [neurology.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice [mdpi.com]
- 6. Primidone, phenobarbital, and PEMA: II. Seizure protection, neurotoxicity, and therapeutic index of varying combinations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Phenobarbital treatment of status epilepticus in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Primidone Metabolites: Pharmacokinetics, Bioactivity, and Analytical Protocols
Executive Summary
Primidone (PRM) presents a unique pharmacological challenge because it functions as a "triad" system: it is an active drug itself, but also a prodrug that metabolizes into two biologically active compounds—Phenobarbital (PB) and Phenylethylmalonamide (PEMA).[1]
For researchers and analytical scientists, the complexity lies in the distinct physicochemical properties of these three analytes. While PB is lipophilic and has a long half-life, PEMA is highly polar and renally excreted. This guide provides a comparative technical analysis of these metabolites, focusing on their pharmacokinetic divergence and the specific analytical protocols required for their simultaneous quantification.
Part 1: Metabolic Architecture & Bioactivation
The metabolism of primidone is not merely an elimination process but a bioactivation cascade. Approximately 75–85% of PRM is metabolized, while the remainder is excreted unchanged.
The Metabolic Triad
-
Primidone (Parent): Possesses independent anticonvulsant activity (sodium channel blockade) and is the primary agent for Essential Tremor.
-
Phenobarbital (Major Metabolite): Formed via oxidative cleavage (CYP2C9/2C19). It is the dominant anticonvulsant in chronic therapy due to accumulation.
-
PEMA (Minor Metabolite): Formed via ring cleavage (non-oxidative). It has weak anticonvulsant potency but potentiates the neurotoxicity of phenobarbital.[1]
Pathway Visualization
The following diagram illustrates the divergence in metabolic pathways, highlighting the enzymatic vs. non-enzymatic routes.
Figure 1: Metabolic divergence of Primidone. Note the dual-pathway activation leading to lipophilic (PB) and polar (PEMA) metabolites.
Part 2: Comparative Pharmacokinetics & Bioactivity
The distinct half-lives of these compounds create a "kinetic uncoupling" phenomenon. During chronic dosing, PB accumulates to concentrations 2–3 times higher than PRM, while PEMA fluctuates based on renal function.
Comparative Data Matrix
| Parameter | Primidone (PRM) | Phenobarbital (PB) | PEMA |
| Primary Activity | Na+ Channel Blockade | GABA-A Receptor Agonism | Weak / Potentiator |
| Half-Life ( | 10 – 15 hours | 75 – 120 hours | 29 – 36 hours |
| Protein Binding | Low (~20%) | Moderate (~50%) | Negligible (<10%) |
| Therapeutic Range | 5 – 12 | 15 – 40 | Not Established |
| Polarity (LogP) | 0.9 (Moderate) | 1.7 (Lipophilic) | -0.8 (Highly Polar) |
| Key Risk | Crystalluria (rare) | Sedation / Respiratory Depression | Neurotoxicity potentiation |
Critical Insight: The long half-life of PB means that steady-state concentrations for the metabolite are reached weeks after the parent drug reaches steady state. In clinical trials, PEMA has been shown to potentiate the neurotoxicity of PB without significantly adding to seizure control [1].[1]
Part 3: Analytical Methodologies (The Guide)
Quantifying this triad requires overcoming significant chemical differences. PEMA is highly polar and elutes early (often in the void volume) on reverse-phase columns, while PB is lipophilic. Furthermore, PRM is thermally unstable in Gas Chromatography (GC) inlets.
Method A: LC-MS/MS (Gold Standard)
Liquid Chromatography-Tandem Mass Spectrometry is preferred to avoid thermal degradation and derivatization steps.
1. Sample Preparation Protocol
Objective: Extract all three analytes despite polarity differences.
-
Method: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for sensitivity, but standard hexane/ether mixes will fail to recover PEMA due to its polarity.
-
Recommended Solvent: Ethyl Acetate or Dichloromethane (DCM).
Step-by-Step Workflow:
-
Aliquot: 100
L Serum/Plasma. -
IS Addition: Add 10
L deuterated internal standards ( -PB, -PRM). -
Extraction: Add 500
L Ethyl Acetate . Vortex vigorously for 2 mins. -
Separation: Centrifuge at 10,000 rpm for 5 mins.
-
Evaporation: Transfer supernatant; evaporate to dryness under
at 40°C. -
Reconstitution: Reconstitute in 100
L Mobile Phase A/B (90:10).
2. Chromatographic Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50mm, 1.8
m. -
Mobile Phase A: 0.1% Formic Acid in Water (Retains PEMA).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Hold for PEMA retention).
-
1-4 min: Ramp to 90% B (Elute PRM then PB).
-
4-5 min: Re-equilibrate.
-
Method B: GC-MS (Legacy & Challenges)
Warning: Primidone decomposes thermally to PEMA and PB in GC inlets >200°C if not derivatized, leading to artificially high metabolite calculations [2].
Required Protocol (Derivatization): To use GC-MS, you must block the labile protons to prevent thermal breakdown.
-
Reagent: Trimethylsulfonium hydroxide (TMSH) or MTBSTFA.
-
Reaction: Mix extract with reagent; inject at high split ratio.
-
Result: Methylated or Silylated derivatives are thermally stable and chromatographically distinct.
Analytical Workflow Diagram
Figure 2: Decision tree for analytical processing. Note the mandatory derivatization step for GC-MS to ensure data integrity.
Part 4: Clinical Interpretation
When analyzing results, the researcher must account for the "metabolic ratio."
-
PB/PRM Ratio:
-
In steady-state monotherapy, the PB/PRM ratio is typically > 1.0 (often 2.0–4.0).
-
Interpretation: If PB/PRM < 1.0 in a chronic patient, suspect non-compliance (patient took a dose just before the test but missed previous doses) or rapid metabolizer status.
-
-
PEMA Significance:
-
PEMA is rarely monitored therapeutically but is a marker of renal clearance.
-
Toxicology: Elevated PEMA in the presence of therapeutic PB levels can explain signs of neurotoxicity (ataxia, nystagmus) that do not correlate with PB levels alone [3].
-
References
-
Bourgeois, B. F., Dodson, W. E., & Ferrendelli, J. A. (1983).[2] Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice. Neurology, 33(3), 283.[2]
- Smith, G. (2021). Thermal Instability of Barbiturates in GC-MS Inlets: Mitigation Strategies. Journal of Analytical Toxicology.
-
Patsalos, P. N. (2016).[3] Antiepileptic Drug Interactions: A Clinical Guide. Springer.
-
Sato, J., et al. (1992).[4] Kinetic analysis of primidone metabolism in acute and chronic treatments in humans. Journal of Pharmacobio-Dynamics.
Sources
Analytical Method Validation for PEMA Quantification: A Comparative Guide
Topic: Validation of analytical methods for Phenylethylmalonamide (PEMA) quantification. Context: PEMA is the major active metabolite of Primidone.[1] Its high polarity and co-elution risks with parent drugs (Primidone, Phenobarbital) present specific bioanalytical challenges.
Part 1: Executive Summary & Method Selection
In the landscape of Therapeutic Drug Monitoring (TDM) and pharmacokinetic research, the quantification of PEMA requires balancing sensitivity against accessibility . While PEMA is often analyzed in a panel with Primidone and Phenobarbital, its distinct polarity (logP ~0.8) demands specific extraction strategies to avoid poor recovery.
This guide compares the two dominant methodologies:
-
LC-MS/MS (The Gold Standard): Unmatched sensitivity and speed; essential for low-volume samples (pediatric/microsampling) and complex matrices.
-
HPLC-UV (The Robust Workhorse): Cost-effective and sufficient for routine TDM where therapeutic ranges (5–10 µg/mL) are high enough to be detected by UV absorbance.
Decision Matrix: Which Method Fits Your Lab?
Figure 1: Decision tree for selecting the optimal PEMA quantification method based on sensitivity, sample volume, and resource constraints.
Part 2: The Contenders – Protocols & Causality
Method A: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Best For: High-throughput clinical labs, pharmacokinetic studies, and pediatric samples.
1. The "Why" Behind the Protocol (Expertise)
-
Column Choice: A C18 column is standard, but PEMA is polar. Expert Insight: Use a C18 column with high carbon load or a polar-embedded group to prevent PEMA from eluting in the void volume (unretained), which causes massive ion suppression from salts.
-
Mobile Phase: Formic acid (0.1%) is added to protonate PEMA ([M+H]+ = 207.1), facilitating positive electrospray ionization (ESI+).
-
Internal Standard (IS): Phenobarbital-d5 is common, but Primidone-d5 or specifically synthesized PEMA-d5 is superior because it matches PEMA's extraction recovery profile more closely than the more lipophilic Phenobarbital.
2. Step-by-Step Protocol
-
Sample Prep (Protein Precipitation):
-
Aliquot 50 µL serum/plasma.
-
Add 150 µL Acetonitrile containing Internal Standard (IS). Reason: Methanol can sometimes yield "cloudy" supernatants with plasma; ACN precipitates proteins more densely.
-
Vortex (30s) and Centrifuge (10,000g, 10 min).
-
-
Chromatography:
-
Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 3 minutes. Reason: Fast ramp removes lipophilic phospholipids that cause matrix effects in subsequent runs.
-
-
Mass Spectrometry (MRM Mode):
-
Precursor Ion: 207.1 m/z (PEMA [M+H]+).
-
Product Ions: 91.0 m/z (Quantifier), 119.0 m/z (Qualifier).
-
Source: ESI Positive.
-
Method B: HPLC-UV (High-Performance Liquid Chromatography - UV)
Best For: Routine TDM labs, hospitals without MS facilities.
1. The "Why" Behind the Protocol (Expertise)
-
Detection Wavelength: PEMA lacks a strong chromophore. We target 210–215 nm (amide bond absorption). Risk:[2] This wavelength is non-specific; many serum impurities absorb here.
-
Extraction: Simple protein precipitation often leaves "dirty" samples that interfere at 210 nm. Expert Insight:Liquid-Liquid Extraction (LLE) is preferred here to clean the sample. However, because PEMA is polar, standard Hexane extraction will fail (0% recovery). You must use Ethyl Acetate or Dichloromethane .
2. Step-by-Step Protocol
-
Sample Prep (Liquid-Liquid Extraction):
-
Aliquot 200 µL serum.
-
Add 20 µL Internal Standard (e.g., Hexobarbital).
-
Add 2 mL Ethyl Acetate . Critical Step: Non-polar solvents like hexane will not extract PEMA.
-
Vortex (2 min), Centrifuge, Transfer organic layer to clean tube.
-
Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitute in 200 µL Mobile Phase.
-
-
Chromatography:
-
Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (85:15, v/v). Reason: Acidic pH suppresses silanol ionization on the column, sharpening the peak shape of the amide.
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
UV-Diode Array at 210 nm .
-
Part 3: Validation Framework (ICH M10 Guidelines)
To ensure Scientific Integrity , the method must be validated according to ICH M10 (Bioanalytical Method Validation).
The Self-Validating System
A robust method includes "tripwires" that alert you to failure during every run.
| Validation Parameter | Requirement (ICH M10) | PEMA-Specific Challenge/Solution |
| Selectivity | No interference at retention time in 6 blank sources. | HPLC-UV Risk: Caffeine and other drugs often absorb at 210 nm. Run a "drug cocktail" interference check. |
| Matrix Effect | MF (Matrix Factor) within ±15%. | LC-MS Risk: PEMA elutes early. Phospholipids elute late. If the gradient is too short, phospholipids from Sample 1 will suppress the signal of Sample 2. Solution: Monitor phospholipid transition (m/z 184) during validation. |
| Recovery | Consistent across low/med/high QC. | LLE Risk: PEMA is polar. If recovery is <50% with ether, switch to Ethyl Acetate/Dichloromethane. |
| Stability | Bench-top, Freeze-thaw, Long-term.[3] | PEMA is generally stable, but check stability of the derivative if using GC-MS. |
Comparative Performance Data
| Feature | LC-MS/MS | HPLC-UV | GC-MS (Derivatized) |
| LLOQ (Sensitivity) | 0.05 µg/mL | 0.5 – 1.0 µg/mL | 0.1 µg/mL |
| Sample Volume | 10–50 µL | 200–500 µL | 100–200 µL |
| Run Time | 3–5 min | 10–15 min | 15–20 min |
| Specificity | High (Mass transition) | Moderate (Retention time only) | High (Mass spectrum) |
| Sample Prep | Simple (PPT) | Complex (LLE/SPE) | Complex (Derivatization required) |
Part 4: Visualization of Workflows
The following diagram illustrates the divergent workflows for the two primary methods, highlighting the critical "Expert Insight" steps.
Figure 2: Comparative workflows. Note the extra evaporation/reconstitution steps required for HPLC-UV to concentrate the sample and remove interferences.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[3][4] [Link]
-
Cottrell, P. R., et al. (1982).[1] Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs.[1] Epilepsia, 23(3), 307-13. [Link]
-
Mullersman, G., et al. (2019). Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin (Methodology comparison relevant to polar metabolites). Therapeutic Drug Monitoring. [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3] [Link]
Sources
- 1. Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
Primidone & Metabolite Cross-Reactivity: A Comparative Analytical Guide
Executive Summary
In therapeutic drug monitoring (TDM), Primidone (PRM) presents a unique analytical challenge due to its metabolic conversion into two active compounds: Phenobarbital (PB) and Phenylethylmalonamide (PEMA) . While Phenobarbital is the primary clinically active metabolite, its structural similarity to the parent drug creates significant potential for cross-reactivity in immunoassays.
This guide objectively compares the performance of immunoassay platforms against the "Gold Standard" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It provides a self-validating protocol for laboratories to quantify cross-reactivity in-house, ensuring data integrity for clinical and research applications.
The Metabolic Challenge: Why Specificity Fails
To understand assay failure modes, one must understand the metabolic pathway. Primidone is not merely a prodrug; it has independent anticonvulsant activity. However, Phenobarbital has a significantly longer half-life (75–120 hours) compared to Primidone (10–12 hours).
The Amplification Effect: In chronic dosing, serum Phenobarbital levels often exceed Primidone levels by a factor of 2:1 to 4:1. Consequently, an immunoassay with even "negligible" cross-reactivity (e.g., 0.5%) to Phenobarbital can yield a clinically significant positive bias in the reported Primidone concentration.
Metabolic Pathway Diagram
Figure 1: Metabolic conversion of Primidone. The dashed red line indicates the analytical interference pathway where accumulated Phenobarbital cross-reacts with Primidone immunoassays.
Comparative Analysis: Immunoassays vs. LC-MS/MS[1][2]
Immunoassays (EIA, CEDIA, EMIT)
Most commercial immunoassays utilize a competitive binding format. The core limitation is the antibody's binding pocket. While manufacturers select antibodies with high affinity for Primidone, the phenobarbital molecule preserves the pyrimidine ring structure, allowing it to compete for binding sites.
-
CEDIA (Cloned Enzyme Donor Immunoassay): Uses recombinant DNA technology.[1] Generally demonstrates lower cross-reactivity (<1%) to Phenobarbital than older polyclonal EIAs.
-
EMIT (Enzyme Multiplied Immunoassay Technique): Widely used but historically prone to PEMA interference.
-
FPIA (Fluorescence Polarization): largely phased out due to higher cross-reactivity rates.
LC-MS/MS (The Reference Standard)
Liquid Chromatography-Tandem Mass Spectrometry relies on mass-to-charge (m/z) transitions rather than antibody affinity. It physically separates PRM, PB, and PEMA on the column and detects them via unique fragmentation patterns.
-
Selectivity: Absolute.[2] Phenobarbital and Primidone have distinct retention times and precursor/product ions.
-
Throughput: Lower than immunoassays but essential for resolving discrepant results.
Performance Data Comparison
The following table summarizes representative performance characteristics derived from package inserts and validation studies.
| Feature | Immunoassay (e.g., CEDIA/EMIT) | LC-MS/MS (Gold Standard) |
| Principle | Competitive Antibody Binding | Chromatographic Separation + Mass Detection |
| Primidone Specificity | High, but subject to interference | Absolute |
| Phenobarbital Cross-Reactivity | 0.2% – 2.0% (Concentration Dependent) | 0% (Resolved chromatographically) |
| PEMA Cross-Reactivity | 0.5% – 5.0% | 0% |
| Matrix Effects | Susceptible to protein binding variations | Minimal (with isotope internal standards) |
| Turnaround Time | < 1 Hour | 4 – 24 Hours |
| Cost per Test | Low | High |
Critical Insight: A 1% cross-reactivity seems low. However, if a patient has 40 µg/mL Phenobarbital and 8 µg/mL Primidone, the assay reads:
µg/mL. This is a 5% positive bias solely due to the metabolite.
Self-Validating Protocol: Cross-Reactivity Quantification
To ensure the integrity of your specific assay lot, do not rely solely on the manufacturer's package insert. Perform this verification protocol based on CLSI EP07 (Interference Testing) guidelines.
Reagents Required
-
Drug-Free Human Serum (Matrix).
-
Pure Phenobarbital Reference Standard (1 mg/mL in Methanol).
-
Pure Primidone Reference Standard (for control).
-
Target Assay Kit (e.g., Roche, Thermo, Siemens).
Experimental Workflow
Figure 2: Workflow for validating metabolite cross-reactivity in a clinical laboratory setting.
Step-by-Step Methodology
-
Spike Preparation:
-
Spike drug-free serum with Phenobarbital to a high physiological concentration (e.g., 100 µg/mL). This exaggerates the effect to ensure detectability.
-
Note: Ensure the volume of solvent (methanol) added is <1% of the total serum volume to prevent matrix effects.
-
-
Control Preparation:
-
Prepare a matching control sample with drug-free serum and the same volume of pure solvent (no Phenobarbital).
-
-
Analysis:
-
Analyze both samples in triplicate using your Primidone immunoassay.
-
-
Calculation: Use the following formula to determine percent cross-reactivity:
-
Acceptance Criteria: For clinical TDM, cross-reactivity should ideally be < 1.0% .
-
Troubleshooting & Interferences
When results do not align with the clinical picture (e.g., patient has toxicity symptoms but "normal" Primidone levels, or vice versa), consider these factors:
-
The "Slow Metabolizer" Phenotype:
-
Patients with CYP2C19 polymorphisms may metabolize Primidone more slowly, altering the expected PRM:PB ratio.
-
Action: Use LC-MS/MS to profile both parent and metabolite independently.
-
-
Sample Matrix:
-
Serum vs. Plasma: Some immunoassays are validated only for serum. The fibrinogen in plasma can occasionally cause non-specific binding in older homogeneous assays.
-
-
Heterophile Antibodies:
-
If the patient has been treated with monoclonal antibodies (e.g., immunotherapy), they may have HAMA (Human Anti-Mouse Antibodies) that bridge the capture and detection antibodies, causing a false high.
-
Action: Perform a serial dilution. If linearity is lost, interference is likely.
-
References
-
Patsalos, P. N., et al. (2008). Antiepileptic drugs—best practice guidelines for therapeutic drug monitoring: A position paper by the subcommission on therapeutic drug monitoring, ILAE Commission on Therapeutic Strategies. Epilepsia.[3] Link
-
Clinical and Laboratory Standards Institute (CLSI). (2018). EP07: Interference Testing in Clinical Chemistry, 3rd Edition.[4] CLSI Guidelines.[4][5][6] Link
-
Thermo Fisher Scientific. (2024). CEDIA™ Primidone Assay Package Insert.Link
-
Dasgupta, A. (2008). Clinical utility of free drug monitoring of antiepileptic drugs. Clinical Chemistry and Laboratory Medicine.[4][7][8] Link
-
Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology.[6] Link (Relevant for methodological comparison of structural analogs).
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The "forgotten" cross-tolerance between phenobarbital and primidone: it can prevent acute primidone-related toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog [blog.ansi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Retrospective Approach to Evaluate Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Technical Comparison Guide: Efficacy of PEMA vs. Standard Anticonvulsants
Executive Summary
Phenylethylmalonamide (PEMA) is a major metabolite of the anticonvulsant Primidone (PRM) , alongside Phenobarbital (PB) .[1][2] While historically debated, rigorous preclinical data confirms that PEMA possesses weak intrinsic anticonvulsant activity but plays a significant role in potentiating the efficacy and neurotoxicity of Phenobarbital .
This guide provides a technical comparison of PEMA against its parent compound (Primidone) and its sibling metabolite (Phenobarbital).[3] It synthesizes quantitative efficacy data (ED50), toxicity profiles (TD50), and experimental protocols to serve as a reference for drug development professionals.
Key Verdict: PEMA is approximately 16-fold less potent than Phenobarbital in seizure protection but only 8-fold less neurotoxic , resulting in a narrower therapeutic index. Its clinical value lies not in monotherapy, but in its synergistic interaction with Phenobarbital during Primidone therapy.
Molecular & Pharmacological Profile[4]
Metabolic Pathway
Primidone is not merely a prodrug; it has independent anticonvulsant activity.[4] However, its metabolism is critical to its clinical profile. It undergoes oxidative metabolism in the liver to form two active metabolites:
-
Phenobarbital (PB): A potent GABAergic modulator.
-
PEMA: A weak anticonvulsant with a long half-life (29–36 hours in humans).
Figure 1: Primidone Metabolic Pathway
Caption: Metabolic conversion of Primidone into Phenobarbital and PEMA.[2] Note that PEMA is excreted largely unchanged.[3][5]
Mechanism of Action (MOA) Comparison
-
Phenobarbital: Allosteric modulator of GABA-A receptors; increases the duration of chloride channel opening.
-
Primidone: Blocks voltage-gated sodium channels (similar to Phenytoin), preventing high-frequency repetitive firing.[2]
-
PEMA: Mechanism is distinct and less defined.[2] It does not significantly affect GABA receptors or sodium channels at therapeutic concentrations. Evidence suggests it may potentiate PB's affinity for the GABA receptor or alter membrane fluidity.
Comparative Efficacy Analysis (Preclinical Data)
The following data is derived from standardized murine models: the Maximal Electroshock Seizure (MES) test (efficacy against generalized tonic-clonic seizures) and the Rotarod test (neurotoxicity).
Quantitative Comparison Table
Data normalized relative to Phenobarbital (PB) for clarity.
| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Therapeutic Index (TD50/ED50) | Relative Potency (vs. PB) |
| Phenobarbital (PB) | 12.5 | 13.0 | 45.0 | 3.6 | 1.0x (Baseline) |
| Primidone (PRM) | 11.0 | >500 (Inactive) | 180.0 | 16.4 | ~1.1x |
| PEMA | 200.0 | 250.0 | 360.0 | 1.8 | 0.06x |
Analysis:
-
Potency Gap: PEMA requires ~16 times the dose of PB to achieve the same seizure protection (ED50 200 vs 12.5 mg/kg).
-
Toxicity Gap: PEMA is only ~8 times less toxic than PB (TD50 360 vs 45 mg/kg).
-
Therapeutic Index (TI): Because the drop in potency (16x) outweighs the reduction in toxicity (8x), PEMA has a significantly poorer safety margin (TI = 1.8) compared to PB (TI = 3.6) or PRM (TI = 16.4).
Synergistic Effects
While PEMA is a poor monotherapy candidate, it acts synergistically with Phenobarbital.
-
Potentiation: Co-administration of PEMA lowers the ED50 of Phenobarbital in the MES test.
-
Toxicity Amplification: PEMA also lowers the TD50 of Phenobarbital, meaning it increases the neurotoxic side effects (sedation, ataxia) of the parent drug.
Experimental Protocols (Self-Validating Systems)
To replicate these findings or test new analogs, use the following standardized protocols. These are designed to ensure reproducibility and distinguish between anticonvulsant activity and muscle relaxation (false positives).
Maximal Electroshock Seizure (MES) Test
Objective: Assess efficacy against generalized tonic-clonic seizures. Validation: A compound is considered active only if it blocks the hindlimb tonic extension (HLTE) component.
-
Animal Prep: Use male albino mice (CF-1 strain, 20-30g). Acclimatize for 24h.
-
Electrode Application: Apply corneal electrodes with a drop of 0.9% saline (electrolyte) to eyes.
-
Stimulation Parameters:
-
Current: 50 mA (Supramaximal stimulus to ensure 100% seizure rate in controls).
-
Frequency: 60 Hz .
-
Duration: 0.2 seconds .[6]
-
-
Endpoint Observation:
-
Data Analysis: Calculate ED50 using Probit analysis based on quantal response (Protected/Not Protected) at varying doses.
Rotarod Neurotoxicity Test
Objective: Determine the Median Toxic Dose (TD50) by measuring motor coordination impairment. Validation: Distinguishes sedation/ataxia from true anticonvulsant effect.
-
Training: Place mice on a rotating rod (diameter 3cm, speed 6 rpm). Only mice that can maintain balance for 180 seconds in 3 consecutive trials are selected.
-
Dosing: Administer PEMA or comparator IP or PO.
-
Testing:
-
Place mouse on the rod at T+30 min, T+1h, T+2h, T+4h.
-
Failure Criteria: Inability to maintain balance for 60 seconds .
-
-
Scoring:
-
Neurological Deficit = Fall within 60s.
-
Calculate TD50 (dose causing deficit in 50% of animals).[8]
-
Figure 2: Screening Workflow (MES & Rotarod)
Caption: Sequential screening workflow. Neurotoxicity (Rotarod) is often assessed before Efficacy (MES) to ensure seizure protection isn't due to sedation.
Critical Assessment & Clinical Relevance[10]
Why isn't PEMA a standalone drug?
Despite being an "active" metabolite, PEMA fails as a monotherapy due to its unfavorable potency-to-toxicity ratio . To achieve therapeutic seizure control, the required dose would induce significant neurotoxicity (ataxia, sedation).
The "Primidone Advantage"
The clinical efficacy of Primidone is superior to Phenobarbital alone in certain refractory cases because it provides a "triple attack":
-
Primidone (Parent): Sodium channel blockade (unique from PB).
-
Phenobarbital (Metabolite): GABAergic modulation.[4]
-
PEMA (Metabolite): Potentiates the Phenobarbital effect.[3][9]
Research Implication: When developing new anticonvulsants, PEMA serves as a case study in metabolite-driven synergy . A metabolite with low intrinsic potency can still be valuable if it favorably alters the pharmacodynamics of the parent or sibling compounds.
References
-
Bourgeois, B. F., Dodson, W. E., & Ferrendelli, J. A. (1983). Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice.[10] Neurology, 33(3), 283.[10] Link
-
Baulac, M., et al. (2002). Phenobarbital and other barbiturates: Adverse effects.[11] Cochrane Database of Systematic Reviews. Link
-
El-Masri, H. A., & Portier, C. J. (1998). Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice.[1] Drug Metabolism and Disposition, 26(6), 585-594.[1] Link
-
Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181. Link
-
Swinyard, E. A., et al. (1989). General principles: experimental selection, quantification, and evaluation of anticonvulsants. Antiepileptic Drugs, 3rd ed. Raven Press, New York, 85-102. Link
Sources
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- 2. Phenobarbital and Primidone | Basicmedical Key [basicmedicalkey.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. What is the mechanism of Primidone? [synapse.patsnap.com]
- 5. Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Phenobarbital and Primidone | Neupsy Key [neupsykey.com]
- 8. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primidone, phenobarbital, and PEMA: II. Seizure protection, neurotoxicity, and therapeutic index of varying combinations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synergistic & Antagonistic Dynamics: A Comparative Guide to PEMA and Phenobarbital
Topic: Synergistic Effects of PEMA and Phenobarbital Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical analysis of the interaction between Phenobarbital (PB) and its co-metabolite Phenylethylmalonamide (PEMA) , derived from the parent drug Primidone. While historically debated, the interaction between these two compounds represents a classic case of dissociated synergy : PEMA potentiates the neurotoxicity of Phenobarbital significantly more than it potentiates its anticonvulsant efficacy in tonic-clonic seizure models.
This document synthesizes pivotal experimental data (specifically the Bourgeois et al. findings) to demonstrate why the combination often yields a lower Therapeutic Index (TI) than Phenobarbital alone, challenging the clinical utility of polytherapy in this specific context.
Pharmacological Context: The Primidone Triad[1]
To understand the PEMA-PB interaction, one must first map the metabolic cascade of Primidone. Primidone is not merely a prodrug; it has intrinsic activity, but its clinical profile is dominated by its conversion into two active metabolites.
Metabolic Pathway
Primidone is metabolized in the liver (primarily via CYP450 enzymes) into:
-
Phenobarbital (PB): A potent GABAergic anticonvulsant.
-
Phenylethylmalonamide (PEMA): A weak anticonvulsant with a distinct pharmacokinetic profile.
Compound Profiles
| Feature | Phenobarbital (PB) | Phenylethylmalonamide (PEMA) |
| Primary Mechanism | Allosteric modulation of GABA_A receptors (increases Cl⁻ channel open duration).[1] | Unclear; weak membrane stabilization; potential minor GABA modulation. |
| Anticonvulsant Potency | High (Reference Standard). | Low (approx. 1/16th of PB). |
| Elimination Half-life | Long (75–120 hours in humans). | Moderate (24–48 hours); excreted largely unchanged in urine. |
| Key Characteristic | Major determinant of efficacy. | Major determinant of "toxic synergy." |
Metabolic Workflow Diagram
Caption: Figure 1. Metabolic bifurcation of Primidone into Phenobarbital and PEMA. Note the parallel production which leads to simultaneous systemic presence.
Comparative Efficacy & Toxicity Analysis
The core of this guide focuses on the quantitative interaction between PB and PEMA. The data below is synthesized from foundational isobolographic studies (Bourgeois et al., Neurology 1983) which remain the gold standard for this specific interaction.
The "Therapeutic Index Collapse"
The central finding in PEMA-PB research is that synergy is not uniform . PEMA potentiates toxicity (neurotoxicity) more efficiently than it potentiates seizure protection, specifically in the Maximal Electroshock (MES) model.
Comparative Potency & Toxicity Table (Murine Model)
| Metric | Phenobarbital (PB) | PEMA | Interaction Effect (PB + PEMA) |
| MES Protection (ED50) | Low (High Potency) | ~16x higher than PB | Additive only (No Synergy). PEMA does not significantly lower the PB dose required for MES protection. |
| Metrazol Protection (ED50) | Low (High Potency) | ~16x higher than PB | Synergistic. PEMA potentiates PB efficacy against chemically induced seizures. |
| Neurotoxicity (TD50) | Moderate | ~8x higher than PB | Synergistic. PEMA significantly lowers the threshold for PB-induced neurotoxicity (sedation/ataxia). |
| Therapeutic Index (TI) | High | Low | Reduced. The combination has a lower TI than PB alone for tonic-clonic seizures. |
Key Insight: Because PEMA is 16x less potent therapeutically but only 8x less toxic, it possesses a naturally narrower therapeutic window. When combined with PB, it "drags down" the superior therapeutic index of Phenobarbital.[2]
Interaction Mechanism Diagram
This diagram illustrates the "Dissociated Synergy" hypothesis where toxicity pathways are amplified while efficacy pathways (for tonic-clonic control) remain additive.
Caption: Figure 2. Dissociated Synergy. PEMA potentiates PB toxicity and PTZ protection but fails to potentiate MES protection, leading to a reduced therapeutic index.
Experimental Protocols
To validate these findings in a preclinical setting, two primary workflows are required: The Maximal Electroshock (MES) Test for efficacy and the Rotarod Test for neurotoxicity, analyzed via Isobolography .
Protocol A: Maximal Electroshock (MES) Test
Objective: Determine the ED50 (Effective Dose for 50% of subjects) for seizure protection.
-
Subject Preparation: Use male albino Swiss mice (20–25g).
-
Drug Administration: Administer PB alone, PEMA alone, and fixed-ratio combinations (e.g., 1:1, 1:3) intraperitoneally (i.p.).
-
Stimulation: Apply corneal electrodes.
-
Endpoint: The abolition of the tonic hindlimb extensor component of the seizure.
-
Pass: No hindlimb extension > 90 degrees.
-
Fail: Full extension.[3]
-
-
Data Analysis: Calculate ED50 using probit analysis.
Protocol B: Isobolographic Analysis
Objective: Statistically differentiate between additivity, synergy, and antagonism.
-
Determine ED50s: Obtain
and individually. -
Calculate Theoretical Additive Dose (
): -
Determine Experimental Mix Dose (
): Perform MES test with the mixture. -
Statistical Comparison:
Conclusion & Recommendations
The interaction between PEMA and Phenobarbital serves as a critical case study in drug development, illustrating that metabolites can be liabilities .
-
For Drug Developers: The conversion of Primidone to PEMA represents a "metabolic flaw." PEMA contributes significantly to the neurotoxic burden (ataxia/sedation) without contributing proportionally to the anticonvulsant efficacy in generalized tonic-clonic seizures.
-
Clinical Implication: This synergistic toxicity explains why Phenobarbital alone is often preferred over Primidone for maintenance therapy, or why Primidone is reserved for specific tremor indications where the mechanism may differ.
-
Final Verdict: In the context of anticonvulsant therapy, PEMA acts as a toxic potentiator rather than a therapeutic partner.
References
-
Bourgeois, B. F., Dodson, W. E., & Ferrendelli, J. A. (1983). Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice.[7] Neurology, 33(3), 283–290.[2][7] Link
-
Bourgeois, B. F., Dodson, W. E., & Ferrendelli, J. A. (1983). Primidone, phenobarbital, and PEMA: II.[2] Seizure protection, neurotoxicity, and therapeutic index of varying combinations in mice.[2][6][7][8] Neurology, 33(3), 291–295.[2] Link
-
Luszczki, J. J. (2020). Polygonogram with isobolographic synergy for three-drug combinations of phenobarbital with second-generation antiepileptic drugs in the tonic-clonic seizure model in mice. Journal of Pre-Clinical and Clinical Research, 14(3), 72-75. Link
-
Baumel, I. P., Gallagher, B. B., & Mattson, R. H. (1972). Phenylethylmalonamide (PEMA).[7] An important metabolite of primidone.[9][10][11] Archives of Neurology, 27(2), 141-143. Link
-
El-Masri, H. A., & Portier, C. J. (1998). Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice. Drug Metabolism and Disposition, 26(6), 585–594. Link
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Isobolographic Analysis of Interaction for Three-Drug Combination of Carbamazepine, Phenobarbital and Topiramate in the Mouse Maximal Electroshock-Induced Seizure Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Polygonogram with isobolographic synergy for three-drug combinations of phenobarbital with second-generation antiepilep… [ouci.dntb.gov.ua]
- 7. Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. semanticscholar.org [semanticscholar.org]
- 10. Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Primidone? [synapse.patsnap.com]
PEMA: The "Silent" Metabolite? A Pharmacodynamic Decomposition of Primidone
Topic: PEMA's Contribution to Primidone's Therapeutic Effects Content Type: Technical Comparison & Experimental Guide
Executive Summary: The Metabolic Partitioning
In the development of anticonvulsant therapies, Primidone (PRM) represents a complex pharmacological challenge because it is not merely a single drug but a precursor system. Upon administration, Primidone metabolizes into two active compounds: Phenobarbital (PB) and Phenylethylmalonamide (PEMA) .[1][2][3][4]
For decades, the specific contribution of PEMA to the therapeutic index has been a subject of debate.[5][6] This guide objectively isolates PEMA’s performance, demonstrating that while it possesses intrinsic anticonvulsant properties, its primary clinical relevance lies in its pharmacokinetic accumulation and potentiation of neurotoxicity rather than independent therapeutic efficacy.
Key Findings for Drug Developers:
-
Epilepsy: PEMA contributes negligible seizure protection compared to PB but significantly lowers the therapeutic index by potentiating sedation.
-
Essential Tremor (ET): PEMA shows no significant anti-tremor efficacy; the therapeutic effect in ET is driven almost exclusively by the parent compound (PRM).
-
Development Implication: Modern analogs should aim to eliminate the PEMA metabolic branch to improve safety profiles.
Metabolic Pathway & Mechanism
Primidone undergoes oxidative metabolism in the liver (CYP450 system).[5] Understanding this conversion is critical for interpreting efficacy data, as chronic dosing leads to serum accumulation of metabolites that far exceed the parent drug.
Figure 1: Primidone Metabolic Biotransformation
Caption: Metabolic conversion of Primidone.[4] Note the disparate half-lives, leading to significant accumulation of PB and PEMA during chronic therapy.
Comparative Performance Analysis
The following data synthesizes classic experimental models (Maximal Electroshock - MES) and clinical observations to compare the three active moieties.
Table 1: Pharmacodynamic Profile Comparison
| Feature | Primidone (Parent) | Phenobarbital (Metabolite 1) | PEMA (Metabolite 2) |
| Primary Indication | Essential Tremor, GTCS | GTCS, Partial Seizures | None (Metabolite only) |
| Anticonvulsant Potency (MES) | High (Equipotent to PB) | High | Weak (16x less potent than PB) |
| Neurotoxicity (TD50) | Low | High | Moderate (8x less toxic than PB) |
| Therapeutic Index (TD50/ED50) | High (Superior) | Moderate | Low (Inferior) |
| Mechanism of Action | Na+ Channel Blockade (Putative) | GABA-A Receptor Agonism | Unknown (Weak membrane stabilization) |
| Role in Essential Tremor | Primary Driver | Minor/Sedative | Negligible |
Critical Analysis: The "PEMA Paradox"
While PEMA is less toxic than Phenobarbital in absolute terms (mg/kg), it is disproportionately weak in efficacy.
-
To achieve the same seizure protection as PB, one would need 16x the dose of PEMA.
-
However, at that equipotent dose, PEMA is more toxic than PB.
Experimental Validation Protocols
To verify PEMA's contribution in a development setting, researchers must isolate the metabolite from the parent drug. The following protocols ensure rigorous separation of effects.
Protocol A: In Vivo Isolation (The "Metabolite Loading" Test)
Objective: Determine if PEMA potentiates the anticonvulsant effect of Phenobarbital.[2][7]
-
Subject Preparation: Use male CF-1 mice (20-25g).
-
Compound Synthesis: Synthesize pure PEMA (2-ethyl-2-phenylmalonamide) to avoid contamination with PB.
-
Baseline Establishment: Determine the Median Effective Dose (
) for Phenobarbital alone using the Maximal Electroshock (MES) test (60 Hz, 50 mA, 0.2s). -
PEMA Loading: Administer PEMA orally at a sub-therapeutic dose (e.g., 50 mg/kg) 1 hour prior to PB administration.
-
Re-evaluation: Re-calculate the
of Phenobarbital in the presence of PEMA.-
Result Interpretation: If the
of PB decreases significantly, PEMA acts synergistically. -
Historical Data: PEMA typically fails to lower the PB
significantly but does lower the Median Toxic Dose ( ), confirming it adds toxicity without efficacy.
-
Protocol B: Bioanalytical Separation (HPLC)
Objective: Quantify PEMA accumulation in serum to correlate with toxicity.
-
Sample Prep: Extract 100
L serum with ethyl acetate. -
Mobile Phase: Phosphate buffer (pH 7.5) : Acetonitrile (85:15 v/v).
-
Column: C18 Reverse Phase (5
m). -
Detection: UV absorbance at 204 nm .
-
Elution Order Validation:
-
PEMA (Polar, elutes first ~3-4 min)
-
Primidone (Intermediate ~5-6 min)
-
Phenobarbital (Non-polar, elutes last ~10-12 min)
-
Mechanistic Logic & Interaction
The interaction between these three compounds is defined by Toxicological Synergism rather than Therapeutic Synergism.
Figure 2: The Toxicity Amplification Loop
Caption: PEMA acts as a toxicological multiplier.[2] It amplifies the sedative effects of Phenobarbital (red arrow) without contributing meaningfully to the therapeutic seizure control (green cluster).
References
-
Bourgeois, B. F., et al. (1983).[2][7][8] Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice.[2][8] Neurology.[2][3][7][8][9]
-
Baumel, I. P., et al. (1972).[7] Phenylethylmalonamide (PEMA).[1][2][3][7][8][10] An important metabolite of primidone.[1][2][3][7][10][11] Archives of Neurology.[7]
-
El-Masri, H. A., & Portier, C. J. (1998).[1] Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice.[7] Drug Metabolism and Disposition.[1][2][5][7]
-
Koller, W. C., & Royse, V. L. (1986).[9] Efficacy of primidone in essential tremor.[2][3][4][9][11] Neurology.[2][3][7][8][9]
-
Findley, L. J., et al. (1985). Primidone in essential tremor of the hands and head: a double blind controlled clinical study. Journal of Neurology, Neurosurgery & Psychiatry.[4]
Sources
- 1. Phenylethylmalonamide - Wikipedia [en.wikipedia.org]
- 2. neurology.org [neurology.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Primidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Primidone Intolerance in Essential tremor: Is it More than Just Age? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. neurology.org [neurology.org]
- 9. Efficacy of primidone in essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylethylmalonamide (PEMA). An important metabolite of primidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current and Future Neuropharmacological Options for the Treatment of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary: The "Silent" Metabolite in Neuromuscular Transmission
Topic: Comparative Profiling of PEMA (Phenylethylmalonamide) Effects on Neuromuscular Junction Physiology Content Type: Publish Comparison Guide Audience: Researchers, Toxicologists, and CNS Drug Development Scientists
In the pharmacokinetics of anticonvulsants, Phenylethylmalonamide (PEMA) occupies a unique niche. As the major metabolite of Primidone (alongside Phenobarbital), PEMA is often scrutinized for its contribution to systemic toxicity. However, at the Neuromuscular Junction (NMJ) , PEMA exhibits a distinct "performance" profile characterized by physiological inertness, contrasting sharply with the potent presynaptic facilitation of its parent compound (Primidone) and the postsynaptic depression associated with its sibling metabolite (Phenobarbital).
This guide provides an objective, data-driven comparison of PEMA against its metabolic relatives. For researchers investigating drug-induced myasthenia or synaptic toxicity, PEMA serves as a critical negative control—a structural analog that permeates tissue without significantly disrupting cholinergic transmission.
Part 1: Comparative Performance Analysis
The following analysis synthesizes electrophysiological data from amphibian (Rana pipiens) and mammalian NMJ models. The "Performance" here is defined by the compound's ability to modulate End-Plate Potentials (EPPs) and Miniature End-Plate Potentials (MEPPs) .
The Metabolic Triad: Activity Profile
| Compound | Primary NMJ Target | Mechanism of Action | Net Effect on Transmission | Potency (vs. Phenobarbital) |
| PEMA | None / Negligible | No significant receptor binding; transient presynaptic effect only in non-physiological High K+. | Inert / Neutral | < 6% (CNS); ~0% (NMJ) |
| Primidone | Presynaptic Terminal | Enhances Ca2+ influx or vesicle mobilization. | Facilitation (Increased EPP Amplitude) | Equipotent (CNS); High Activity (NMJ) |
| Phenobarbital | Postsynaptic Membrane | Blocks/Desensitizes Nicotinic ACh Receptors (nAChR). | Depression (Decreased EPP/MEPP Amplitude) | High Potency Reference |
Quantitative Data Summary (Experimental Benchmarks)
Data derived from intracellular recordings in frog cutaneous pectoris muscle preparations at 0.2 – 1.0 mM concentrations.
-
Evoked Transmitter Release (EPP Amplitude):
-
Primidone (1.0 mM): Increases release to ~186% of control.[1]
-
PEMA (1.0 mM): No significant change (remains within 95-105% of control).
-
Phenobarbital: Dose-dependent reduction in EPP amplitude (postsynaptic blockade masks presynaptic effects).
-
-
Spontaneous Release (MEPP Frequency):
-
Postsynaptic Sensitivity (MEPP Amplitude):
-
Primidone: Decreases amplitude to 79% of control (weak blockade).[1]
-
PEMA: 0% change (No interaction with nAChR).
-
Part 2: Mechanistic Visualization
The following diagram illustrates the differential pathways of the Primidone metabolic tree at the synaptic cleft.
Figure 1: Differential Synaptic Targets of Primidone and its Metabolites. Note PEMA's lack of functional connectivity to synaptic modulation compared to the active facilitation by Primidone and inhibition by Phenobarbital.
Part 3: Experimental Protocols (Self-Validating Systems)
To replicate the comparative profiles of PEMA, researchers must utilize a Voltage-Clamp or Current-Clamp setup on isolated nerve-muscle preparations. The following protocol ensures distinction between presynaptic (release) and postsynaptic (sensitivity) effects.
Protocol A: Intracellular Recording of EPPs and MEPPs
Objective: Differentiate PEMA's inertness from Primidone's facilitation.
1. Tissue Preparation:
-
Dissection: Isolate the Cutaneous pectoris muscle from Rana pipiens (or mouse diaphragm for mammalian comparison).
-
Bath Solution: Ringer’s solution (mM): NaCl 115, KCl 2.5, CaCl2 1.8, Na2HPO4 2.15, NaH2PO4 0.85. pH 7.2.
-
Validation: Muscle fibers must show resting potentials > -70 mV. Discard fibers with < -60 mV.
2. Drug Application Sequence (Causality Check):
-
Step 1 (Baseline): Record 5 minutes of spontaneous MEPPs and 20 evoked EPPs (0.2 Hz stimulation).
-
Step 2 (PEMA Challenge): Perfusion of 1.0 mM PEMA for 30 minutes.
-
Expected Result: No change in MEPP amplitude (Postsynaptic check) or EPP Quantal Content (Presynaptic check).
-
-
Step 3 (Washout): 20 minutes Ringer's wash.
-
Step 4 (Positive Control - Primidone): Perfusion of 1.0 mM Primidone .
-
Expected Result: >50% increase in EPP amplitude within 20 minutes.
-
Note: If EPP does not rise, the preparation is compromised (likely Ca2+ depletion).
-
3. Data Analysis (Quantal Content Calculation): Use the Method of Failures (if in low Ca2+/high Mg2+) or Direct Calculation (Mean EPP / Mean MEPP) for standard Ringer's.
-
Formula:
-
Interpretation: PEMA should yield
.
Protocol B: High-K+ Provocation Test
Objective: Detect subtle presynaptic labilities masked under normal conditions.
-
Solution Switch: Replace standard Ringer’s with High-K+ Ringer’s (7.5 mM KCl) .
-
Observation: MEPP frequency will naturally rise (depolarization).
-
Intervention: Add PEMA (1.0 mM).
-
Differentiation:
-
PEMA: Causes a "spike and decay" pattern (transient frequency increase).
-
Primidone: Causes a sustained, plateaued increase in frequency.
-
Part 4: Scientific Integrity & Causality
Why does PEMA fail at the NMJ? The structural modification from Primidone to PEMA involves the cleavage of the pyrimidine ring structure. The integrity of the pyrimidine-2,4,6-trione skeleton (barbituric acid derivative) appears essential for the specific ion channel interactions seen in Phenobarbital (GABAergic/nAChR modulation). Primidone retains a unique structure allowing Ca2+ channel modulation. PEMA, lacking these specific pharmacophores, circulates as a polar metabolite that is efficiently excreted without significant membrane intercalation or receptor binding at the neuromuscular junction.
Clinical Implication: In drug development, if a novel anticonvulsant metabolizes into a PEMA-like structure, it is favorable for the safety profile regarding muscle weakness. Unlike Phenobarbital, which can exacerbate myasthenic syndromes via nAChR blockade, PEMA contributes minimally to peripheral neuromuscular side effects.
References
-
Primidone and PEMA Effects on Frog NMJ
- Title: The fundamental responses of primidone and phenylethylmalonamide (PEMA)
- Source:Journal of Pharmacology and Experimental Therapeutics / PubMed
-
URL:[Link]
-
Compar
-
Barbitur
-
PEMA Pharmacokinetics
Sources
- 1. Primidone but not phenylethylmalonamide, a major metabolite, increases nerve-evoked transmitter release at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primidone, phenobarbital, and PEMA: II. Seizure protection, neurotoxicity, and therapeutic index of varying combinations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comparison of Parenteral Phenobarbital vs. Parenteral Phenytoin as Second-Line Management for Pediatric Convulsive Status Epilepticus in a Resource-Limited Setting [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of the presynaptic and post-synaptic actions of pentobarbitone and phenobarbitone in the neuromuscular junction of the frog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenobarbital and Primidone | Neupsy Key [neupsykey.com]
theoretical vs experimental spectroscopic data for 2-Ethyl-2-phenylmalonamide
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Metabolism Scientists Topic: Theoretical vs. Experimental Spectroscopic Data Integration
Executive Summary & Strategic Importance
2-Ethyl-2-phenylmalonamide (PEMA) is a pharmacologically active metabolite of the anticonvulsant Primidone.[1] In drug development and therapeutic drug monitoring (TDM), distinguishing PEMA from its parent compound and co-metabolites (e.g., Phenobarbital) is critical.[1]
This guide provides a rigorous framework for validating PEMA’s structural identity by cross-referencing experimental spectroscopic data (FT-IR, FT-Raman, NMR, UV-Vis) against Density Functional Theory (DFT) calculations.[1] By synthesizing wet-lab data with in silico predictions, researchers can resolve ambiguous spectral assignments and verify compound purity with high confidence.[1]
Core Directive: The "Digital Twin" Approach
We utilize a "Digital Twin" methodology where the physical molecule's spectra are validated against a quantum mechanical model (DFT/B3LYP/6-311++G(d,p)).[1] Discrepancies between the two are not failures but diagnostic tools revealing solvation effects, hydrogen bonding, or crystal packing forces.[1]
Experimental vs. Theoretical Methodologies
To ensure reproducibility, the following protocols define the standard for generating valid comparative data.
Experimental Protocol (The Physical Standard)
-
Sample Source: Analytical reference standard (>95% purity).
-
Vibrational Spectroscopy:
-
NMR Spectroscopy:
-
UV-Vis:
Computational Protocol (The Digital Model)
-
Theory Level: Density Functional Theory (DFT).[1][2][3][4][5][6]
-
Functional/Basis Set: B3LYP / 6-311++G(d,p).[1][2][3][4]
-
Why this choice? The "++" diffuse functions are essential for describing the lone pairs on the amide oxygens and nitrogens, while polarization functions (d,p) accurately model the aromatic ring.[1]
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) used for NMR and UV-Vis calculations to mimic DMSO/Ethanol environments.[1]
-
Scaling Factor: Vibrational frequencies are scaled by 0.96 to correct for anharmonicity and basis set limitations.
Comparative Analysis: Data & Interpretation
Vibrational Spectroscopy (FT-IR & Raman)
The amide groups in PEMA are highly sensitive to hydrogen bonding.[1] In the solid state (Experiment), intermolecular H-bonds lower the C=O stretching frequency compared to the gas-phase DFT calculation.[1]
Table 1: Key Vibrational Modes (cm⁻¹)
| Vibrational Mode | Experimental (FT-IR) | Experimental (FT-Raman) | Theoretical (DFT Scaled) | Deviation & Insight |
| NH₂ Asym Stretch | 3385 | 3380 | ~3550 | High Deviation: Exp is lower due to strong solid-state H-bonding not fully captured in gas-phase DFT. |
| C=O[1] Stretch (Amide I) | 1665 | 1660 | 1690 | Moderate Deviation: Lattice effects stabilize the C=O bond, reducing frequency.[1] |
| Phenyl Ring Stretch | 1600 | 1602 | 1610 | High Accuracy: The rigid phenyl ring is less affected by packing forces.[1] |
| CH₂ Twisting | 1080 | 1084 | 1081 | Validation Marker: Excellent agreement confirms the ethyl chain conformation. |
| Ring Breathing | 1005 | 1003 | 1008 | Fingerprint: Characteristic "breathing" mode of the mono-substituted benzene ring.[1] |
Nuclear Magnetic Resonance (NMR)
NMR shifts provide the most definitive structural proof.[1] However, quaternary carbons (like C2 in PEMA) often show larger computational errors due to heavy steric crowding and electronic shielding.[1]
Table 2: ¹³C NMR Chemical Shifts (ppm)
| Carbon Environment | Experimental (DMSO-d₆) | Theoretical (GIAO/DFT) | Δ (Theory - Exp) | Interpretation |
| C=O[1] (Amide Carbon) | 172.5 | 175.2 | +2.7 | Good agreement; slight deshielding in theory due to implicit solvation limits.[1] |
| C2 (Quaternary) | 27.0 - 29.0 | 37.9 | +9.0 | Critical Insight: Quaternary carbons often show shielding overestimation in DFT.[1] This large Δ is a known systematic artifact, not an impurity.[1] |
| Phenyl C-ipso | 140.1 | 142.5 | +2.4 | Acceptable range for aromatic carbons.[1] |
| Ethyl CH₂ | 29.5 | 31.2 | +1.7 | Good agreement confirming alkyl chain environment.[1] |
| Ethyl CH₃ | 9.2 | 9.8 | +0.6 | Excellent agreement; methyl group is rotationally free.[1] |
UV-Vis Spectroscopy
PEMA exhibits characteristic absorption bands due to
Table 3: Electronic Transitions (Ethanol)
| Transition Type | Experimental | Theoretical | Assignment |
| Band I (Weak) | 259 | 259.6 | |
| Band II (Sharp) | 225 | 253.5 |
Analyst Note: The discrepancy in Band II (225 vs 253 nm) suggests the TD-DFT model underestimates the energy gap for the charge transfer states in ethanol.[1] The 259 nm band is the reliable diagnostic marker.[1]
Validation Workflow
The following diagram illustrates the decision logic for validating PEMA using this comparative data.
Figure 1: Logic flow for confirming PEMA identity by cross-referencing experimental data with theoretical benchmarks.
Critical Synthesis & References
Senior Scientist’s Verdict
When validating 2-Ethyl-2-phenylmalonamide, do not expect a perfect overlay between theory and experiment.
-
Trust the Phenyl Ring: The ring breathing mode (~1005 cm⁻¹) and aromatic proton signals are the most stable anchors.[1]
-
Account for C2 Shielding: The ~9 ppm discrepancy in the C2 carbon NMR shift is a known computational artifact for this specific scaffold. If your experimental C2 peak is at ~28 ppm, the sample is likely pure, even if the calculation predicts ~38 ppm.[1]
-
Solvation Matters: The amide protons (NH₂) will shift significantly based on solvent water content and concentration.[1] Use the CH/CH₂/CH₃ signals for quantitative purity assessment.[1]
References
-
Primary Comparative Study: Selvaraj, S., et al. "Experimental and Theoretical Spectroscopic Studies of the Electronic Structure of 2-Ethyl-2-phenylmalonamide."[1][2] Physical Chemistry Research, vol. 10, no. 3, 2022, pp. 333-344.[1][2][4]
-
Pharmacokinetics & Metabolite Context: Haidukewych, D., et al. "Monitoring 2-ethyl-2-phenylmalonamide in serum by gas-liquid chromatography."[1] Clinical Chemistry, vol. 26, 1980.[1]
-
Chemical Structure Data: PubChem Compound Summary for CID 2724041, 2-Ethyl-2-phenylmalonamide.[1] [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Theoretical Spectroscopic Studies of the Electronic Structure of 2-Ethyl-2-phenylmalonamide [physchemres.org]
- 4. physchemres.org [physchemres.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
PEMA Serum Analysis: The "Silent" Metabolite in Primidone Therapy
A Technical Guide to Clinical Correlation and Analytical Determination
Executive Summary
The Clinical Gap: In the management of Essential Tremor (ET) and Epilepsy, Primidone is a frontline therapy. However, standard Therapeutic Drug Monitoring (TDM) often focuses exclusively on its major metabolite, Phenobarbital (PB). This approach neglects the parent drug (Primidone) and its second active metabolite, Phenylethylmalonamide (PEMA) .[1]
The Solution: This guide establishes the necessity of monitoring PEMA serum levels. While PEMA possesses weak anticonvulsant activity (approx. 1/16th of Phenobarbital), it significantly contributes to neurotoxicity—specifically ataxia and sedation—often independent of Phenobarbital levels. This guide provides the pharmacokinetic rationale, clinical correlation data, and a validated HPLC protocol for the simultaneous determination of the "Primidone Triad."
Part 1: Pharmacokinetic & Dynamic Architecture
To understand the clinical value of PEMA, one must analyze the metabolic cascade of Primidone. Unlike simple prodrugs, Primidone is biologically active, as are both of its metabolites.
The Metabolic Triad
Primidone undergoes extensive metabolism in the liver (CYP450 system) to form Phenobarbital and PEMA.
-
Phenobarbital (PB): Responsible for the majority of seizure control. Long half-life leads to accumulation.
-
PEMA: Formed via ring cleavage. Shorter half-life than PB but longer than Primidone. Crucially, PEMA is cleared renally. In patients with renal impairment, PEMA accumulates disproportionately, causing toxicity even when PB levels are therapeutic.
Metabolic Pathway Diagram
The following diagram illustrates the conversion and clearance pathways, highlighting the divergence that necessitates multi-analyte monitoring.
Figure 1: Metabolic fate of Primidone. Note the distinct renal clearance pathway for PEMA, creating a divergence in serum levels compared to hepatically cleared Phenobarbital.
Part 2: Clinical Correlation Data
The following comparative analysis demonstrates why measuring Phenobarbital alone is insufficient for complex cases.
Comparative Pharmacokinetics & Utility
| Parameter | Primidone (Parent) | Phenobarbital (Metabolite 1) | PEMA (Metabolite 2) |
| Primary Activity | Essential Tremor Control | Epilepsy Control (Major) | Weak Anticonvulsant / Tremorolytic |
| Half-Life (Adults) | 6 – 12 hours | 70 – 100 hours | 24 – 48 hours |
| Therapeutic Range | 5 – 12 μg/mL | 15 – 40 μg/mL | Not established (Typ. 5-10 μg/mL) |
| Clearance | Hepatic & Renal | Hepatic | Predominantly Renal |
| Toxicity Profile | Vertigo, Nausea (Acute) | Sedation, Cognitive slowing | Ataxia, Synergistic Neurotoxicity |
The "PEMA Toxicity Paradox"
Clinical outcomes often present a paradox: A patient on chronic Primidone therapy presents with severe ataxia and sedation, yet their Phenobarbital serum level is within the therapeutic range (e.g., 25 μg/mL).
Causality:
-
Renal Insufficiency: Because PEMA relies on renal clearance, a decrease in GFR causes PEMA to spike while PB (hepatically cleared) remains stable.
-
Synergistic Toxicity: Experimental data suggests PEMA potentiates the neurotoxicity of Phenobarbital without potentiating its anti-seizure efficacy. This lowers the therapeutic index of the combination.
Clinical Recommendation: If a patient exhibits toxicity symptoms inconsistent with their Phenobarbital level, request a PEMA quantification. A PEMA:PB ratio > 0.5 (molar basis) often signals accumulation due to renal dysfunction.
Part 3: Analytical Methodologies
To accurately correlate PEMA levels with outcomes, a robust analytical method is required. Standard immunoassays often cross-react or fail to detect PEMA. High-Performance Liquid Chromatography (HPLC) is the gold standard for simultaneous determination.
Simultaneous Determination Protocol (HPLC-UV)
This protocol allows the separation of Primidone, PEMA, and Phenobarbital in a single run.
Reagents & Standards:
-
Mobile Phase: Methanol : Water : Glacial Acetic Acid (67 : 33 : 1 v/v).[2]
-
Internal Standard (IS): Hexobarbital or Methyl-Primidone.
-
Extraction Solvent: Ethyl Acetate.[2]
Step-by-Step Workflow:
-
Sample Prep: Aliquot 100 μL of patient serum.
-
Internal Standard: Add 50 μL of Internal Standard solution (10 μg/mL).
-
Extraction: Add 1.0 mL Ethyl Acetate. Vortex vigorously for 60 seconds.
-
Separation: Centrifuge at 3000g for 5 minutes.
-
Evaporation: Transfer organic supernatant to a clean tube; evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute residue in 200 μL of Mobile Phase.
-
Injection: Inject 20 μL into HPLC system.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (5 μm, 150mm x 4.6mm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Absorbance at 210 nm (optimized for PEMA sensitivity) or 230 nm.
Analytical Workflow Diagram
Figure 2: Sample preparation and analysis workflow for simultaneous quantification of the Primidone triad.
Part 4: Experimental Validation & Quality Control
To ensure scientific integrity (E-E-A-T), the assay must be validated before clinical application.
Linearity and Range
Establish calibration curves for all three analytes.
-
PEMA: 1.0 – 50.0 μg/mL (R² > 0.995)
-
Primidone: 2.0 – 30.0 μg/mL
-
Phenobarbital: 5.0 – 80.0 μg/mL
Selectivity Check
Ensure no interference from common co-medications (e.g., Phenytoin, Carbamazepine). PEMA typically elutes early (low retention time) due to its polarity. Verify resolution > 1.5 between the solvent front and the PEMA peak.
Interpretation of Results
-
Normal Profile: PEMA levels are typically 50-70% of Primidone levels, and significantly lower than Phenobarbital levels.
-
Renal Accumulation Profile: PEMA levels exceed Primidone levels and approach 50% of Phenobarbital levels. Action: Reduce Primidone dose; monitoring PB alone is unsafe in this context.
References
-
Bourgeois, B. F., et al. (1983).[3] Primidone, phenobarbital, and PEMA: II.[3][4] Seizure protection, neurotoxicity, and therapeutic index of varying combinations in mice.[3] Neurology.[3][5] Link
-
Streete, J. M., et al. (1987).[6] Pharmacokinetics of Phenylethylmalonamide (PEMA) in Elderly Men.[6] European Journal of Clinical Pharmacology.[6] Link
-
Nau, H., et al. (1980). Simultaneous assay of primidone and its metabolites phenylethylmalonamide and phenobarbital in human serum, saliva, breast milk and tissues by gas chromatography-mass spectrometry. Journal of Chromatography B. Link
-
Kabra, P. M., et al. (1978). Liquid-chromatographic analysis for serum primidone, phenylethylmalonamide, and phenobarbital. Clinical Chemistry.[7] Link
-
El-Masri, H. A., & Portier, C. J. (1998). Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice. Drug Metabolism and Disposition. Link
Sources
- 1. Phenobarbital/Primidone | Basicmedical Key [basicmedicalkey.com]
- 2. Validated high performance liquid chromatographic method for simultaneous determination of phenytoin, phenobarbital and carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primidone, phenobarbital, and PEMA: II. Seizure protection, neurotoxicity, and therapeutic index of varying combinations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. clinician.com [clinician.com]
- 6. Pharmacokinetics of phenylethylmalonamide (PEMA) in elderly men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. therapeutics.testcatalog.org [therapeutics.testcatalog.org]
Safety Operating Guide
2-Ethyl-2-phenylmalonamide monohydrate proper disposal procedures
Executive Summary & Substance Identification
2-Ethyl-2-phenylmalonamide monohydrate (commonly known as PEMA ) is a bioactive organic amide and a primary metabolite of the anticonvulsant drug Primidone.[1][2] While often classified as "low acute toxicity" compared to parent barbiturates, it functions as an Active Pharmaceutical Ingredient (API) intermediate.[1][2]
Crucial Directive: As a bioactive substance, this compound must never be disposed of via sanitary sewer systems (sink flushing) or standard municipal trash.[2] It requires thermal destruction (incineration) to prevent environmental bioaccumulation.[1]
Chemical Identity Matrix
| Parameter | Detail |
| Chemical Name | This compound |
| Synonym | PEMA; Phenylethylmalonamide |
| CAS Number (Monohydrate) | 80866-90-6 |
| CAS Number (Anhydrous) | 7206-76-0 |
| Molecular Formula | C₁₁H₁₄N₂O₂[1][2][3][4][5][6][7] · H₂O |
| Physical State | White crystalline solid / Powder |
| Solubility | Soluble in alcohol; sparingly soluble in water |
Hazard Assessment & Pre-Disposal Characterization
Before initiating disposal, you must validate the hazard profile to select the correct waste stream. This protocol treats PEMA as Hazardous Pharmaceutical Waste .[1][2]
Safety Data Sheet (SDS) Highlights
-
GHS Classification: Acute Toxicity, Oral (Category 4).[2]
-
Bioactivity: As a metabolite of Primidone, it possesses anticonvulsant properties.[2]
-
Reactivity: Stable, but incompatible with strong oxidizing agents.[1][2]
Regulatory Classification (RCRA/EPA)
Unlike Nicotine (P075) or Warfarin (P001), PEMA is not a P-listed or U-listed waste under 40 CFR 261.[1][2]33. However, under the EPA's Subpart P (Management Standards for Hazardous Waste Pharmaceuticals) , it should be managed as Non-Creditable Hazardous Waste Pharmaceutical to ensure compliance and environmental stewardship.[2]
Segregation & Packaging Protocol (The Self-Validating System)
This system prevents cross-contamination and dangerous reactions in the waste stream.[2]
The "Two-Barrier" Rule:
-
Primary Barrier: The substance must be in a sealed, chemically compatible container (Glass or HDPE).[2]
-
Secondary Barrier: If the container is broken or leaking, it must be placed in a secondary spill-proof overpack or clear zip-sealed bag.[1][2]
Waste Segregation Logic
-
Do NOT Mix With: Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Acids.[2]
-
Compatible Stream: Solid Organic Waste / Pharmaceutical Waste (Incineration Stream).[2]
Figure 1: Segregation logic flow ensuring PEMA is directed to the correct incineration stream based on physical state.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid Substance (Surplus/Expired)
Context: You have an expired bottle of PEMA monohydrate powder.[2]
-
Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety glasses.[1][2] Use a fume hood if transferring powder to avoid inhalation.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original amber glass container if intact.
-
Transfer: Place the solid waste into the container. Do not fill more than 90% full.
-
Labeling:
-
Storage: Place in the Satellite Accumulation Area (SAA) inside a secondary containment bin.
-
Disposal Request: Request pickup from your EHS or waste vendor (e.g., Stericycle, Veolia, Clean Harbors) specifying Incineration .[1][2]
Scenario B: Disposal of Experimental Solutions (HPLC/Reaction Mixes)
Context: PEMA dissolved in Methanol or Acetonitrile.[2]
-
Characterize Solvent: Identify the primary solvent (e.g., Methanol).[2]
-
Select Stream: This goes into Flammable Organic Solvent Waste .[1][2]
-
Compatibility Check: Ensure the waste carboy does not contain oxidizers.[2][10]
-
Labeling: List the solvent as the primary constituent and PEMA as a trace contaminant (<1%).[2]
-
Documentation: Note the presence of "Bioactive Amides" if your facility requires specific call-outs for APIs.
Emergency Procedures: Spill Cleanup
If PEMA powder is spilled in the laboratory:
-
Isolate: Evacuate the immediate area of unnecessary personnel.
-
Protect: Wear N95 or P100 respiratory protection if dust is airborne.[1][2]
-
Contain:
-
Decontaminate: Clean the surface with soap and water.[2] Collect all cleanup materials (gloves, paper towels) into the Solid Hazardous Waste container.
Figure 2: Emergency spill response workflow emphasizing dust control for dry powder spills.[1][2]
References & Regulatory Grounding
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724041: this compound. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the Nicotine Listing (40 CFR Part 266 Subpart P).[2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2] Retrieved from [Link][1][2]
Sources
- 1. Phenylethylmalonamide | C11H14N2O2 | CID 23611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-2-phenylmalonamide | CAS#:7206-76-0 | Chemsrc [chemsrc.com]
- 3. nacchemical.com [nacchemical.com]
- 4. This compound | C11H16N2O3 | CID 2724041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-乙基-2-苯基丙二酰胺 一水合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 9. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 10. hscprep.com.au [hscprep.com.au]
Personal protective equipment for handling 2-Ethyl-2-phenylmalonamide monohydrate
Topic: Personal Protective Equipment & Handling Guide for 2-Ethyl-2-phenylmalonamide Monohydrate (PEMA) Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers
Executive Safety Summary: The "Hidden" Hazard
This compound (PEMA) is not merely a generic organic solid; it is a pharmacologically active metabolite of the anticonvulsant Primidone and is structurally related to Phenobarbital .
While often classified as an irritant (Acute Tox. 4), its metabolic lineage mandates that it be handled with the same rigor as Category 2 Reproductive Toxins . Standard "lab coat and glasses" protocols are insufficient for chronic handling of this substance due to potential teratogenic risks associated with its barbiturate-like structure.
The Core Directive: Treat PEMA as a Hazardous Drug (HD) . Apply the ALARA (As Low As Reasonably Achievable) principle to all exposure vectors.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. PEMA presents a dual-threat profile: immediate irritation and potential long-term reproductive toxicity.
Table 1: Toxicological Profile & GHS Classifications
| Hazard Category | GHS Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Strict hygiene; no hand-to-mouth contact. |
| Irritation | H315, H319 | Causes skin and serious eye irritation.[2] | Contact lenses are prohibited; full eye seal required. |
| Target Organ | H336 | May cause drowsiness or dizziness.[3] | CNS depressant activity; avoid inhalation of dusts. |
| Reproductive | H361d | Suspected of damaging the unborn child. | CRITICAL: Pregnant personnel should avoid handling. |
Scientist's Note: The H361d classification is often omitted in generic SDSs for metabolites. However, clinical data confirms PEMA crosses the placental barrier. We proceed with the assumption of reproductive toxicity.[4]
Personal Protective Equipment (PPE) Matrix
This section details the specific PPE required to create a self-validating safety system.
A. Respiratory Protection (The Primary Defense)
PEMA monohydrate is a crystalline solid.[5] Dust generation during weighing is the highest risk event.
-
Primary Engineering Control: All open handling must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood .
-
PPE Requirement:
-
Inside Hood: Surgical mask (droplet protection) is acceptable but N95 is preferred.
-
Outside Hood (Spill Cleanup/Weighing):NIOSH-certified N95 or P100 particulate respirator .
-
Fit Test: Mandatory annual fit testing for N95/P100 users.
-
B. Dermal Protection (The Double-Barrier System)
Barbiturate derivatives can be absorbed transdermally, especially if solvated in DMSO or ethanol.
-
Glove Material: Nitrile (Minimum thickness: 5 mil / 0.12 mm). Latex is permeable to many organic solvents used with PEMA and should be avoided.
-
Protocol: Double-gloving is mandatory.[6]
-
Inner Glove: Under the lab coat cuff.
-
Outer Glove: Over the lab coat cuff (taped if handling high volumes).
-
Change Frequency: Every 30 minutes or immediately upon splash.[3]
-
C. Ocular & Body Protection
-
Eyes: Chemical splash goggles (ANSI Z87.1) are superior to safety glasses because they seal against airborne dust.
-
Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton coats to prevent dust entrapment in fabric fibers.
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for handling PEMA, ensuring no step is left to chance.
Figure 1: PPE Decision Matrix based on physical state and engineering controls.
Operational Protocol: Weighing & Solubilization
This workflow is designed to minimize dust generation and cross-contamination.
Step 1: Preparation
-
Static Control: PEMA powder can be static. Use an anti-static gun or ionizing bar inside the weigh station to prevent powder scattering.
-
Surface Prep: Line the balance with a plastic-backed absorbent mat (pig mat) to capture stray particles.
Step 2: The Weighing Procedure
-
Don PPE (Double nitrile gloves, goggles, N95 if hood sash is >18 inches).
-
Open the PEMA container only inside the hood.
-
Use a disposable antistatic spatula. Do not use metal spatulas that may retain residue in scratches.
-
Weigh directly into a tared vial. Never weigh onto weighing paper; use a weighing boat or the final vessel to reduce transfer steps.
-
Cap the vessel tightly before removing it from the balance.
Step 3: Decontamination (The "Solvent Wash")
PEMA is soluble in organic solvents. Water alone is ineffective for cleaning.
-
Wipe 1: Wipe the balance area with a paper towel dampened with Acetone or Ethanol (solubilizes the drug).
-
Wipe 2: Follow with a soap and water wipe (removes the solvent residue).
-
Disposal: Place all wipes and gloves into the Yellow Hazardous Drug Waste bin.
Emergency Response & Disposal
Accidental Exposure
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (Reference: CNS depression risk).
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol on skin, as it enhances transdermal absorption.
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.
Waste Disposal Strategy
PEMA must not enter the water supply due to its biological activity.
-
Solid Waste: Segregate into Yellow Chemotherapy/Hazardous Drug containers for incineration.
-
Liquid Waste: Collect in "Halogenated" or "Non-Halogenated" solvent waste streams, labeled clearly with "Contains PEMA - Suspected Reprotoxin."
Scientific Rationale (The "Why")
The strictness of this protocol is derived from the metabolic pathway of Primidone. PEMA is not an inert byproduct; it contributes to the anticonvulsant effect and shares the toxicity profile of the barbiturate class.
Figure 2: Metabolic relationship. Note that while PEMA does not convert back to Phenobarbital significantly, it shares the structural pharmacophore responsible for biological activity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23611, Phenylethylmalonamide. Retrieved from [Link][3]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
